molecular formula C15H16BClO3 B1591073 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS No. 849052-15-9

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Cat. No.: B1591073
CAS No.: 849052-15-9
M. Wt: 290.5 g/mol
InChI Key: UDKYOMYSPIEDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a useful research compound. Its molecular formula is C15H16BClO3 and its molecular weight is 290.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYOMYSPIEDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584496
Record name {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-15-9, 871125-98-3
Record name {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. With the CAS Number 849052-15-9, this arylboronic acid derivative is of particular interest to researchers in drug discovery and materials science due to its unique structural features that can be exploited for the synthesis of complex molecular architectures.[1][2][3][4][5] This guide provides a comprehensive overview of its core structural properties, from its fundamental chemical identity to its solid-state behavior and reactivity, offering field-proven insights for its effective application.

Part 1: Core Molecular and Physicochemical Properties

The foundational attributes of this compound are summarized below, providing a quantitative basis for its handling and application in experimental settings.

Chemical Identity and Physical State

This compound is a white to off-white solid at room temperature, a common characteristic of many arylboronic acids. Its stability in this form allows for convenient storage and handling under standard laboratory conditions. However, it is important to note that arylboronic acids can undergo dehydration to form cyclic anhydrides, known as boroxines, especially upon heating or under dehydrating conditions.

Key Physicochemical Data

A compilation of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 849052-15-9[1][2][3][4][5]
Molecular Formula C₁₅H₁₆BClO₃[2][6]
Molecular Weight 290.55 g/mol [2]
Melting Point 234-238 °C
Physical Form Solid

Part 2: Synthesis and Spectroscopic Characterization

A thorough understanding of a molecule's synthesis and its spectroscopic fingerprint is paramount for its effective use in research and development.

Plausible Synthetic Pathway

A potential synthetic route is outlined below:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Borylation 3,5-dimethylphenol 3,5-Dimethylphenol ether_intermediate 1-(Benzyloxy)-2-chloro-3,5-dimethylbenzene 3,5-dimethylphenol->ether_intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) 2-chlorobenzyl_chloride 2-Chlorobenzyl chloride 2-chlorobenzyl_chloride->ether_intermediate brominated_intermediate 1-Bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene ether_intermediate->brominated_intermediate Brominating agent (e.g., NBS) Catalyst (e.g., AIBN) final_product 4-(2'-Chlorobenzyloxy)-3,5- dimethylphenylboronic acid brominated_intermediate->final_product 1. n-BuLi 2. B(OiPr)₃ 3. Acidic workup

Caption: Plausible synthetic route for the target molecule.

Experimental Protocol: A Generalized Approach for Arylboronic Acid Synthesis

The following is a generalized, step-by-step methodology for the borylation step, which is the crucial final stage in the synthesis of many arylboronic acids.[7]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the aryl bromide precursor (1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene) dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel while maintaining the low temperature. The reaction is stirred for a period to ensure complete formation of the aryllithium intermediate.

  • Borylation: Triisopropyl borate (B(OiPr)₃) is then added dropwise to the reaction mixture, again at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the final this compound.

Spectroscopic Profile (Expected Characteristics)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:

    • Singlets for the two methyl groups on the phenyl ring.

    • A singlet for the methylene protons of the benzyloxy group.

    • Signals in the aromatic region corresponding to the protons on both the dimethylphenyl and the chlorobenzyl rings.

    • A broad singlet for the hydroxyl protons of the boronic acid group, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework.[9][10][11] Expected signals would correspond to:

    • The methyl carbons.

    • The methylene carbon of the benzyloxy group.

    • Aromatic carbons, with distinct signals for the substituted and unsubstituted carbons on both aromatic rings.

    • The carbon atom attached to the boron, which typically appears in a characteristic region of the spectrum.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would reveal the presence of key functional groups.[12][13][14][15] Characteristic absorption bands are expected for:

    • O-H stretching of the boronic acid hydroxyl groups (a broad band).

    • C-H stretching of the aromatic and aliphatic groups.

    • C=C stretching of the aromatic rings.

    • C-O stretching of the ether linkage.

    • B-O stretching of the boronic acid group.

    • C-Cl stretching of the chlorobenzyl group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.[6][16][17] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 290.55 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.

Part 3: Structural Properties and Solid-State Behavior

The three-dimensional arrangement of atoms and molecules dictates the material properties and reactivity of a compound.

Molecular Geometry and Conformation

The molecular structure of this compound features a central 1,3,5-trisubstituted phenyl ring. The boronic acid group [-B(OH)₂] and the 2'-chlorobenzyloxy group [-OCH₂(C₆H₄)Cl] are key functional moieties. The presence of the bulky 2'-chlorobenzyloxy and dimethyl groups will influence the conformation of the molecule, particularly the rotational freedom around the C-O and C-B bonds.

In the solid state, arylboronic acids often exhibit a planar or near-planar arrangement of the phenyl ring and the boronic acid group to maximize conjugation.[18] However, steric hindrance from ortho-substituents can lead to a twisted conformation.[1]

Crystallography and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported, the solid-state packing of arylboronic acids is well-documented.[18][19][20] A common structural motif is the formation of hydrogen-bonded dimers through the boronic acid groups.[18][20] These dimers can then further assemble into more complex supramolecular structures through other non-covalent interactions.

Hydrogen_Bonding cluster_0 Hydrogen-Bonded Dimer of an Arylboronic Acid mol1 Ar-B(OH)₂ mol2 Ar-B(OH)₂ mol1->mol2 O-H···O hydrogen bonds mol2->mol1 O-H···O hydrogen bonds

Caption: Typical hydrogen-bonded dimer in arylboronic acids.

In the case of the title compound, the presence of the ether oxygen and the chloro-substituent introduces the possibility of additional intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, which would further influence the crystal packing.

Part 4: Reactivity and Applications in Drug Discovery

The utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[21][22] This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry to construct the carbon skeletons of drug candidates.[21]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)-X R¹-Pd(II)(L)₂-X Pd(0)L2->R1-Pd(II)-X Oxidative Addition Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation Transmetalation (R²-B(OH)₂) Reductive_Elimination Reductive Elimination R1-Pd(II)-R2 R¹-Pd(II)(L)₂-R² R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (Base) R1-Pd(II)-R2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² (Product) R1-Pd(II)-R2->R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[23]

Representative Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using this compound.[24]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically between 80-120 °C). Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Role in Drug Discovery

The structural motifs introduced by this compound can be of significant value in medicinal chemistry. The 3,5-dimethylphenyl group provides steric bulk, which can influence the binding of a molecule to its biological target. The 2'-chlorobenzyloxy moiety offers a combination of lipophilicity and potential for hydrogen bonding interactions, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. The ability to readily incorporate this fragment into a wide range of molecular scaffolds via the Suzuki-Miyaura coupling makes it a valuable tool for the rapid generation of compound libraries for high-throughput screening.

Part 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H413: May cause long lasting harmful effects to aquatic life.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a well-defined chemical entity with a unique combination of structural features that make it a valuable reagent in organic synthesis, particularly for applications in drug discovery and development. A thorough understanding of its physicochemical properties, synthetic accessibility, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview of these core aspects to support researchers and scientists in their endeavors to create novel and impactful molecules.

References

A Senior Application Scientist's Guide to the Synthesis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a valuable building block in modern medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights into process optimization and purification. The guide is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot similar transformations. We will detail a reliable two-step sequence beginning from 4-bromo-3,5-dimethylphenol, proceeding through a Williamson ether synthesis, and culminating in a low-temperature lithiation-borylation to furnish the target boronic acid.

Strategic Overview: Retrosynthetic Analysis

The design of an efficient synthesis begins with a logical deconstruction of the target molecule. For this compound, the retrosynthetic analysis points to a clear and convergent strategy. The most labile and synthetically crucial bond to consider is the carbon-boron bond. A standard disconnection of this bond via established borylation chemistry leads back to an aryl halide precursor. Subsequently, the benzyloxy-aryl ether linkage is disconnected, revealing two readily accessible starting materials: a halogenated dimethylphenol and 2-chlorobenzyl halide. This pathway is advantageous due to the commercial availability and relatively low cost of the initial building blocks.

G Target This compound ArylHalide 4-Bromo-1-(2'-chlorobenzyloxy)-3,5-dimethylbenzene Target->ArylHalide C-B Disconnection (Lithiation-Borylation) Phenol 4-Bromo-3,5-dimethylphenol ArylHalide->Phenol C-O Disconnection (Williamson Ether Synthesis) BenzylHalide 2-Chlorobenzyl chloride ArylHalide->BenzylHalide C-O Disconnection (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis: A Two-Step Pathway

Our forward synthesis is a logical execution of the retrosynthetic plan. It involves the initial formation of the aryl ether backbone followed by the introduction of the boronic acid moiety. This sequence is chosen to avoid potential complications of exposing the acidic boronic acid group to the basic conditions of the etherification step.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Lithiation-Borylation Start1 4-Bromo-3,5-dimethylphenol Intermediate 4-Bromo-1-(2'-chlorobenzyloxy)- 3,5-dimethylbenzene Start1->Intermediate Start2 2-Chlorobenzyl chloride Start2->Intermediate FinalProduct 4-(2'-Chlorobenzyloxy)-3,5- dimethylphenylboronic acid Intermediate->FinalProduct Reagent1 K2CO3, DMF Reagent1->Intermediate Reagent2 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+ Reagent2->FinalProduct

Caption: Overall two-step synthetic pathway.

Step 1: Synthesis of 4-Bromo-1-(2'-chlorobenzyloxy)-3,5-dimethylbenzene

Principle and Rationale

The formation of the aryl ether linkage is achieved via a classic Williamson ether synthesis. This SN2 reaction involves the deprotonation of the starting phenol to form a more nucleophilic phenoxide, which then displaces a halide from the electrophilic benzyl halide.

  • Choice of Base: Potassium carbonate (K₂CO₃) is selected as a mild and effective base. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions. Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.

  • Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the ionic intermediates and reactants, accelerating the SN2 reaction rate. Acetone is a viable, though often slower, alternative.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often in the range of 60-80 °C.

Detailed Experimental Protocol
ReagentCAS No.Mol. Wt.AmountMolesEquivalents
4-Bromo-3,5-dimethylphenol7463-45-8201.0610.0 g49.7 mmol1.0
2-Chlorobenzyl chloride611-19-8161.038.8 g54.7 mmol1.1
Potassium carbonate (K₂CO₃)584-08-7138.2113.7 g99.4 mmol2.0
N,N-Dimethylformamide (DMF)68-12-273.09100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3,5-dimethylphenol (10.0 g, 49.7 mmol) and potassium carbonate (13.7 g, 99.4 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Begin stirring the suspension and add 2-chlorobenzyl chloride (8.8 g, 54.7 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours.

  • Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v), observing the consumption of the starting phenol.

  • Workup: After completion, cool the reaction to room temperature and pour it into 500 mL of cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

  • Dry the crude product under vacuum. The material is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

Principle and Rationale

The conversion of the aryl bromide to a boronic acid is a cornerstone of modern organic synthesis. The lithiation-borylation sequence is a highly reliable method for this transformation.[1][2]

  • Mechanism: The reaction proceeds via a halogen-metal exchange, where an organolithium reagent (n-butyllithium) rapidly exchanges with the aryl bromide to form an aryllithium intermediate. This is performed at a very low temperature (-78 °C) to prevent side reactions of the highly reactive aryllithium species. The aryllithium then acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate. The resulting boronate complex is then hydrolyzed under acidic conditions to yield the final boronic acid.[3]

  • Reagent Selection:

    • n-Butyllithium (n-BuLi): A common and effective reagent for halogen-metal exchange with aryl bromides.

    • Triisopropyl borate (B(O-iPr)₃): A preferred borylating agent due to its steric bulk, which helps to prevent the formation of over-borylated byproducts. Trimethyl borate is also commonly used.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, has a low freezing point, and effectively solvates the organometallic intermediates. Strictly anhydrous conditions are critical for success.

G ArylBr Ar-Br ArylLi Ar-Li ArylBr->ArylLi Halogen-Metal Exchange BoronateComplex [Ar-B(O-iPr)3]- Li+ ArylLi->BoronateComplex Nucleophilic Attack BorateEster B(O-iPr)3 BorateEster->BoronateComplex BoronicAcid Ar-B(OH)2 BoronateComplex->BoronicAcid Acidic Hydrolysis nBuLi n-BuLi nBuLi->ArylLi H3O H3O+ H3O->BoronicAcid

Caption: Simplified mechanism of the lithiation-borylation reaction.

Detailed Experimental Protocol
ReagentCAS No.Mol. Wt.AmountMolesEquivalents
Aryl Bromide (from Step 1)-325.6515.0 g46.1 mmol1.0
Anhydrous THF109-99-972.11200 mL--
n-Butyllithium (2.5 M in hexanes)109-72-864.0619.3 mL48.4 mmol1.05
Triisopropyl borate5419-55-6188.0813.0 g69.1 mmol1.5
2 M Hydrochloric Acid (HCl)7647-01-036.46~100 mL--

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon. Equip it with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.

  • Dissolve the aryl bromide intermediate (15.0 g, 46.1 mmol) in 200 mL of anhydrous THF and add it to the flask via cannula or syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (19.3 mL of a 2.5 M solution, 48.4 mmol) dropwise over 20 minutes. The solution may change color. Stir for an additional 30 minutes at -78 °C after the addition is complete.

  • Borylation: Add triisopropyl borate (13.0 g, 69.1 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Workup and Hydrolysis: Quench the reaction by slowly pouring it into a beaker containing 100 mL of 2 M HCl and 100 g of ice, with vigorous stirring.

  • Stir the biphasic mixture for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

Arylboronic acids are notoriously prone to dehydration, forming cyclic anhydride trimers known as boroxines.[4] This can complicate purification and characterization. A robust acid-base extraction is a highly effective method for isolating the pure boronic acid.[5]

G Crude Crude Product in Ethyl Acetate BaseExtract Extract with 1M NaOH (aq) Crude->BaseExtract AqueousPhase Aqueous Phase (Sodium Boronate Salt) BaseExtract->AqueousPhase Product Enters Aqueous Layer OrganicPhase Organic Phase (Neutral Impurities) BaseExtract->OrganicPhase Impurities Remain in Organic Layer Acidify Acidify with 2M HCl to pH ~2 AqueousPhase->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter, Wash with Water, Dry Precipitate->Filter PureProduct Pure Boronic Acid Filter->PureProduct

Caption: Purification workflow via acid-base extraction.

Protocol for Purification
  • Dissolve the crude product from Step 2 in 150 mL of ethyl acetate.

  • Transfer to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) solution (3 x 75 mL). The boronic acid is acidic and will move into the aqueous basic layer as its sodium salt, leaving non-acidic organic impurities behind.

  • Combine the aqueous layers in a beaker and cool in an ice bath.

  • While stirring vigorously, slowly acidify the aqueous solution with 2 M HCl until the pH is approximately 2 (check with pH paper). A white precipitate of the pure boronic acid will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Dry the product under high vacuum to a constant weight.

Characterization
  • Appearance: A white to off-white solid.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the two methyl groups. The B(OH)₂ protons are often broad and may be exchangeable with D₂O.

  • Mass Spectrometry: To confirm the molecular weight (C₁₅H₁₆BClO₃, Exact Mass: 290.09).[6]

Applications and Significance

This compound is not an end-product but a valuable intermediate. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a transformation that is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[9][10] The specific substitution pattern of this molecule makes it a bespoke building block for accessing complex biaryl structures in targeted drug discovery programs.

References

physical and chemical properties of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a specialized organoboron compound. Boronic acids are pivotal reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions. This guide delves into the core physicochemical properties, analytical characterization methodologies, chemical reactivity, and safe handling protocols for this specific molecule. The content is structured to provide not just data, but also expert insights into the practical application and causality behind experimental choices, serving as a valuable resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Structural Elucidation

This compound is a substituted aromatic boronic acid. Its structure features a sterically hindered phenyl ring, an ether linkage to a chlorobenzyl group, and the critical boronic acid functional group [-B(OH)₂]. This unique combination of moieties dictates its reactivity and potential applications, particularly in the synthesis of complex biaryl systems.

Chemical Structure

The structural arrangement is key to its function, with the dimethyl substitution providing steric bulk that can influence reaction kinetics and the chlorobenzyl group offering a site for potential further modification or influencing solubility.

Caption: 2D Structure of the title compound.

Nomenclature and Key Identifiers
  • IUPAC Name: [4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid[1]

  • CAS Number: 849052-15-9[2][3]

  • Molecular Formula: C₁₅H₁₆BClO₃[2][3]

  • Molecular Weight: 290.55 g/mol [2][3]

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate solvents for reactions and purification, as well as for storage conditions.

PropertyValueSource(s)
Physical Form Solid, crystals[3]
Melting Point 234-238 °C[3]
Solubility Generally soluble in polar organic solvents (e.g., Ether, Ethanol); poorly soluble in nonpolar solvents (e.g., Hexanes).[4]
Stability Stable under recommended storage conditions; sensitive to moisture. May contain varying amounts of its anhydride (boroxine).[3][5]

Expert Insight: The high melting point suggests a stable crystalline lattice. Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer known as a boroxine.[4] The presence of boroxine is common in solid samples and can complicate characterization and stoichiometry calculations if not accounted for. This equilibrium is driven by the removal of water and can be reversed by its addition.

Analytical Characterization and Protocols

Accurate characterization is essential to confirm the identity, purity, and stability of the material. A multi-technique approach is recommended.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Prep Weigh Solid Sample Dissolve Dissolve in Aprotic Solvent (e.g., MeCN, anhydrous THF) to prevent hydrolysis Prep->Dissolve HPLC RP-HPLC Analysis (Purity Assessment) Dissolve->HPLC MS LC-MS Analysis (Mass Verification) Dissolve->MS NMR NMR Spectroscopy (Structure Confirmation) Dissolve->NMR Purity Purity (%) from HPLC HPLC->Purity Mass Confirm [M+H]⁺ or [M-H]⁻ MS->Mass Structure Confirm Protons & Carbons NMR->Structure

Caption: General workflow for analytical characterization.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the workhorse for purity assessment. For boronic acids, method development can be challenging due to their reactivity with water, especially in the mobile phase.[6][7] Using a C18 column with a suitable mobile phase, often containing a buffer, allows for the separation of the main compound from impurities and its boroxine anhydride.

  • Instrumentation: HPLC or UPLC system with UV detector.

  • Column: C18 stationary phase (e.g., Acquity BEH C18).[8][9]

  • Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Acetate buffer is a common starting point.[8][9] The pH can be adjusted to optimize separation and stability.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in acetonitrile. Using aprotic solvents for sample preparation is crucial to minimize hydrolysis to the boronic acid if analyzing a boronate ester, and to maintain sample integrity for the acid itself.[7]

  • System Suitability: Inject a standard solution to verify retention time, peak shape, and resolution before analyzing samples.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS provides unambiguous confirmation of the molecular weight. Electrospray ionization (ESI) is typically used for boronic acids. Optimized instrument parameters are necessary to minimize in-source fragmentation or the formation of adducts and boroxines, which can complicate spectral interpretation.[8]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • LC Conditions: Use the same or similar conditions as the HPLC protocol.

  • Data Analysis: Look for the parent ion.

    • Positive Mode: [M+H]⁺ at m/z 291.09.

    • Negative Mode: [M-H]⁻ at m/z 289.08.[1]

    • Other common adducts to check for include [M+Na]⁺ and [M+NH₄]⁺.[1]

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Causality: NMR provides the definitive structural confirmation by mapping the carbon-hydrogen framework. The choice of solvent is critical; DMSO-d₆ is often used as it can solubilize the compound and allow for the observation of the exchangeable -OH protons of the boronic acid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.0 ppm (singlet, 2H): Exchangeable protons of the B(OH)₂ group.

    • δ ~7.2-7.6 ppm (multiplet, 4H): Protons on the chlorophenyl ring.

    • δ ~7.0 ppm (singlet, 2H): Protons on the central dimethylphenyl ring.

    • δ ~5.1 ppm (singlet, 2H): Methylene protons of the -O-CH₂- group.

    • δ ~2.2 ppm (singlet, 6H): Methyl protons of the two -CH₃ groups.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals corresponding to the 15 carbons, including distinct peaks for the methyl groups, the methylene carbon, and the various aromatic carbons. The carbon attached to the boron atom will have a characteristic broad signal.

  • ¹¹B NMR: A single, broad peak is expected, characteristic of a trigonal planar boron atom in a boronic acid.

Chemical Reactivity and Stability

Stability and Storage

Phenylboronic acids are generally stable solids but require specific handling.[10]

  • Moisture Sensitivity: The primary concern is exposure to moisture, which can affect the physical state and facilitate the formation of boroxines.[5]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Use under an inert atmosphere (e.g., argon or nitrogen) for reactions requiring anhydrous conditions.

The Suzuki-Miyaura Cross-Coupling Reaction

The principal utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[11] This reaction is a cornerstone of modern synthetic chemistry, especially in pharmaceutical manufacturing.[12]

Mechanism Overview: The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid.[13][14] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile).[12][15]

  • Transmetalation: The organic group from the activated boronate complex is transferred to the palladium(II) center.[12][14]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oa_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Research and Development

Given its structure, this boronic acid is a valuable building block for synthesizing complex molecules. The 3,5-dimethylphenyl group provides steric hindrance, which can be exploited to control regioselectivity in subsequent reactions or to modulate the pharmacological properties of a final compound. The 2-chlorobenzyl ether moiety can influence solubility and crystal packing, and serves as a stable protecting group for the phenolic oxygen. It is primarily designed for use in creating biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][16]

  • GHS Pictogram: GHS07 (Exclamation mark).[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation of dust.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a highly functionalized intermediate for advanced organic synthesis. A thorough understanding of its properties, from its physical state and stability to its analytical profile and reactivity in the Suzuki-Miyaura coupling, is paramount for its effective and safe utilization. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic strategies.

References

The Strategic Utility of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic chemistry, particularly within the realms of medicinal chemistry and materials science, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid has emerged as a sophisticated reagent, prized for its unique structural features that offer chemists precise control over steric and electronic properties in cross-coupling reactions. This technical guide provides an in-depth exploration of the primary applications of this versatile boronic acid, with a core focus on its role in the Suzuki-Miyaura cross-coupling reaction for the synthesis of intricate biaryl and heteroaryl structures. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and discuss the causal factors influencing reaction outcomes, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Advantage of a Multifunctional Boronic Acid

Boronic acids are a cornerstone of contemporary organic synthesis, largely due to their stability, low toxicity, and exceptional versatility in carbon-carbon bond formation.[1][2] Among the vast arsenal of available boronic acids, this compound (Figure 1) presents a unique constellation of functional groups that render it a valuable tool for targeted molecular design.

Figure 1. Chemical Structure of this compound.

The key structural attributes of this molecule are:

  • The Boronic Acid Moiety: This functional group is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of a new C-C bond with an aryl or vinyl halide/triflate.

  • The 3,5-Dimethylphenyl Core: The two methyl groups flanking the boronic acid provide significant steric bulk. This steric hindrance can be strategically employed to influence the dihedral angle of the resulting biaryl bond, a critical parameter in modulating the conformation and, consequently, the biological activity of a molecule.

  • The 2'-Chlorobenzyloxy Group: This ether linkage at the 4-position serves multiple purposes. The benzylic ether is generally stable under many reaction conditions but can be cleaved under specific hydrogenolysis or acidic conditions, revealing a phenol. This latent phenol provides a subsequent point for diversification in a synthetic route. The chlorine atom on the benzyl group offers an additional site for potential functionalization and influences the overall electronic properties of the molecule.

This guide will primarily focus on the application of this boronic acid in the Suzuki-Miyaura cross-coupling, a reaction of profound importance in pharmaceutical and materials research for the construction of biaryl scaffolds.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title boronic acid) and an organohalide or triflate. This reaction is favored in industrial and academic settings for its mild reaction conditions, tolerance of a wide array of functional groups, and the generally non-toxic nature of its boron-containing byproducts.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R'-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R'-Pd(II)L_n-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product BoronicAcid R-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Base->Transmetalation Activates ArylHalide R'-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (R'-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final biaryl product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling and is highly dependent on the specific substrates being coupled.

Experimental Workflow & Protocol

The following provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a robust starting point and may require optimization based on the specific aryl halide used.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol:

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., a heteroaryl bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryl halide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base, followed by the palladium catalyst and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

  • Anhydrous Solvents: While some Suzuki reactions can be performed in aqueous media, the use of anhydrous solvents is often necessary to prevent the hydrolysis of the boronic acid and to ensure the stability of the organometallic intermediates.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. For example, a stronger base like cesium carbonate is often used for less reactive aryl chlorides.

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky ligands often enhance the rate of oxidative addition and reductive elimination, which can be beneficial for coupling with challenging substrates like aryl chlorides.

Applications in Drug Discovery and Medicinal Chemistry

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The ability to rapidly and efficiently synthesize diverse libraries of biaryl compounds is therefore of paramount importance in drug discovery programs.

This compound is an attractive building block for several reasons:

  • Modulation of Physicochemical Properties: The lipophilic nature of the 2-chlorobenzyl group can be used to tune the overall lipophilicity of the final compound, which is a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduction of Steric Hindrance: As previously mentioned, the 3,5-dimethyl substitution pattern can enforce a twisted conformation in the resulting biaryl product. This can be advantageous for disrupting protein-protein interactions or for achieving selective binding to a particular conformation of a target protein.

  • Scaffold for Further Derivatization: The latent phenol, unmasked by the removal of the 2-chlorobenzyl protecting group, provides a valuable handle for late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

While specific examples of the use of this compound in the synthesis of named drug candidates are not widely available in the public domain, likely due to their inclusion in proprietary research, its structural motifs are highly relevant to areas such as kinase inhibitor and protease inhibitor design.

Summary of Quantitative Data

The efficiency of a Suzuki-Miyaura coupling reaction is highly substrate-dependent. The following table provides representative data for the coupling of various aryl halides with a generic substituted phenylboronic acid, illustrating the typical trends in reactivity.

EntryAryl Halide (R'-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90695
22-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001288
34-IodobenzonitrilePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃DMF/H₂O80498
43-BromothiophenePdCl₂(dppf) (3)Cs₂CO₃Toluene110892

Note: These are illustrative yields and conditions. The coupling of this compound would require specific optimization for each coupling partner.

Conclusion

This compound is a highly valuable and strategically designed building block for advanced organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where it enables the construction of sterically hindered and electronically tuned biaryl compounds. The unique combination of a reactive boronic acid moiety, sterically demanding dimethyl substituents, and a cleavable, functionalized benzyloxy group provides chemists with a powerful tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of the mechanistic principles and careful optimization of reaction parameters are key to successfully employing this versatile reagent in the pursuit of novel molecular entities.

References

Spectroscopic Characterization of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the synthetic building block, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This compound is of significant interest to researchers in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. Accurate spectroscopic characterization is paramount for verifying its structure and purity, ensuring the integrity of subsequent synthetic steps.

Introduction: The Structural Context

This compound (C₁₅H₁₆BClO₃) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding the expected data from Mass Spectrometry, ¹H NMR, and ¹³C NMR is crucial for any scientist working with this reagent. The molecular weight of this compound is 290.55 g/mol .

A critical consideration for boronic acids is their propensity to exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This equilibrium can be influenced by factors such as concentration and the presence of water, potentially complicating spectral interpretation.[1] It is often advisable to recrystallize and dry the arylboronic acid before use to minimize the boroxine content.[1]

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrum (HRMS) would provide the most definitive data.

Expected Fragmentation and Ionization

Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to detect the deprotonated molecule [M-H]⁻.[2][3] The presence of chlorine provides a distinct isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, which serves as a key diagnostic feature.

Table 1: Predicted Mass Spectrometry Data

IonPredicted m/z (Monoisotopic)Notes
[M+H]⁺291.0954Protonated molecule.
[M+Na]⁺313.0773Sodium adduct, common in ESI.
[M-H]⁻289.0808Deprotonated molecule, often observed in negative ion mode.[2][3]
[M+Cl]⁻325.0594Chloride adduct.

Data predicted based on the molecular formula C₁₅H₁₆BClO₃. The presence of Boron (¹⁰B and ¹¹B isotopes) will also contribute to the isotopic pattern, though the chlorine signature is more pronounced.

Experimental Protocol: LC-MS/MS Analysis

A robust method for analyzing boronic acids involves Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][4]

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent such as methanol to create a stock solution (e.g., 1 mg/mL).[4] Further dilute with a mixture of methanol and water to the desired concentration for analysis.[4]

  • Chromatography: Employ a C18 reverse-phase column. A gradient elution with mobile phases such as 0.1% formic acid in water (A) and acetonitrile (B) is typically effective for separating the analyte from impurities.

  • Mass Spectrometry: Utilize an electrospray ionization (ESI) source. For this compound, both positive and negative ion modes should be monitored. In negative ion mode, Multiple Reaction Monitoring (MRM) can be used for sensitive quantification.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the acidic protons of the boronic acid group.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (chlorobenzyl)7.20 - 7.60Multiplet4HThe protons on the 2-chlorobenzyl group will exhibit complex splitting patterns due to their differing chemical environments.
Aromatic (phenylboronic)~7.50Singlet2HThe two protons on the dimethylphenyl ring are chemically equivalent and are expected to appear as a singlet.
Methylene (-CH₂-)~5.10Singlet2HThe benzylic protons are adjacent to an oxygen atom, resulting in a downfield shift.
Methyl (-CH₃)~2.30Singlet6HThe two methyl groups are chemically equivalent and will appear as a single, sharp peak.
Boronic Acid (-B(OH)₂)4.0 - 8.0 (broad)Singlet2HThe chemical shift of the B(OH)₂ protons is highly variable and concentration-dependent. The signal is often broad and may exchange with water in the solvent.

Predicted shifts are based on typical values for similar functional groups. The exact chemical shifts will depend on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomsPredicted Chemical Shift (δ, ppm)Notes
Aromatic (C-B)130 - 140The carbon atom directly attached to the boron will have a characteristic chemical shift. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
Aromatic (C-O)155 - 160The carbon atom attached to the ether oxygen will be significantly deshielded.
Aromatic (C-Cl)130 - 135The carbon atom bonded to chlorine will be downfield.
Aromatic (C-H)115 - 135The remaining aromatic carbons will appear in this region.
Methylene (-CH₂-)65 - 75The benzylic carbon will be in the typical range for an ether linkage.
Methyl (-CH₃)15 - 25The methyl carbons will appear in the upfield region of the spectrum.

Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic protons.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_DataInterp Data Interpretation cluster_Validation Structural Validation Sample Boronic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS LC-MS/MS Analysis Dissolution->MS Inject NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Analyze MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data Generate NMR_Data NMR Spectra (Chemical Shifts, Integration) NMR->NMR_Data Generate Conclusion Structure Confirmation and Purity Assessment MS_Data->Conclusion NMR_Data->Conclusion

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic approach combining mass spectrometry and NMR spectroscopy. By understanding the expected spectral data and employing robust analytical protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to the Solubility Characteristics of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a specialized organoboron compound of significant interest to researchers in medicinal chemistry and materials science. As a key building block, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] The efficiency of these reactions—and subsequent purification processes—is profoundly influenced by the solubility of the boronic acid reagent. An in-depth understanding of its solubility profile is therefore not merely academic but a critical prerequisite for reaction optimization, process scale-up, and the development of robust synthetic methodologies.

This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will explore its physicochemical properties, the key factors governing its solubility, and present detailed, field-proven protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent effectively in their discovery and development workflows.

Physicochemical Profile and Structural Analysis

To understand the solubility of a molecule, one must first examine its structure. This compound (Molecular Formula: C₁₅H₁₆BClO₃, Molecular Weight: 290.55 g/mol ) is a complex molecule with distinct hydrophobic and hydrophilic regions that dictate its interaction with various solvents.[3]

  • Hydrophobic Character: The molecule possesses significant nonpolar surface area, dominated by the phenyl ring, the dimethyl-substituted aryl group, and the 2'-chlorobenzyl moiety. These regions are expected to confer good solubility in nonpolar to moderately polar organic solvents.[4]

  • Hydrophilic Character: The boronic acid group, -B(OH)₂, is the primary hydrophilic center. Its two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in polar protic solvents.

  • Lewis Acidity & pH-Dependence: The boron atom in the boronic acid is sp²-hybridized with a vacant p-orbital, making it a mild Lewis acid.[5] This acidity is the most critical factor for its aqueous solubility. In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is pH-dependent, and the anionic form is generally more soluble in water.[6]

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₆BClO₃
Molecular Weight 290.55 g/mol
Appearance White to yellow solid powder[5]
Melting Point 234-238 °C
Key Structural Features Phenylboronic acid core, 2'-chlorobenzyl ether linkage, two methyl substituents[3]
Factors Governing Solubility

The solubility of this compound is not a single value but a function of its environment. Researchers must consider several interdependent factors.

2.1. Solvent Polarity

Based on the principle of "like dissolves like," the solubility of this compound will vary significantly across different solvents. Phenylboronic acid, a related parent compound, shows high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[4][7] A similar trend can be anticipated for the title compound, with its large organic scaffold favoring solubility in solvents such as tetrahydrofuran (THF), acetone, and ethyl acetate.

2.2. pH of Aqueous Media

The pKa of the boronic acid group is paramount. For phenylboronic acid, the pKa is approximately 8.83.[5] The equilibrium between the less soluble neutral boronic acid and the more soluble anionic boronate is governed by the solution's pH.

  • At pH << pKa: The neutral, less soluble form predominates.

  • At pH ≈ pKa: A mixture of both species exists, and solubility increases.

  • At pH > pKa: The anionic, more soluble boronate form is favored.[6]

This pH-dependent behavior is critical for Suzuki-Miyaura reactions, which require a base to activate the boronic acid for transmetalation, and also for aqueous-based extraction and purification procedures.[8]

2.3. Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship can be exploited during experimental procedures like recrystallization for purification. However, the quantitative effect of temperature on the solubility of this specific compound must be determined empirically.

Experimental Determination of Solubility

Accurate solubility data is obtained through experimentation. In drug discovery and development, two types of solubility are commonly measured: kinetic and thermodynamic.[9][10]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after a supersaturated solution (typically made by diluting a DMSO stock) is introduced into an aqueous buffer and allowed to precipitate over a short period (e.g., 2 hours).[10][11] It is a high-throughput method useful for early-stage compound screening.[9]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is determined by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24 hours) until the concentration of the dissolved solute is constant.[12][13] The shake-flask method is the gold standard for this measurement.[14]

3.1. Workflow for Solubility Determination

The following diagram outlines a general workflow for characterizing the solubility of the target compound.

G cluster_prep Preparation cluster_analysis Analysis & Quantification Compound Obtain Solid Compound 4-(2'-CB)-3,5-DMPBA Kinetic Kinetic Solubility Assay (High-Throughput Screening) Compound->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Compound->Thermo Solvents Select Solvents (Aqueous Buffers, Organic Solvents) Solvents->Kinetic Solvents->Thermo Separation Phase Separation (Filtration / Centrifugation) Kinetic->Separation Thermo->Separation Quant Quantification (HPLC-UV, LC-MS) Separation->Quant Data Solubility Data (mg/mL or µM) Quant->Data

Caption: General experimental workflow for solubility assessment.

3.2. Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is considered the "gold standard" for determining equilibrium solubility.[14]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., pH 7.4 PBS, acetonitrile, THF, toluene)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or LC-MS[15]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential.[12]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[11][13]

  • Phase Separation: After equilibration, allow the suspensions to stand undisturbed for at least 1 hour to let solids settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.[12]

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using HPLC-UV or LC-MS.[16]

    • Analyze the filtered sample (appropriately diluted, if necessary) and determine its concentration by interpolating from the calibration curve.

  • Data Reporting: Report the solubility in units of mg/mL or µM. The pH of aqueous samples should be measured and reported.[12]

3.3. Protocol 2: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery when comparing multiple compounds.[10][17]

Objective: To rapidly assess the kinetic solubility of the compound in an aqueous buffer.

Materials:

  • A stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well microtiter plates.

  • Plate shaker.

  • Plate reader (Nephelometer or UV-Vis spectrophotometer).[17]

  • Filtration plate (for direct UV method).

Procedure (Direct UV Method):

  • Compound Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[17]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 98 µL for a 200 µM final concentration and 2% DMSO).

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 2 hours.[10]

  • Filtration: Transfer the solution to a filtration plate and filter to remove any precipitate.[11]

  • Quantification: Measure the UV absorbance of the filtrate in a UV-compatible plate. Compare the absorbance to that of a standard prepared by diluting the DMSO stock in a solvent where the compound is fully soluble (e.g., acetonitrile/water mixture) to calculate the concentration of the dissolved compound.[17]

Practical Implications in Synthetic Chemistry

Understanding solubility is crucial for optimizing the Suzuki-Miyaura coupling reaction.

G Solubility Solubility of Boronic Acid Reaction Homogeneous Reaction Mixture Solubility->Reaction enables Rate Increased Reaction Rate Reaction->Rate Yield Higher Product Yield & Purity Rate->Yield Insolubility Poor Solubility Hetero Heterogeneous Mixture (Slurry) Insolubility->Hetero leads to Slow Slow / Incomplete Reaction Hetero->Slow Impurity Side Reactions & Lower Yield Slow->Impurity

Caption: Impact of solubility on reaction outcomes.

  • Solvent Choice: The reaction solvent must be capable of dissolving the boronic acid, the organohalide, the base, and the palladium catalyst to ensure a homogeneous reaction mixture. A common choice is a mixture of an organic solvent (like THF, dioxane, or toluene) and an aqueous base solution. Poor solubility can lead to a heterogeneous mixture, resulting in slow reaction rates and lower yields.[18]

  • Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) not only activates the boronic acid but also influences its solubility. The formation of the boronate salt often increases solubility in the aqueous phase of the reaction mixture.[8]

  • Work-up and Purification: Solubility differences are exploited during the post-reaction work-up. For instance, after the reaction, the product can be extracted into a nonpolar organic solvent, while the borate byproducts remain in the aqueous layer. Crystallization, which relies on carefully controlled solubility changes with solvent composition and temperature, is a primary method for purifying the final product.

Conclusion

The solubility of this compound is a multifaceted characteristic that is fundamental to its effective application in organic synthesis. Its behavior is dictated by a combination of its structural features and the properties of the solvent system, particularly polarity and pH. While theoretical principles provide a strong predictive foundation, empirical determination through robust methods like the shake-flask protocol is essential for generating the actionable data required for process optimization and scale-up. By systematically evaluating and understanding the solubility profile of this key reagent, researchers can significantly enhance the efficiency, reliability, and success of their synthetic endeavors.

References

Commercial Availability and Technical Profile of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids and their derivatives are a cornerstone of this molecular toolkit, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth technical overview of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849052-15-9), a commercially available yet sparsely documented reagent. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a centralized resource on its properties, availability, and potential applications, while also addressing the current gaps in publicly available data.

Physicochemical Properties and Identification

This compound is a substituted arylboronic acid featuring a 2-chlorobenzyl ether moiety. This structural combination suggests its utility in introducing a sterically hindered and electronically modulated phenyl group into target molecules.

PropertyValueSource
CAS Number 849052-15-9[1]
Molecular Formula C₁₅H₁₆BClO₃
Molecular Weight 290.55 g/mol
Physical Form Solid
Melting Point 234-238 °C
SMILES Cc1cc(cc(C)c1OCc2ccccc2Cl)B(O)O
InChI 1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3

Commercial Availability

This boronic acid is available from several chemical suppliers, typically on a research scale. The purity and available quantities can vary between suppliers. Researchers are advised to request certificates of analysis (CoA) to confirm the purity and identity of the material.

SupplierPurity/SpecificationNotes
Sigma-Aldrich Not specified, product discontinued but may have remaining stock.Contains varying amounts of the corresponding boroxine (anhydride).
BLDpharm Purity information available upon inquiry.Offers a range of pack sizes.[1]
CP Lab Safety min 95% (for the 3'-chloro isomer)Illustrates general availability of similar isomers.[2]
Guidechem Lists multiple suppliers.A directory to connect with various manufacturers and suppliers.[3]
MySkinRecipes Purity ≥ 95%Research chemical supplier.[4]

It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines). For applications sensitive to the exact stoichiometry of the free boronic acid, it may be necessary to hydrolyze the boroxine back to the monomeric form prior to use.[5]

Proposed Synthesis Protocol

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Borylation A 4-Bromo-2,6-dimethylphenol C 1-Bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 2-Chlorobenzyl bromide B->C D 1-Bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene F Organometallic Intermediate D->F THF, -78 °C E n-BuLi or Mg E->F H Boronate Ester F->H -78 °C to rt G Triisopropyl borate G->H I This compound H->I Acidic Workup (e.g., aq. HCl)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-Bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene

  • To a solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chlorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor by TLC until the starting phenol is consumed.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the aryllithium species.

  • To this solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or precipitation to afford the final boronic acid.

Causality: The choice of a lithium-halogen exchange followed by borylation is a standard and high-yielding method for the preparation of arylboronic acids from aryl bromides.[6] The use of low temperatures (-78 °C) is crucial to prevent side reactions of the highly reactive aryllithium intermediate.

Spectroscopic and Analytical Data

For characterization purposes, researchers should expect the following general features in the respective spectra:

  • ¹H NMR: Signals corresponding to the aromatic protons of both the dimethylphenyl and chlorobenzyl rings, a singlet for the benzylic methylene protons, and a singlet for the two methyl groups. A broad singlet for the B(OH)₂ protons may also be observed.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbons. The carbon atom attached to the boron will have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. PubChemLite provides predicted collision cross-section data for various adducts.[7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching of the boronic acid group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.

Potential Applications in Research and Development

Given its structure, this compound is a valuable building block for introducing a specific substituted aryl moiety into more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is expected to be in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[8] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of biaryl compounds.[9]

G A This compound C Biaryl Product A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/Water) B Aryl/Vinyl Halide or Triflate (R-X) B->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The presence of the 2-chlorobenzyl ether and the two methyl groups provides steric hindrance around the boronic acid moiety, which could influence the efficiency and selectivity of the coupling reaction. These bulky substituents can also impact the final conformation of the biaryl product, which is a key consideration in drug design for optimizing binding to biological targets.

Role as a Building Block in Medicinal Chemistry

Boronic acids are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[10] While no specific therapeutic agent has been publicly linked to the use of this compound as a starting material, its structural features are relevant to medicinal chemistry. The chlorophenyl group is a common motif in drug molecules, and the dimethylphenyl core allows for precise control over substitution patterns. This building block could be employed in the synthesis of inhibitors for various enzyme classes or as a fragment in fragment-based drug discovery campaigns.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The GHS hazard statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and may be harmful to aquatic life with long-lasting effects (H413).[1] It is recommended to handle this compound in a well-ventilated area or a fume hood. For storage, an inert atmosphere at 2-8°C is recommended.[1]

Conclusion

This compound is a commercially available building block with significant potential for applications in organic synthesis and medicinal chemistry. While detailed synthetic protocols and experimental analytical data are not widely published, this guide provides a comprehensive overview of its known properties, commercial availability, and a plausible synthetic route. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for researchers seeking to introduce a sterically and electronically defined aryl moiety into complex molecules. As with any less-documented reagent, it is imperative for researchers to verify the purity and identity of the material before use and to carefully optimize reaction conditions for their specific applications.

References

Methodological & Application

Application Note: Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Sterically Hindered Biaryls Using 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] While aryl iodides and bromides are highly reactive substrates, the economic and environmental advantages of using more abundant and less expensive aryl chlorides have driven significant research into developing catalytic systems capable of activating the inert C-Cl bond.[4][5]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid with a generic aryl or heteroaryl halide. The substrate presents a sterically hindered boronic acid and a benzylic chloride, which necessitates a carefully optimized catalytic system to achieve high yields and selectivity. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, providing a robust and reproducible procedure for researchers in drug discovery and process chemistry.

Chemical Structures

Figure 1: Reactants for the proposed Suzuki-Miyaura coupling.

  • Boronic Acid: this compound (CAS 849052-15-9)[6][7][8]

  • Coupling Partner: Aryl or Heteroaryl Halide (Ar-X, where X = Cl, Br, I)

The Challenge: Coupling with Aryl Chlorides

The primary challenge in utilizing aryl chlorides in Suzuki-Miyaura couplings lies in the strength of the C-Cl bond, which makes the initial oxidative addition of the palladium(0) catalyst the rate-limiting step of the catalytic cycle.[5] To overcome this hurdle, highly active catalyst systems are required. These typically involve the use of electron-rich and sterically bulky phosphine ligands, which promote the formation of the active monoligated palladium(0) species and facilitate the oxidative addition process.[9][10][11][12] The steric hindrance on the boronic acid also demands careful selection of reaction parameters to ensure efficient transmetalation.[13][14][15][16]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.

Materials and Reagents
  • This compound

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3.0 equivalents).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. The presence of oxygen can lead to the formation of palladium black and catalyst deactivation.[2]

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene and degassed water in a 10:1 ratio to achieve a final concentration of the aryl halide of 0.1 M. The use of a biphasic solvent system with a mild base like K₃PO₄ is often beneficial for the stability of the boronic acid and facilitates the transmetalation step.[1][17][18]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The elevated temperature is necessary to promote the oxidative addition of the aryl chloride.[19]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Rationale for Reagent and Condition Selection

Parameter Selection Justification References
Catalyst Precursor Pd(OAc)₂A common and reliable source of Pd(0) in situ.[17]
Ligand SPhosA bulky and electron-rich Buchwald-type phosphine ligand, highly effective for the coupling of challenging aryl chlorides and sterically hindered substrates.[11][20][21][22][11][20][21][22]
Base K₃PO₄A moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups.[1][17][1][17]
Solvent System Toluene/Water (10:1)A biphasic system that dissolves the organic reactants while the inorganic base resides in the aqueous phase, facilitating the reaction at the interface.[1][17][1][17]
Temperature 80-100 °CNecessary to overcome the activation energy barrier for the oxidative addition of the aryl chloride to the palladium center.[19][19]

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol%. Alternatively, a more electron-rich ligand such as RuPhos may be beneficial.[17] For particularly unreactive aryl chlorides, higher temperatures (up to 120 °C in a sealed vessel) may be required.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction.[2] Ensure rigorous exclusion of oxygen and use freshly degassed solvents to minimize this pathway.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[2] Maintaining an inert atmosphere is crucial.

Conclusion

This application note provides a comprehensive and well-justified protocol for the Suzuki-Miyaura coupling of this compound. By employing a robust catalytic system based on a palladium acetate precursor and the SPhos ligand, this method enables the efficient synthesis of sterically hindered biaryl compounds from readily available aryl chlorides. The detailed explanation of the rationale behind the chosen conditions and troubleshooting tips will empower researchers to successfully apply and adapt this protocol for their specific synthetic targets in the pursuit of novel therapeutics and functional materials.

References

Optimizing Palladium Catalysis for the Synthesis of Sterically Hindered Biaryls: A Case Study with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the synthesis of sterically hindered biaryls, a common motif in pharmaceuticals and advanced materials, often presents significant challenges. Substrates with bulky substituents ortho to the coupling sites can impede the key steps of the catalytic cycle, leading to low yields and undesired side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal palladium catalyst and reaction conditions for the challenging Suzuki-Miyaura coupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This sterically encumbered boronic acid, with two ortho-methyl groups and a bulky benzyloxy substituent, serves as an excellent model for addressing common hurdles in the synthesis of complex molecules.

The core of this guide is built upon a deep understanding of the Suzuki-Miyaura reaction mechanism, which involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2][3][4] For sterically hindered substrates, the efficiency of each of these steps is highly dependent on the choice of palladium source, ligand, base, and solvent.

This document will explore a rational approach to catalyst selection, drawing upon established principles of organometallic chemistry and leveraging state-of-the-art catalyst systems designed for demanding cross-coupling reactions. We will delve into the rationale behind choosing specific ligands, such as bulky, electron-rich phosphines, and discuss the critical role of the base and solvent in facilitating the reaction. Detailed, step-by-step protocols for catalyst screening and a representative reaction procedure are provided to enable researchers to successfully tackle this and similar synthetic challenges.

Understanding the Challenge: Steric Hindrance in this compound

The primary obstacle in the Suzuki-Miyaura coupling of this compound is the significant steric bulk surrounding the boronic acid moiety. The two methyl groups in the ortho positions create a crowded environment that can hinder the approach of the palladium complex during the crucial transmetalation step. This steric clash can slow down the reaction rate or prevent the reaction from proceeding altogether.

Furthermore, the bulky 2'-chlorobenzyloxy group, while not directly adjacent to the reaction center, contributes to the overall steric demand of the molecule and can influence its solubility and reactivity. Therefore, a successful coupling strategy must employ a catalytic system that can overcome these steric barriers.

Catalyst and Ligand Selection: A Rational Approach

The choice of the palladium catalyst and, more importantly, the ancillary ligand is paramount for the successful coupling of sterically hindered substrates.[5] The ligand plays a critical role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination.[1]

The Importance of Bulky, Electron-Rich Ligands

For sterically demanding couplings, bulky and electron-rich phosphine ligands are generally the preferred choice.[6][7] The bulkiness of the ligand promotes the formation of monoligated palladium species (L1Pd(0)), which are highly reactive in the oxidative addition step.[8] Furthermore, steric bulk can facilitate the final reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls.[1][9] Electron-rich ligands increase the electron density on the palladium center, which also accelerates the rate of oxidative addition.[1]

Recommended Catalyst Systems for Screening

Based on extensive literature precedent for challenging Suzuki-Miyaura couplings, the following catalyst systems are recommended for screening with this compound:

  • Buchwald Ligands (Biarylphosphines): The Buchwald group has developed a portfolio of highly effective biarylphosphine ligands that have become the gold standard for difficult cross-coupling reactions. For this particular substrate, the following are prime candidates:

    • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): Known for its high activity in a wide range of Suzuki couplings, including those with aryl chlorides.[10]

    • XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): Another highly versatile and robust ligand, often successful where other ligands fail, particularly with hindered substrates.[11]

  • Palladacycle Precatalysts: Palladacycles are air- and moisture-stable precatalysts that readily generate the active Pd(0) species in situ.[12][13] They offer excellent reactivity and are often highly effective for sterically hindered couplings.[14][15]

    • Second- and Third-Generation Buchwald Precatalysts: These are palladacycle-based precatalysts that incorporate Buchwald ligands, offering high stability and reactivity.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a widely used, versatile catalyst that has shown efficacy in a broad range of Suzuki couplings.[16][17] While perhaps not as potent as the more specialized Buchwald systems for extremely hindered substrates, its reliability and commercial availability make it a valuable candidate for initial screening.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This classical catalyst is often used for simpler Suzuki couplings.[18][19][20] However, for sterically demanding reactions, it can be less effective due to the potential for ligand dissociation to form less active species.[21][22] It is included here as a baseline for comparison.

The Catalytic Cycle and the Role of Reaction Partners

A deeper understanding of the catalytic cycle provides the rationale for the selection of other reaction components.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L_n C R¹-Pd(II)L_n-X A->C R¹-X B Oxidative Addition E R¹-Pd(II)L_n-R² C->E R²-B(OR)₂ + Base D Transmetalation E->A R¹-R² F Reductive Elimination R1X Organohalide (R¹-X) R2BY2 Organoboron (R²-B(OR)₂) Base Base Product Biaryl (R¹-R²)

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[23] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[24] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are often effective.[23] For sterically hindered couplings, stronger bases like K₃PO₄ are frequently employed.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be used, but they are generally less common for standard Suzuki couplings.

Solvent Selection

The solvent must be capable of dissolving all reaction components and be stable under the reaction conditions. Aprotic polar solvents are often favored.

  • Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.[2]

  • Aromatic Hydrocarbons: Toluene is another common solvent.

  • Aqueous Mixtures: Often, a mixture of an organic solvent and water is used, as water can enhance the solubility of the inorganic base and facilitate the formation of the active boronate species.[25][26]

Experimental Protocols

The following protocols provide a systematic approach to identifying the optimal conditions for the coupling of this compound with a model aryl bromide, 4-bromoanisole.

General Procedure for Catalyst Screening

This protocol is designed for small-scale reactions in parallel to efficiently screen different catalyst systems.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare stock solutions of: - this compound - 4-Bromoanisole - Internal Standard (e.g., dodecane) C To each vial, add: - Solvent - Base - Stock solution of boronic acid - Stock solution of aryl bromide - Stock solution of internal standard A->C B Weigh individual palladium precatalysts and ligands into separate reaction vials B->C D Seal vials, degas (e.g., by sparging with argon), and heat to the desired temperature C->D E After the specified reaction time, cool the vials to room temperature D->E F Take an aliquot from each vial, dilute, and analyze by GC-MS or LC-MS to determine conversion and yield E->F

Figure 2. Workflow for parallel screening of palladium catalysts and ligands.

Table 1: Proposed Catalyst Screening Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O (10:1)100
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O (10:1)100
3SPhos Palladacycle G3 (2)-K₃PO₄ (2)Dioxane/H₂O (10:1)100
4XPhos Palladacycle G3 (2)-K₃PO₄ (2)Dioxane/H₂O (10:1)100
5Pd(dppf)Cl₂ (2)-K₂CO₃ (2)Toluene/H₂O (4:1)100
6Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)100
Detailed Protocol for a Representative Suzuki-Miyaura Coupling

This protocol is based on a hypothetical successful screening result using an SPhos-based catalyst system.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add this compound (1.2 equiv) and the aryl halide (1.0 equiv).

  • Add anhydrous dioxane and degassed water (e.g., a 10:1 mixture). The final concentration of the aryl halide should be approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound hinges on a rational and systematic approach to catalyst and condition selection. By leveraging bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, in combination with appropriate bases and solvents, researchers can overcome the steric challenges inherent in these transformations. The provided protocols offer a clear roadmap for screening potential catalyst systems and executing the reaction on a preparative scale. This approach not only enables the synthesis of the target molecule but also provides a versatile strategy that can be adapted for a wide range of other challenging cross-coupling reactions encountered in academic and industrial research.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed examination of the reaction conditions necessary for the successful Suzuki-Miyaura cross-coupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. The inherent challenges posed by this substrate, namely the steric hindrance from the two ortho-methyl groups, necessitate a carefully optimized catalytic system. We present two robust protocols utilizing state-of-the-art palladium catalysts and ligands, explaining the fundamental principles behind the selection of each reaction component. This document is intended for researchers in synthetic chemistry and drug development seeking to construct complex biaryl structures involving sterically demanding building blocks.

Introduction: Overcoming Steric Challenges in Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, its success is not universal across all substrates. A significant challenge arises when coupling sterically hindered partners, such as aryl boronic acids with substituents ortho to the boron moiety.

The subject of this note, this compound, presents precisely this challenge. The two methyl groups flanking the boronic acid create a sterically congested environment that can significantly impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] When coupled with electronically deactivated or sterically hindered aryl chlorides, which are notoriously difficult to activate, the reaction requires a highly active and specially designed catalyst system to achieve acceptable yields.[2]

This document outlines the critical parameters—catalyst, ligand, base, and solvent—and provides field-proven protocols to effectively couple this challenging boronic acid.

The Catalytic Cycle and Rationale for Component Selection

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. For challenging substrates, every component must be chosen to overcome specific energetic barriers.

Suzuki_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim 3 RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal l1 Oxidative Addition l2 Transmetalation l3 Reductive Elimination

Figure 1: The Suzuki-Miyaura Catalytic Cycle. For the coupling of this compound with an aryl chloride, Step 1 and Step 3 are often rate-limiting.

The Catalyst: Palladium Source and Ligand

The combination of a palladium precatalyst and a supporting ligand dictates the activity and stability of the active Pd(0) species.

  • Palladium Precatalyst: Standard Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. They are reduced in situ to the active Pd(0) catalyst.[3] For convenience and air stability, modern palladium precatalysts that generate the active species more reliably can also be employed.[4]

  • Ligand Selection (The Critical Choice): The ligand is paramount for overcoming the dual challenges of aryl chloride activation and steric hindrance.

    • Bulky, Electron-Rich Monophosphines: This class of ligands, often referred to as "Buchwald ligands," is highly effective. Their large steric bulk is perceived to facilitate the reductive elimination step (Step 3), which can be slow for hindered biaryls.[5][6] Furthermore, their electron-donating nature promotes the difficult oxidative addition of the aryl chloride (Step 1).[6] Ligands such as SPhos and XPhos are excellent candidates.[4]

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful alternatives to phosphines. They are exceptional σ-donors, making them highly effective at promoting the oxidative addition of unreactive aryl chlorides.[7][8] Their steric bulk also aids in the overall catalytic turnover.[9] Robust catalyst systems can be formed from imidazolium salt precursors (e.g., IPr·HCl) in the presence of a strong base.

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step (Step 2) by activating the boronic acid to form a more nucleophilic boronate species.[10] The choice of base must be matched with the catalyst system and substrate reactivity.

  • Inorganic Bases: Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are effective, moderately strong bases suitable for many couplings, especially with phosphine ligands.

  • Alkoxide Bases: For particularly challenging couplings, a stronger, non-nucleophilic base like Potassium tert-butoxide (t-BuOK) can provide superior results. It is often the base of choice when using NHC ligands.[7]

The Solvent: The Reaction Medium

The solvent must solubilize all components and remain stable at elevated temperatures.

  • Aprotic Solvents: Anhydrous, aprotic solvents are standard. Dioxane and Toluene are excellent choices that perform well at the high temperatures (80-110 °C) often required for these couplings.[7][11]

  • Aqueous Systems: While "green" aqueous conditions have been developed for some Suzuki couplings, they may be less reliable for highly challenging, sterically hindered substrates that require rigorously anhydrous conditions to prevent competitive protodeboronation.[12][13]

Recommended Protocols

The following protocols are designed for a 0.5 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst oxidation and protodeboronation.

Protocol A: Buchwald Phosphine Ligand System

This protocol utilizes a well-established and broadly applicable bulky phosphine ligand system, which is reliable for hindered substrates.

ComponentM.W. ( g/mol )Amount (mg)MmolEquivalentsRole
Aryl Chloride--0.501.0Electrophile
This compound290.542180.751.5Nucleophile
Pd(OAc)₂224.52.20.010.02 (2 mol%)Palladium Precatalyst
SPhos410.58.20.020.04 (4 mol%)Ligand
K₃PO₄212.272121.02.0Base
Anhydrous Toluene-5 mL--Solvent

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), this compound (218 mg, 0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (212 mg, 1.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol B: N-Heterocyclic Carbene (NHC) Ligand System

This protocol uses a highly active NHC-based catalyst system, which can offer faster reaction times or higher yields for particularly unreactive aryl chlorides.

ComponentM.W. ( g/mol )Amount (mg)MmolEquivalentsRole
Aryl Chloride--0.501.0Electrophile
This compound290.542180.751.5Nucleophile
Pd(OAc)₂224.52.20.010.02 (2 mol%)Palladium Precatalyst
IPr·HCl (Imidazolium Salt)424.08.50.020.04 (4 mol%)Ligand Precursor
K-OtBu (Potassium tert-butoxide)112.211681.53.0Base
Anhydrous Dioxane-5 mL--Solvent

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the IPr·HCl ligand precursor (8.5 mg, 0.02 mmol).

  • Seal the flask, evacuate and backfill with inert gas three times.

  • Add anhydrous dioxane (2 mL) and stir at room temperature for 10 minutes.

  • In a separate flask, add the aryl chloride (0.5 mmol), this compound (218 mg, 0.75 mmol), and Potassium tert-butoxide (168 mg, 1.5 mmol). Evacuate and backfill this flask with inert gas.

  • Transfer the catalyst solution from the first flask to the second flask via a cannula or syringe. Wash the first flask with the remaining dioxane (3 mL) and transfer to the reaction mixture.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 5-9 from Protocol A for reaction workup and purification.

Experimental Workflow and Troubleshooting

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficient catalyst activity; Reaction temp. too lowSwitch from Protocol A to Protocol B (NHC system). Increase temperature to 110-120 °C. Screen other ligands (e.g., XPhos).
Protodeboronation Presence of water; Base too harshEnsure all reagents and solvents are rigorously anhydrous. Use K₃PO₄ instead of an alkoxide base.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) source issuesThoroughly degas the solvent and reaction mixture. Use a Pd(0) source like Pd₂(dba)₃ or a reliable precatalyst.[3]
Dehalogenation of Ar-Cl Catalyst system promotes reduction over couplingUse a different ligand class. Lower the reaction temperature. Ensure the boronic acid is present in sufficient excess.

Conclusion

The successful Suzuki-Miyaura coupling of this compound with aryl chlorides is readily achievable with a carefully selected, modern catalyst system. The steric hindrance of the boronic acid and the low reactivity of the aryl chloride coupling partner necessitate the use of bulky, electron-rich ligands such as Buchwald-type phosphines or N-heterocyclic carbenes. By following the detailed protocols and understanding the rationale behind each component, researchers can reliably synthesize complex biaryl molecules that would otherwise be difficult to access.

References

Application Note: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryl Moieties

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the foundational framework of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The controlled synthesis of these compounds is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3][4] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4]

This application note provides a detailed experimental protocol for the synthesis of biaryl compounds utilizing a sterically hindered and electronically distinct building block: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid . We will delve into the mechanistic rationale behind the selection of reagents and conditions, offering insights to guide researchers in adapting and troubleshooting this powerful synthetic transformation.

Reagent Focus: this compound

The subject boronic acid, this compound, presents a unique combination of structural features. The two methyl groups ortho to the boronic acid moiety introduce significant steric hindrance, which can influence the efficiency of the transmetalation step in the catalytic cycle.[5][6][7] The 2'-chlorobenzyloxy group provides an additional layer of complexity and a potential site for further functionalization.

Arylboronic acids are known to be susceptible to decomposition, particularly protodeboronation, under certain conditions.[8][9] Proper handling and storage of this compound are crucial. It is recommended to store the compound under an inert atmosphere, protected from light and moisture, to maintain its integrity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11][12] Understanding this cycle is fundamental to optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[11][13]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[10][14] The base is crucial in this step, as it activates the boronic acid to form a more nucleophilic boronate species.[14][15][16]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[11][13]

Experimental Protocol: Biaryl Synthesis

This protocol details the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Materials and Equipment
  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, reagent grade

  • Water, deionized

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Reagent Preparation and Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound304.561.21.2365.5 mg
4-Bromoanisole187.041.01.0187.0 mg
Pd(OAc)₂224.490.020.024.5 mg
PPh₃262.290.080.0821.0 mg
K₂CO₃138.213.03.0414.6 mg
Toluene---10 mL
Ethanol---2 mL
Water---2 mL
Step-by-Step Procedure

Reaction Setup:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (365.5 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21.0 mg, 0.08 mmol), and anhydrous potassium carbonate (414.6 mg, 3.0 mmol).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[17][18]

Reaction Execution:

  • Heating: Immerse the flask in a preheated oil bath at 90 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup and Purification:

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the desired biaryl compound.[19][20]

Scientist's Notes: Rationale for Experimental Choices
  • Catalyst System: A combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalyst system for Suzuki-Miyaura couplings.[21] PPh₃ acts as a ligand, stabilizing the palladium center and influencing its reactivity. For more sterically demanding substrates, specialized phosphine ligands such as SPhos or XPhos may offer improved yields.[22]

  • Base Selection: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the active boronate species.[1][15] The choice of base can significantly impact the reaction outcome, and other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial for challenging couplings.[15]

  • Solvent System: The toluene/ethanol/water solvent system provides a biphasic medium that facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.[23] The water component is often essential for the activation of the boronic acid by the base.[11][24]

  • Stoichiometry: A slight excess of the boronic acid (1.2 equivalents) is used to drive the reaction to completion and to compensate for any potential homocoupling of the aryl halide or decomposition of the boronic acid.

Characterization of the Product

The purified biaryl product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the newly formed biaryl compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh palladium source and ligand.
Poor quality boronic acidUse fresh, properly stored boronic acid. Consider converting to a more stable boronate ester.[25][26]
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water).
Formation of side products (e.g., homocoupling) Oxygen contaminationRigorously degas the reaction mixture and maintain a positive inert gas pressure.
Catalyst decompositionConsider using a more robust ligand or a pre-catalyst.
Protodeboronation of the starting material Harsh reaction conditionsLower the reaction temperature and/or use a milder base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of complex biaryl molecules. This application note provides a robust protocol for the use of this compound in this transformation. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can effectively apply and adapt this methodology to their specific synthetic targets in drug discovery and materials science.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid with Aryl Triflates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become particularly indispensable in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of approved drugs and clinical candidates.[3][4][5][6] The ability to strategically couple complex molecular fragments under mild conditions has accelerated the exploration of chemical space in drug discovery and facilitated the development of robust large-scale synthetic routes.[4][6]

This guide focuses on a specific and highly relevant application of this methodology: the cross-coupling of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid with a variety of aryl triflates. This particular boronic acid represents a sterically hindered and electronically rich nucleophile, presenting unique challenges and opportunities in synthetic design. Aryl triflates, in turn, are valuable electrophilic partners due to their high reactivity and accessibility from readily available phenols.[7][8] Understanding the nuances of this transformation is critical for medicinal chemists aiming to synthesize complex, poly-aromatic systems with potential therapeutic applications.

Core Mechanism: A Palladium-Catalyzed Dance

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][9] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl triflate (Ar-OTf) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[10] The reactivity of the electrophile generally follows the trend: R-I > R-OTf > R-Br >> R-Cl.[7]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is still a subject of investigation, but it is a crucial step for bringing the two coupling partners together on the palladium catalyst.[7][9]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product (Ar-Ar') from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][11] The steric and electronic properties of the ligands on the palladium catalyst play a significant role in promoting this step.[7][12]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-OTf ArPd(II)L2(OTf) Ar-Pd(II)(OTf)L₂ Oxidative_Addition->ArPd(II)L2(OTf) Transmetalation Transmetalation ArPd(II)L2(OTf)->Transmetalation Ar'B(OH)₂ / Base ArPd(II)L2(Ar') Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)L2(Ar') Reductive_Elimination Reductive Elimination ArPd(II)L2(Ar')->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

Materials and Reagents
  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used. For challenging couplings involving sterically hindered substrates, pre-formed catalysts with bulky, electron-rich phosphine ligands are often preferred. Examples include Pd(PPh₃)₄, Pd(dppf)Cl₂, and more specialized catalysts.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[7] For sterically demanding couplings, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more advanced biaryl phosphine ligands (e.g., SPhos, RuPhos) are often employed.[12][13]

  • Base: An inorganic base is required to activate the boronic acid.[14] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃). The strength and nature of the base can significantly impact the reaction outcome.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base.

  • Aryl Triflates: The electrophilic coupling partners. These can be synthesized from the corresponding phenols.

  • This compound: The nucleophilic coupling partner.

  • Inert Gas: Nitrogen or argon is required to maintain an inert atmosphere and prevent the oxidation of the Pd(0) catalyst.

General Experimental Workflow

The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Aryl Triflates - Boronic Acid - Palladium Precatalyst - Ligand - Base setup->reagents solvent Add Degassed Solvents reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Characterized Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Cross-Coupling of this compound with a Representative Aryl Triflates

This protocol provides a starting point for the optimization of the cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl triflate (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Table of Reaction Parameters and Expected Outcomes

The optimal reaction conditions will depend on the specific aryl triflate used. The following table provides a starting point for optimization.

Aryl TriflatesCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenyl triflatePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001285-95
4-Methoxyphenyl triflatePd₂(dba)₃ (1.5)RuPhos (3.5)K₃PO₄ (2)Dioxane/H₂O1101680-90
4-Trifluoromethylphenyl triflatePd(PPh₃)₄ (5)-Cs₂CO₃ (2)THF/H₂O80890-98
2-Naphthyl triflatePd(dppf)Cl₂ (3)-Na₂CO₃ (2.5)DMF/H₂O901875-85

Note: These are representative conditions and may require optimization for specific substrates. Sterically hindered aryl triflates may require higher catalyst loadings, more specialized ligands, and longer reaction times.[13][15]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure thorough degassing of solvents- Screen different bases and solvent systems
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents- Minimize reaction time
Homocoupling of Boronic Acid - Presence of oxygen- Certain palladium catalysts can promote this side reaction- Maintain a strict inert atmosphere- Screen different palladium precatalysts and ligands[16]
Hydrolysis of Aryl Triflates - Strong bases and high water content can lead to hydrolysis of the triflate to the corresponding phenol[17]- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃)- Reduce the amount of water in the solvent system

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling of this compound with aryl triflates is a powerful and versatile method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in drug discovery and development, enabling the efficient construction of novel molecular architectures with potential therapeutic value.[18][19]

References

Selecting the Optimal Base for Reactions Involving 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the appropriate base for cross-coupling reactions involving 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles governing the role of the base in the Suzuki-Miyaura catalytic cycle. We will explore the mechanistic dichotomy of base action, present a comparative analysis of common bases, and offer detailed, adaptable experimental protocols. The objective is to empower researchers to make informed decisions that enhance reaction efficiency, minimize side reactions, and ensure the robust synthesis of target biaryl compounds.

Introduction: The Significance of this compound

This compound is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals and functional materials. The strategic placement of the 2-chlorobenzyloxy group and the dimethyl substituents offers a unique combination of steric and electronic properties, which can be leveraged to achieve specific synthetic outcomes. The success of coupling reactions with this reagent, however, is critically dependent on the judicious selection of the base, a parameter that profoundly influences the reaction's kinetics and overall yield.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, relies on a palladium catalyst to couple an organoboron species with an organic halide.[1] The base is a crucial component in this catalytic cycle, primarily facilitating the transmetalation step, which is often the rate-determining step of the reaction.[2] The base's role is not passive; it actively participates in the activation of the boronic acid, rendering it sufficiently nucleophilic to transfer its organic moiety to the palladium center.[3]

There are two predominant, mechanistically distinct pathways through which the base exerts its influence:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate.[4][5] This negatively charged species is significantly more reactive towards the palladium(II) halide complex, thereby accelerating transmetalation. This is often considered the primary pathway in many Suzuki-Miyaura reactions.[6]

  • The Oxo-Palladium Pathway: In this pathway, the base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species.[4][7] This complex then undergoes transmetalation with the neutral boronic acid.

The operative pathway is dictated by a confluence of factors, including the nature of the base, the solvent system, and the specific substrates involved.[5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_base_activation Base Activation Pathways Pd(0)L2 Pd(0)L2 R1-R2 R1-R2 Pd(0)L2->R1-R2 Oxidative Addition (R1-X) R1-Pd(II)L2-X R1-Pd(II)L2-X R1-Pd(II)L2-X->Pd(0)L2 Reductive Elimination R1-Pd(II)L2-OH R1-Pd(II)L2-OH R1-Pd(II)L2-X->R1-Pd(II)L2-OH Oxo-Palladium Pathway R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-OH->R1-Pd(II)L2-R2 R1-Pd(II)L2-R2->R1-Pd(II)L2-X Transmetalation R2-B(OH)2 R2-B(OH)2 R2-B(OH)2->R1-Pd(II)L2-R2 [R2-B(OH)3]- [R2-B(OH)3]- R2-B(OH)2->[R2-B(OH)3]- Boronate Pathway [R2-B(OH)3]-->R1-Pd(II)L2-R2 Base (OH-) Base (OH-) Base (OH-)->R1-Pd(II)L2-OH Base (OH-)->[R2-B(OH)3]- H2O H2O

Figure 1: The Suzuki-Miyaura catalytic cycle illustrating the dual roles of the base in the Boronate and Oxo-Palladium pathways.

Comparative Analysis of Common Bases for Suzuki-Miyaura Reactions

The choice of base is a critical parameter that must be tailored to the specific substrates and reaction conditions. A base that is optimal for one coupling partner may be suboptimal for another. Below is a comparative analysis of commonly employed bases, with considerations for their use with this compound.

Base Typical Conditions Advantages Disadvantages Suitability for Target Boronic Acid
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) Aqueous/organic biphasic systems (e.g., Toluene/Water, Dioxane/Water)Generally effective, readily available, and cost-effective. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.[2]Can be less effective for sterically hindered substrates.[8]High: A good starting point for initial screening. K₂CO₃ and Cs₂CO₃ are excellent candidates.
Phosphates (K₃PO₄) Anhydrous organic solvents (e.g., Dioxane, THF, DMF)Often highly effective for a broad range of substrates, including those sensitive to hydrolysis.[8] Can be particularly useful for coupling with aryl chlorides.Can be more expensive than carbonates.High: An excellent choice, especially if protodeboronation is a concern or when using less reactive coupling partners.
Hydroxides (NaOH, KOH, Ba(OH)₂) Aqueous/organic biphasic systemsStrong bases that can be very effective, particularly for sterically demanding substrates.[8]High basicity can promote side reactions, including protodeboronation and catalyst decomposition.[5] May not be suitable for base-sensitive functional groups.Moderate: Use with caution. The high basicity might lead to undesired side reactions. Ba(OH)₂ is a milder alternative in this class.
Fluorides (KF, CsF) Anhydrous organic solventsThe fluoride ion is thought to play a unique role in activating the boronic acid.[3] Can be effective when other bases fail.Can be less generally applicable than carbonates or phosphates.Moderate: Worth considering if standard bases give low yields, particularly in anhydrous conditions.
Organic Bases (e.g., Et₃N, DIPEA) Anhydrous organic solventsUseful for substrates with base-sensitive functional groups.[5]Generally less effective than inorganic bases for promoting transmetalation.Low: Generally not the first choice for standard Suzuki-Miyaura couplings.

Mitigating Side Reactions: The Challenge of Protodeboronation

A significant side reaction in Suzuki-Miyaura couplings is the base-catalyzed protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[9][10] This process consumes the boronic acid, leading to reduced yields of the desired product. The rate of protodeboronation is highly dependent on the electronic properties of the arylboronic acid, the strength of the base, and the reaction temperature.

For this compound, the electron-donating nature of the benzyloxy and dimethyl groups may slightly stabilize the C-B bond against protodeboronation compared to electron-deficient arylboronic acids. However, the use of strong bases, particularly hydroxides, at elevated temperatures can still promote this undesired pathway.[11]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Opt for bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ over strong hydroxides.[8]

  • Anhydrous Conditions: Employing anhydrous solvents with bases like K₃PO₄ can suppress protodeboronation, which often involves water as a proton source.[12]

  • Control Reaction Temperature: Avoid excessively high temperatures.

  • Use Boronic Esters: In cases of severe protodeboronation, converting the boronic acid to a more stable ester (e.g., a pinacol ester) can be an effective strategy.[13]

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is imperative to note that optimization of catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrate combinations.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

This protocol is a versatile and widely applicable starting point for many Suzuki-Miyaura reactions.[14]

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions using Potassium Phosphate (K₃PO₄)

This protocol is recommended for reactions involving base-sensitive functional groups or when protodeboronation is a concern.[15]

Materials:

  • This compound (1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Pd(OAc)₂ (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • K₃PO₄ (3.0 equiv., anhydrous)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reagents (Aryl halide, Boronic Acid, Base) - Add Catalyst/Ligand - Add Solvent start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert heat Heat and Stir (Monitor by TLC/LC-MS) inert->heat workup Aqueous Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine heat->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

Conclusion and Future Outlook

The selection of an appropriate base is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving this compound. A thorough understanding of the mechanistic role of the base, coupled with an awareness of potential side reactions like protodeboronation, is essential for rational reaction design. While carbonates such as K₂CO₃ and Cs₂CO₃, and phosphates like K₃PO₄ represent excellent starting points, empirical optimization is often necessary to achieve maximal yields for specific substrate pairings. The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently and efficiently utilize this versatile boronic acid in their synthetic endeavors.

References

Effective Solvent Systems for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: From Solubility Screening to Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a key building block in medicinal chemistry and materials science, frequently utilized in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling. The success of these synthetic transformations is critically dependent on the choice of solvent, which governs the solubility of reactants, influences catalyst activity, and impacts the stability of the boronic acid moiety itself. This guide provides a comprehensive framework for selecting and optimizing solvent systems for this specific reagent. We present detailed protocols for systematic solubility screening, offer validated solvent recommendations for Suzuki-Miyaura reactions, and explain the fundamental principles behind these choices to empower researchers to troubleshoot and adapt these methods for their unique applications.

Introduction: The Critical Role of the Solvent

This compound possesses a complex molecular architecture with distinct regions of varying polarity. The boronic acid group is polar and capable of hydrogen bonding, while the dimethylphenyl ring and the 2'-chlorobenzyloxy substituent contribute significant nonpolar, lipophilic character. This amphiphilic nature makes solvent selection a non-trivial but crucial step for any synthetic application.

An ideal solvent system must:

  • Ensure Homogeneity: Fully dissolve the boronic acid, the coupling partner (e.g., an aryl halide), and the catalyst system to facilitate efficient reaction kinetics.

  • Promote Catalyst Activity: Stabilize the active catalytic species and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Preserve Reagent Stability: Minimize undesirable side reactions. Boronic acids are susceptible to protodeboronation (loss of the B(OH)₂ group) in highly protic or acidic media and can undergo dehydration to form cyclic boroxine anhydrides, which often have different solubility and reactivity profiles[1].

This document provides the theoretical rationale and practical protocols to navigate these challenges effectively.

Preliminary Solubility Screening

Before attempting any reaction, a systematic solubility screening is essential to identify viable solvents. This protocol provides a rapid, material-sparing method to build a qualitative solubility profile.

Protocol 2.1: Qualitative Solubility Assessment

This procedure is based on established methods for determining the solubility of organic compounds[2][3][4].

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small vials or test tubes (e.g., 1-dram vials)

  • Vortex mixer

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetone, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Water.

Procedure:

  • Dispense approximately 5-10 mg of the boronic acid into each of the eight labeled vials.

  • To the first vial, add the first solvent dropwise up to 1 mL, vortexing or shaking vigorously for 30 seconds after each addition[5].

  • Observe the mixture against a light source. Classify the solubility as:

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some particulates remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat steps 2-3 for each solvent.

  • Record all observations in a laboratory notebook.

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility based on the compound's structure and the known properties of similar arylboronic acids[1][6][7][8]. This should be used as a guide and validated experimentally using Protocol 2.1.

Solvent CategorySolventPredicted SolubilityRationale
Nonpolar / Weakly Polar ToluenePartially Soluble / Soluble with heatingThe aromatic core provides compatibility.
Polar Aprotic Dichloromethane (DCM)SolubleEffective for many moderately polar organics.
Tetrahydrofuran (THF)SolubleEther oxygen can hydrogen bond with the boronic acid.
AcetoneSolubleHigh polarity and hydrogen bond accepting ability.[6][7]
N,N-Dimethylformamide (DMF)SolubleHighly polar solvent effective for a wide range of compounds.[8]
Dimethyl Sulfoxide (DMSO)SolubleHighly polar solvent, excellent for dissolving boronic acids.[8]
Polar Protic EthanolSolubleThe hydroxyl group interacts well with the boronic acid.
WaterInsolubleThe large, nonpolar organic backbone dominates.[9]
Visualization: Solubility Screening Workflow

The following diagram outlines the decision-making process for the solubility screening protocol.

G start_end start_end process process decision decision result result result_bad result_bad A Start: Weigh ~10 mg of Boronic Acid into Vial B Add 0.5 mL of Selected Solvent A->B C Vortex Vigorously for 30 seconds B->C D Is the solution completely clear? C->D E Add another 0.5 mL of Solvent & Vortex D->E No   G Record as 'Soluble' D->G  Yes F Is the solution completely clear now? E->F F->G  Yes H Observe undissolved solid. Is it significant? F->H No   K End: Select Next Solvent and Repeat G->K I Record as 'Partially Soluble' H->I No (minor residue)   J Record as 'Insoluble' H->J  Yes (major residue) I->K J->K

Caption: Workflow for systematic qualitative solubility testing.

Solvent Systems for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for this class of boronic acid. The reaction typically involves a palladium catalyst and a base, and it is often performed in a biphasic mixture of an organic solvent and water[10][11].

The Role of the Solvent System:

  • Organic Phase: Dissolves the aryl boronic acid, the aryl halide coupling partner, and the ligand-palladium complex. Common choices include Toluene, Dioxane, and THF[10][12].

  • Aqueous Phase: Dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), which is crucial for the transmetalation step of the catalytic cycle.

  • Phase Transfer: The presence of both phases, often with vigorous stirring, facilitates the transfer of the activated boronate species to the catalyst in the organic phase.

Protocol 3.1: Solvent System Optimization for a Model Suzuki-Miyaura Reaction

Objective: To identify the optimal solvent system for the coupling of this compound with a model aryl bromide.

Model Reaction:

(A generic reaction scheme image would be placed here in a real document)

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (Palladium Catalyst, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent Systems to Test (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, THF/H₂O 4:1)

  • Reaction vials, magnetic stir bars, heating block

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Setup: In three separate reaction vials, add 4-bromoanisole, this compound, and K₂CO₃.

  • Solvent Addition: To each vial, add the designated solvent system (e.g., 4 mL of organic solvent and 1 mL of water for a 5 mL total volume).

  • Degassing: Bubble argon or nitrogen gas through each reaction mixture for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to each vial.

  • Reaction: Seal the vials tightly and place them in a preheated heating block at 80-90 °C. Stir vigorously.

  • Monitoring: After 1 hour, and then at subsequent time points, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS) to monitor the consumption of starting materials and the formation of the product.

  • Analysis: Compare the reaction progress across the different solvent systems. The optimal system is the one that leads to the fastest and cleanest conversion to the desired product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the reaction and highlights the influence of the solvent and base.

Suzuki_Cycle Key: L = Ligand (e.g., PPh₃), Ar = Aryl Halide fragment, Ar' = Boronic Acid fragment cluster_solvent Organic Solvent Phase pd0 pd0 pd2 pd2 reagents reagents product product A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(X) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)L₂(Ar') (Di-aryl Complex) D->E F Reductive Elimination E->F F->A  Catalyst  Regeneration Prod Ar-Ar' (Product) F->Prod ArX Aryl-Halide (Ar-X) ArX->B ArBOH Boronic Acid (Ar'-B(OH)₂) ArBOH->D Base Base (e.g., K₂CO₃) in Aqueous Phase Base->D  Activates Boronic Acid  (Forms Boronate)

References

Application Notes and Protocols: The Strategic Use of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors and the Power of Synthetic Chemistry

Protein kinases are fundamental regulators of cellular signaling, governing a vast array of processes from cell growth and proliferation to differentiation and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by selectively blocking the activity of these aberrant kinases.[3] The chemical synthesis of these inhibitors is a cornerstone of drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Arylboronic acids are indispensable reagents in the medicinal chemist's toolbox, primarily for their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][5] This powerful carbon-carbon bond-forming reaction allows for the modular assembly of complex molecular architectures, which is ideal for the construction of kinase inhibitor scaffolds.[4] This application note provides a detailed guide on the use of a specific and highly functionalized building block, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid , in the synthesis of kinase inhibitors, with a focus on the rationale behind its design and application in creating potent and selective therapeutic agents.

Featured Reagent: this compound

The unique structural features of this compound make it a valuable precursor in the synthesis of targeted kinase inhibitors. The molecule can be conceptually divided into three key components: the boronic acid moiety for covalent bond formation, a substituted phenyl ring, and a chlorobenzyloxy group.

PropertyValueSource
Molecular Formula C15H16BClO3[PubChem]
Molecular Weight 290.55 g/mol [Sigma-Aldrich]
Appearance Solid[Sigma-Aldrich]
Melting Point 234-238 °C[Sigma-Aldrich]
CAS Number 849052-15-9[Sigma-Aldrich]

Table 1: Physicochemical Properties of this compound.

The 3,5-dimethylphenyl group provides a rigid scaffold that can be strategically positioned within the kinase active site. The methyl groups can enhance binding affinity through hydrophobic interactions and influence the overall conformation of the inhibitor. The 2'-chlorobenzyloxy moiety offers several advantages. The benzyloxy group can form key hydrogen bonds or other interactions with amino acid residues in the kinase domain, while the chlorine atom can modulate the electronic properties of the ring and potentially form halogen bonds, further enhancing binding affinity and selectivity.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The primary application of this compound in this context is as a coupling partner in a Suzuki-Miyaura reaction to synthesize kinase inhibitors based on scaffolds like quinoline or quinazoline. These core structures are found in numerous FDA-approved kinase inhibitors.

Below is a representative, detailed protocol for the synthesis of a quinoline-based kinase inhibitor using this boronic acid. This protocol is based on established methods for Suzuki-Miyaura couplings in medicinal chemistry.[4]

Reaction Scheme:

G A Quinoline Precursor (e.g., 4-Chloro-6,7-dimethoxyquinoline) C Target Kinase Inhibitor A->C Pd Catalyst, Base Suzuki-Miyaura Coupling B This compound B->C

Caption: Synthetic scheme for a kinase inhibitor.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • SPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Protocol:

  • Reaction Setup: To a dry round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent mixture is crucial for dissolving the reactants and facilitating the reaction.

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh the palladium(II) acetate and SPhos ligand. Add the catalyst and ligand to the reaction flask under a positive flow of inert gas. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient coupling.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired kinase inhibitor.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used in Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and can accelerate the reaction.

The Role of the Structural Motifs in Kinase Binding

The resulting kinase inhibitor possesses distinct structural features that are designed to interact specifically with the ATP-binding site of a target kinase.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Synthesized Inhibitor Hinge_Region Hinge Region (Backbone H-bonds) Hydrophobic_Pocket_I Hydrophobic Pocket I Hydrophobic_Pocket_II Hydrophobic Pocket II Solvent_Front Solvent-Exposed Region Quinoline_Core Quinoline Core Quinoline_Core->Hinge_Region Forms H-bonds Dimethylphenyl_Group 3,5-Dimethylphenyl Group Dimethylphenyl_Group->Hydrophobic_Pocket_I Hydrophobic Interactions Chlorobenzyloxy_Moiety 2'-Chlorobenzyloxy Moiety Chlorobenzyloxy_Moiety->Hydrophobic_Pocket_II Hydrophobic & Other Interactions Chlorobenzyloxy_Moiety->Solvent_Front Extends towards solvent

Caption: Interaction of the inhibitor with the kinase active site.

  • Quinoline Core: The quinoline scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interaction of the adenine ring of ATP.

  • 3,5-Dimethylphenyl Group: This moiety typically occupies a hydrophobic pocket within the active site. The methyl groups can enhance van der Waals interactions, contributing to the overall binding affinity.

  • 2'-Chlorobenzyloxy Moiety: This part of the molecule can extend into another hydrophobic region or towards the solvent-exposed area of the ATP-binding site. The benzyloxy group can participate in additional hydrophobic and potentially polar interactions, while the chlorine atom can fine-tune the electronic properties and may engage in halogen bonding, which has been increasingly recognized as an important interaction in drug design.

Conclusion and Future Perspectives

This compound is a sophisticated building block that enables the efficient synthesis of highly functionalized kinase inhibitors. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the introduction of key structural motifs that can lead to potent and selective inhibition of target kinases. The detailed protocol and rationale provided in these application notes serve as a practical guide for researchers in medicinal chemistry and drug discovery. The continued development of novel boronic acids with diverse functionalities will undoubtedly fuel the discovery of the next generation of targeted therapies.

References

Application Note: Navigating Functional Group Tolerance in Cross-Coupling Reactions with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a sophisticated building block prized in medicinal chemistry and materials science for constructing complex, sterically hindered biaryl systems. Its utility is defined by the interplay between the reactive boronic acid moiety and the bulky, protecting-group-like benzyloxy substituent. This application note provides a comprehensive analysis of the functional group tolerance of this reagent, primarily in the context of Suzuki-Miyaura cross-coupling reactions. We delve into the causal chemistry behind experimental choices, offering field-proven insights and detailed protocols to empower researchers to design robust, high-yield synthetic strategies while preserving the integrity of sensitive molecular features.

Introduction: A Building Block of Strategic Importance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and predictability.[1][2] Arylboronic acids are key players in this transformation, acting as the organoboron nucleophile.[3] this compound ( 1 ) is a particularly valuable reagent due to the unique structural features it imparts.

The di-ortho-methyl groups create significant steric hindrance around the C-B bond, influencing the conformation of the resulting biaryl products. The 4-(2'-chlorobenzyloxy) group serves as a masked phenol, which can be deprotected in later synthetic steps. However, the presence of a benzylic ether and an aryl chloride within this group introduces specific challenges and considerations regarding reaction conditions.

This guide provides an expert-level overview of the functional group compatibility of 1 , focusing on the stability of its core structure and its reactivity with a diverse range of coupling partners. Our objective is to equip scientists with the knowledge to preemptively troubleshoot and optimize reaction conditions for this sterically demanding building block.

Structural Analysis and Inherent Reactivity

To understand the functional group tolerance of 1 , we must first dissect its constituent parts:

  • The Arylboronic Acid: This is the primary reactive site for palladium-catalyzed cross-coupling. Its reactivity is modulated by the electronic nature of the aromatic ring and the steric environment.

  • The 3,5-Dimethylphenyl Core: The two methyl groups ortho to the boronic acid create a sterically congested environment. This bulk necessitates the use of specialized, highly active catalytic systems to facilitate efficient transmetalation and reductive elimination, the key steps in the Suzuki-Miyaura catalytic cycle.[4][5][6] Failure to use an appropriate catalyst/ligand combination can lead to low yields or complete reaction failure.[7]

  • The 2'-Chlorobenzyloxy Moiety: This group presents the most significant considerations for functional group tolerance.

    • Benzylic Ether Linkage: Susceptible to cleavage under harsh acidic conditions or hydrogenolysis (e.g., Pd/C, H₂). The choice of palladium catalyst and reaction conditions must avoid those that promote reductive cleavage.

    • Aryl Chloride: The chlorine atom on the benzyl ring is a potential site for a secondary, undesired cross-coupling reaction. However, the C(sp²)-Cl bond is significantly less reactive than C(sp²)-Br or C(sp²)-I bonds in oxidative addition to Pd(0).[1] Therefore, selective coupling at a partner's bromide or iodide site is readily achievable.

Below is the catalytic cycle for a typical Suzuki-Miyaura reaction, the primary application for this reagent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Transmetalation Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetalation [ArB(OR)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd0 R¹-R² Product R¹-R² (Biaryl Product) R1X R¹-X (Aryl Halide) Boronic ArB(OH)₂ (1) + Base

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Functional Group Tolerance in Suzuki-Miyaura Coupling

The success of a coupling reaction with 1 depends heavily on the functional groups present on the electrophilic partner (typically an aryl or heteroaryl halide/triflate). The conditions must be vigorous enough to overcome the steric hindrance but mild enough to preserve sensitive functionalities and the integrity of the 2'-chlorobenzyloxy group.

The following table summarizes the compatibility of common functional groups under optimized conditions for sterically hindered couplings.

Functional Group on Coupling PartnerCompatibilityExpected YieldKey Considerations & Recommendations
Iodide, Bromide, Triflate ExcellentHighThese are the ideal electrophilic partners. Reactivity order is I > Br > OTf.[1]
Chloride ModerateModerate-LowRequires highly active catalysts (e.g., Pd/Buchwald ligands) and harsher conditions, increasing risk of side reactions.
Ketones (e.g., -COCH₃) GoodHighGenerally stable. Use of milder bases like K₃PO₄ or Cs₂CO₃ is recommended to prevent base-mediated side reactions.
Aldehydes (e.g., -CHO) ModerateModerateSensitive to strong bases and high temperatures. Use K₃PO₄, low catalyst loading, and temperatures ≤ 90°C.
Esters (e.g., -CO₂Me) ExcellentHighHighly compatible. Hydrolysis is minimal with common bases like K₂CO₃ or K₃PO₄ in anhydrous solvents.
Amides (e.g., -CONH₂) ExcellentHighVery robust functional group under Suzuki-Miyaura conditions.
Nitriles (e.g., -CN) ExcellentHighStable and well-tolerated.[8]
Nitro Groups (e.g., -NO₂) GoodHighGenerally compatible, but can be reduced by some phosphine ligands or under certain reductive conditions.[8]
Alcohols, Phenols (-OH) PoorRequires ProtectionThe acidic proton will quench the base. Protection (e.g., as MOM, TBDMS, or benzyl ether) is mandatory.
Amines (-NH₂, -NHR) PoorRequires ProtectionSimilar to alcohols, the acidic N-H proton interferes with the reaction. Protection (e.g., as Boc or Cbz) is required.
Carboxylic Acids (-CO₂H) PoorRequires ProtectionMust be protected, typically as an ester, to prevent catalyst deactivation and acid-base side reactions.
Heterocycles (N-based) GoodModerate-HighN-containing heterocycles (e.g., pyridine) can act as ligands to the palladium center. Use of electron-rich, bulky phosphine ligands can mitigate catalyst inhibition.[9]
Alkenes, Alkynes GoodHighGenerally stable. Ensure conditions do not promote isomerization or other unwanted transformations.

Recommended Experimental Protocols

Given the steric hindrance of 1 , a robust catalytic system is paramount. Catalyst systems based on bulky, electron-rich biarylphosphine ligands have proven highly effective for such challenging couplings.[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for coupling 1 with a moderately activated aryl bromide, such as 4-bromoacetophenone.

Reagents & Materials:

  • This compound (1 )

  • Aryl Bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground

  • Anhydrous Toluene

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

Caption: Standard Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 ) (1.2 equiv.), the aryl bromide (1.0 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene under inert gas. Stir for 10-15 minutes. This pre-forms the active Pd(0) complex.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) and deionized water (10% v/v of toluene) via syringe.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Rationale for Choices:

  • Catalyst System: The Pd(OAc)₂/SPhos system is highly active and efficient for coupling sterically hindered substrates. The bulky SPhos ligand facilitates the reductive elimination step, which is often rate-limiting in these cases.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of sensitive esters or promoting other base-mediated side reactions.[10]

  • Solvent System: The Toluene/Water biphasic system is standard for many Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.[11]

Conclusion and Best Practices

This compound is a powerful and versatile reagent for synthesizing sterically encumbered biaryl compounds. Its functional group tolerance is broad, provided that appropriate reaction conditions are employed.

Key Takeaways for Success:

  • Prioritize a Robust Catalyst: For this sterically hindered boronic acid, standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ modern, bulky biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) for reliable and high-yielding reactions.

  • Select the Right Base: Avoid strong, nucleophilic bases like NaOH or NaOMe if sensitive functional groups (esters, aldehydes) are present. K₃PO₄ and Cs₂CO₃ are excellent, milder alternatives.

  • Protect Acidic Protons: Functional groups with acidic protons (-OH, -NH, -COOH) are incompatible and must be protected prior to coupling.

  • Maintain Inert Conditions: While many modern catalysts show some air stability, performing reactions under an inert atmosphere (N₂ or Ar) is crucial for reproducibility and maximizing catalyst lifetime.

By adhering to these principles and utilizing the detailed protocols within this guide, researchers can confidently incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reaction Optimization for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and optimized protocols for successfully employing 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a sterically hindered and electronically distinct substrate, it presents unique challenges that require careful consideration of reaction parameters. This document offers field-proven insights to help you navigate these complexities and achieve high reaction yields.

Understanding the Challenge: The Nature of the Substrate

The structure of this compound introduces several challenges to the standard Suzuki-Miyaura coupling. The two methyl groups ortho to the boronic acid create significant steric hindrance. This bulkiness can impede key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps, leading to slow reaction rates and low yields.[1][2] Additionally, the electron-donating nature of the benzyloxy group can influence the electronic properties of the arylboronic acid, further impacting reactivity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this sterically hindered boronic acid.

Q1: Why is my Suzuki reaction yield consistently low or non-existent with this boronic acid?

A1: Low conversion is the most common problem and can stem from several factors directly related to the substrate's structure.

  • Steric Hindrance: The primary culprit is the steric bulk from the two ortho-methyl groups. This slows down the crucial transmetalation step where the aryl group is transferred from boron to the palladium catalyst.[1] Reductive elimination, the final product-forming step, can also be hindered.[1]

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The ligand's role is critical in stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding substrates, bulky and electron-rich ligands are essential.[1][3]

  • Ineffective Base or Solvent: The choice of base and solvent is not trivial; it significantly influences the reaction's success by affecting the activation of the boronic acid and the solubility of the reaction components.[4][5]

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, an inactive form, leading to a stalled reaction.[6][7] This can be caused by impurities, oxygen contamination, or suboptimal conditions.[1][7]

Q2: What is the best catalyst and ligand combination for this hindered boronic acid?

A2: This is the most critical parameter to optimize. For sterically hindered substrates, you need a catalyst system that can accelerate the rate-limiting steps.

  • Recommended Ligands: Bulky, electron-rich monophosphine biaryl ligands (Buchwald-type ligands) are the gold standard for these challenging couplings.[1] Examples include:

    • XPhos: Often a top choice for sterically demanding couplings.

    • SPhos: Another highly effective ligand for hindered systems.[8]

    • RuPhos: Also demonstrates excellent performance in similar reactions.[1]

  • N-Heterocyclic Carbenes (NHCs): These are also highly effective ligands, known for their strong electron-donating ability and steric bulk, which can promote efficient catalysis.[3][9]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) sources when paired with a suitable ligand, pre-formed palladium catalysts (precatalysts) that incorporate the ligand can offer greater stability and activity.[10][11]

Q3: How does the choice of base impact the reaction, and which should I use?

A3: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[9] For hindered substrates, a stronger base is often required.

  • Common Bases:

    • Potassium Phosphate (K₃PO₄): A strong base that is often very effective in Suzuki couplings, especially with hindered substrates.

    • Cesium Carbonate (Cs₂CO₃): Another strong base that has shown success in challenging couplings.[12]

    • Potassium tert-butoxide (KOtBu): A very strong base that can be effective but may also promote side reactions if not used carefully.

  • Weaker Bases: Bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may not be strong enough to promote the reaction efficiently with this substrate.

Q4: What are the optimal solvent and temperature conditions?

A4: The solvent must be able to dissolve all reactants and facilitate the interaction between the aqueous and organic phases if a biphasic system is used.

  • Recommended Solvents:

    • Toluene, Dioxane, or THF: These are common and often effective solvents for Suzuki reactions.[10]

    • 2-MeTHF: Can be a superior alternative to THF, offering better performance in some cases.[12]

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently used and can be highly effective, as water is often necessary for the activity of certain bases.[2][11]

  • Temperature: Due to the steric hindrance, higher temperatures are generally required to overcome the activation energy barrier. A starting point of 80-110°C is recommended, but this should be optimized for your specific coupling partner.[13][14][15]

Q5: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other.[6]

  • Causes: This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[1]

  • Prevention:

    • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.

Q6: My reaction starts but then stalls. What could be the cause?

A6: Reaction stalling often points to catalyst deactivation or instability of one of the reagents.

  • Catalyst Deactivation: As mentioned, the active Pd(0) catalyst can agglomerate into inactive palladium black.[6][7] Using more robust ligands or precatalysts can mitigate this.

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved, especially under harsh basic conditions or in the presence of excess water, rendering it inactive for coupling.[6][16]

    • Mitigation: Consider using boronic esters (e.g., pinacol esters) which are generally more stable.[10] Alternatively, using anhydrous conditions if compatible with your chosen base can also help.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) OxAdd->PdII_complex Transmetal Transmetalation (Often Rate-Limiting for Hindered Substrates) PdII_complex->Transmetal PdII_diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product sub_in R¹-X (Aryl Halide) boronic_in R²-B(OH)₂ (Boronic Acid) + Base Troubleshooting_Workflow Start Low Yield with This compound Check_Catalyst Is the Catalyst System Optimized for Hindered Substrates? Start->Check_Catalyst Use_Buchwald Action: Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or a precatalyst. Check_Catalyst->Use_Buchwald No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Use_Buchwald->Check_Base Use_Strong_Base Action: Use a stronger base like K₃PO₄ or Cs₂CO₃. Check_Base->Use_Strong_Base No Check_Conditions Are Temperature & Solvent Optimal? Check_Base->Check_Conditions Yes Use_Strong_Base->Check_Conditions Adjust_Conditions Action: Increase temperature (80-110°C). Use solvents like Toluene, Dioxane/H₂O, or 2-MeTHF. Check_Conditions->Adjust_Conditions No Check_Purity Are Reagents Pure & Degassed? Check_Conditions->Check_Purity Yes Adjust_Conditions->Check_Purity Purify_Degas Action: Ensure rigorous degassing of solvent. Check for impurities in starting materials. Check_Purity->Purify_Degas No Success Improved Yield Check_Purity->Success Yes Purify_Degas->Success

References

Technical Support Center: Suzuki-Miyaura Couplings of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. This guide moves beyond simple protocols to explain the causality behind common side reactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid. What is causing this and how can I prevent it?

Answer:

The formation of a symmetrical biaryl, resulting from the dimerization of this compound, is a common side reaction in Suzuki-Miyaura couplings.[1][2][3] This side product arises primarily from two mechanistic pathways:

  • Oxygen-Mediated Homocoupling: The most prevalent cause is the presence of molecular oxygen in the reaction mixture.[3][4] The active Pd(0) catalyst can be oxidized by O₂ to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[5][6] A key intermediate in this process is a palladium peroxo complex, which reacts with the boronic acid.[5][6]

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species can sometimes be inefficient. Lingering Pd(II) species can directly promote homocoupling.[3][7]

Troubleshooting & Prevention:
  • Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed to remove oxygen.[4] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate issues related to inefficient precatalyst reduction.[4]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos). These ligands stabilize the Pd(0) center and promote the desired cross-coupling pathway, making it kinetically more favorable than the homocoupling pathway.[4]

  • Reaction Conditions: Running the reaction at a slightly lower temperature, if the desired reaction rate is still acceptable, can sometimes reduce the rate of side reactions.

Question 2: My mass spectrometry results show a major peak corresponding to 1-(2'-Chlorobenzyloxy)-2,4-dimethylbenzene, where the boronic acid group is replaced by hydrogen. What is this side product and how can I minimize it?

Answer:

This side product results from a reaction called protodeboronation (or protodeborylation), where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[8] This is a well-documented and often troublesome side reaction in Suzuki-Miyaura couplings.[8][9]

The mechanism of protodeboronation is highly dependent on the reaction pH and the structure of the boronic acid.[8][10] In the basic conditions of the Suzuki coupling, the reaction typically proceeds through the formation of a boronate species (Ar-B(OH)₃⁻). This more electron-rich intermediate can then be protonated by a proton source, most commonly water, leading to the cleavage of the C-B bond.[7][8][10]

Troubleshooting & Prevention:
  • Use of Boronic Esters or Trifluoroborate Salts: Boronic acids can be converted to more stable derivatives that are less prone to premature protodeboronation.

    • Pinacol Esters: These are generally more stable and can slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[4]

    • Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are robust against protodeboronation.[4][11] They act as a "slow release" source of the boronic acid.[12]

    • MIDA Boronates: These are exceptionally stable derivatives that can be used for controlled, slow release of the boronic acid.[4][11]

  • Choice of Base and Solvent: The rate of protodeboronation is influenced by the base and the amount of water present.

    • Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH.

    • While some water is often necessary for the catalytic cycle, using an excessive amount can accelerate protodeboronation. Try minimizing the aqueous phase or using anhydrous conditions if the chosen base allows.

  • Temperature Control: Higher temperatures can increase the rate of protodeboronation. Run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling.

Question 3: I am detecting 3,5-dimethylphenol in my crude reaction mixture. Is the 2-chlorobenzyl ether protecting group being cleaved?

Answer:

Yes, the presence of 3,5-dimethylphenol indicates the cleavage of the 2-chlorobenzyl ether protecting group. While benzyl ethers are generally robust, they are susceptible to cleavage under certain conditions, particularly reductive ones.[13]

The primary method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C).[14][15][16] Although the Suzuki coupling is not a hydrogenation reaction, palladium hydride (Pd-H) species can be generated in the catalytic cycle, especially during side reactions like β-hydride elimination from alkyl coupling partners or from reactions involving the solvent or base. These Pd-H species can potentially mediate the reductive cleavage of the benzyl ether. The presence of the chloro-substituent on the benzyl group can also influence its stability and reactivity.

Troubleshooting & Prevention:
  • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. Some ligand systems may be more prone to generating species that can cleave the protecting group. A thorough screening of different catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, various Buchwald precatalysts) is recommended.

  • Minimize Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Lowering the temperature may also help preserve the protecting group.[17]

  • Alternative Protecting Groups: If cleavage remains a persistent issue, consider using a protecting group with orthogonal stability. For example, a silyl ether (like TBDMS or TIPS) is stable to the basic and reductive conditions of a Suzuki coupling but is easily removed with fluoride ions.[13] An acetal protecting group like MOM or THP would also offer different stability profile.[18]

Summary of Troubleshooting Strategies
Side ProductPrimary CausesRecommended Solutions
Homocoupling Product 1. Presence of oxygen.[3][4] 2. Inefficient reduction of Pd(II) precatalyst.[7]1. Rigorously degas all solvents and the reaction vessel.[4] 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).[4] 3. Use bulky, electron-rich ligands.
Protodeboronation Product 1. Hydrolysis of the C-B bond by water.[8][10] 2. High reaction temperature. 3. Instability of the boronic acid.[3]1. Convert the boronic acid to a more stable ester (pinacol) or salt (BF₃K).[4][8] 2. Use milder bases (e.g., K₃PO₄). 3. Minimize water content and reaction temperature.
Protecting Group Cleavage 1. Reductive cleavage by in-situ generated Pd-H species.[14][15] 2. Harsh reaction conditions (high temperature, long reaction time).1. Screen different palladium catalysts and ligands. 2. Minimize reaction time and temperature. 3. If necessary, switch to an orthogonal protecting group (e.g., silyl ether).[13]
Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathways that lead to the common side products of homocoupling and protodeboronation.

Suzuki_Side_Reactions cluster_main_cycle Desired Suzuki-Miyaura Cycle cluster_side_reactions Side Reaction Pathways Pd0 Pd(0)Ln OA Oxidative Addition (Ar'-X) Pd0->OA Homo_PdII Pd(II) Species (from O₂ or precatalyst) Pd0->Homo_PdII Oxidation (O₂) PdII Ar'-Pd(II)-X OA->PdII TM Transmetalation (Ar-B(OH)₂) PdII->TM BoronicAcid Ar-B(OH)₂ ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product Proto Protodeboronation (+H₂O, Base) BoronicAcid->Proto Homo_TM 2x Transmetalation BoronicAcid->Homo_TM Proto_Product Ar-H (Side Product) Proto->Proto_Product Homo_PdII->Homo_TM Homo_RE Reductive Elimination Homo_TM->Homo_RE Homo_Product Ar-Ar (Homocoupling Product) Homo_RE->Homo_Product

Caption: Suzuki cycle vs. side reactions.

Reference Experimental Protocol

This protocol is a general starting point and should be optimized for your specific aryl halide coupling partner.

Objective: To perform a Suzuki-Miyaura coupling between an aryl bromide and this compound.

Procedure:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Degassing and Reaction Setup:

    • Seal the Schlenk flask with a septum and evacuate and backfill with argon or nitrogen three times.

    • Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.

    • Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction:

    • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.[4]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[4]

References

preventing protodeboronation of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to help you anticipate and overcome challenges in your experiments, particularly the common side reaction of protodeboronation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing targeted solutions and the scientific reasoning behind them.

Q1: I am seeing a significant amount of the protodeboronated side-product, 1-(2'-Chlorobenzyloxy)-2,4-dimethylbenzene, in my Suzuki-Miyaura coupling reaction. What is causing this and how can I minimize it?

A1: The formation of 1-(2'-Chlorobenzyloxy)-2,4-dimethylbenzene is a classic case of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For your specific molecule, several factors related to its structure and the reaction conditions can promote this pathway.

  • Electronic Effects: The oxygen of the benzyloxy group and the two methyl groups on the phenyl ring are electron-donating. These groups increase the electron density at the carbon atom attached to the boron, making it more susceptible to electrophilic attack by a proton source (protodeboronation), especially under acidic conditions.[2][3]

  • Reaction Conditions:

    • pH: Both acidic and basic conditions can catalyze protodeboronation. While Suzuki-Miyaura reactions are typically run under basic conditions, the choice and strength of the base are critical.[1][4]

    • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.

    • Solvent: The presence of a proton source, most commonly water, is necessary for this side reaction to occur.[5][6][7]

To minimize protodeboronation, consider the following strategies:

StrategyRecommendationRationale
Base Selection Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases.Milder bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are effective for the Suzuki coupling while being less aggressive in promoting protodeboronation.
Temperature Control Run the reaction at the lowest effective temperature.This will slow down the rate of the undesired protodeboronation reaction more significantly than the desired coupling reaction.
Solvent System Use anhydrous solvents or minimize the amount of water.While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water provides a ready proton source for protodeboronation.[5][8]
Catalyst System Employ a highly active palladium catalyst and ligand system.A more efficient catalyst will accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway. For sterically hindered substrates, consider ligands like S-Phos or RuPhos.[9]
Reagent Stability Convert the boronic acid to a more stable boronic ester.Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable and less prone to protodeboronation.[10] MIDA boronates offer the advantage of a slow release of the active boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[1]

Q2: My reaction is sluggish, and when I increase the temperature to improve the rate, I observe more of the protodeboronated byproduct. How can I increase the reaction rate without promoting protodeboronation?

A2: This is a common challenge, especially with sterically hindered substrates like this compound. The two methyl groups ortho to the boronic acid can sterically hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Instead of increasing the temperature, focus on optimizing the catalytic system and reaction setup:

  • Ligand Choice: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often more effective. Consider ligands such as XPhos, SPhos, or RuPhos, which have been shown to be effective in challenging Suzuki-Miyaura reactions.[9]

  • Palladium Pre-catalyst: Use a modern, highly active palladium pre-catalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more efficiently at lower temperatures.

  • Reaction Concentration: Increasing the concentration of your reactants can sometimes improve the rate of the bimolecular coupling reaction relative to the unimolecular decomposition (protodeboronation).

Below is a diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.

G A This compound B Suzuki-Miyaura Coupling (Desired Pathway) A->B + Aryl Halide + Pd Catalyst C Protodeboronation (Undesired Pathway) A->C + Proton Source (e.g., H2O) D Cross-Coupled Product B->D E 1-(2'-Chlorobenzyloxy)-2,4-dimethylbenzene C->E F Reaction Conditions (Base, Temp, Solvent, Catalyst) F->B Influences Rate & Yield F->C Influences Rate

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and what is the general mechanism?

A1: Protodeboronation is the protonolysis of a boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Protodeboronation: In the presence of acid, the arylboronic acid can react via an intermolecular metathesis with the acid, leading to the formation of the arene and boric acid.[2]

  • Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form (-B(OH)₃⁻). This boronate can then react with a proton source, such as water, to yield the protodeboronated product.[1]

The following diagram illustrates the general mechanism for base-catalyzed protodeboronation.

G cluster_0 Base-Catalyzed Protodeboronation A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ (Boronate) A->B + OH⁻ B->A - OH⁻ C Ar-H (Protodeboronated Product) B->C + H₂O D B(OH)₄⁻

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Q2: How do the substituents on this compound influence its susceptibility to protodeboronation?

A2: The substituents play a significant role through a combination of electronic and steric effects.

  • Electronic Effects: The two methyl groups and the ether oxygen of the benzyloxy group are electron-donating. This increases the electron density on the aromatic ring, particularly at the carbon atom bonded to boron. This heightened electron density makes the C-B bond more susceptible to cleavage by electrophilic protons, thus potentially accelerating protodeboronation.[3]

  • Steric Effects: The two methyl groups are positioned ortho to the boronic acid functional group. This creates steric hindrance around the reaction center. This steric bulk can, in some cases, hinder the approach of reactants necessary for protodeboronation, potentially slowing down the undesired reaction.[11] However, it can also hinder the desired Suzuki-Miyaura coupling. The overall effect is a delicate balance between these competing factors.

Q3: Is it possible to monitor the extent of protodeboronation during my reaction?

A3: Yes, monitoring the reaction progress is crucial for optimization. The most common methods are:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct, provided they have different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more quantitative data on the relative amounts of starting materials, desired product, and byproducts. It is highly recommended for accurate monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by integrating the signals corresponding to the starting material, product, and byproduct. ¹¹B NMR can also be used to monitor the consumption of the boronic acid.

Q4: How should I store this compound to ensure its stability?

A4: Like many boronic acids, this compound can be sensitive to moisture and air over long periods. It is recommended to store it in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Proper storage will help to minimize the presence of any protodeboronated impurity in the starting material.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, with the aim of minimizing protodeboronation.

Reagents and Equipment:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a more active pre-catalyst/ligand system

  • Anhydrous solvent (e.g., dioxane, THF, or toluene)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed, anhydrous solvent via syringe.

  • Heat the reaction mixture to the lowest effective temperature (e.g., start at 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following workflow diagram summarizes the key steps to mitigate protodeboronation.

G cluster_0 Workflow to Minimize Protodeboronation A Start: Suzuki-Miyaura Reaction Setup B Step 1: Reagent Selection A->B E Step 2: Condition Optimization A->E H Step 3: Reaction Monitoring A->H C Use Milder Base (e.g., K₃PO₄) B->C D Use High-Activity Catalyst/Ligand B->D F Lower Reaction Temperature E->F G Use Anhydrous Solvent E->G I TLC / LC-MS Analysis H->I J Result: High Yield of Desired Product I->J

Caption: Key workflow steps for preventing protodeboronation.

References

Technical Support Center: Purification of Products from 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for purifying reaction products derived from 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling and related reactions. Our focus is on providing practical, field-proven insights to streamline your downstream processing and ensure the isolation of high-purity target molecules.

Frequently Asked Questions (FAQs)

This section addresses the most immediate questions that arise after a reaction involving this compound.

Q1: My Suzuki-Miyaura reaction is complete according to TLC/LC-MS. What is the universal first step in purification?

A1: The first and most critical step is a standard aqueous workup. This procedure is designed to remove the bulk of inorganic materials used in the reaction. The reaction mixture should be diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with an aqueous solution to remove the base (e.g., saturated sodium bicarbonate if a carbonate base was used), followed by water, and finally a brine solution to facilitate phase separation and remove residual water from the organic layer.[1] This initial step is crucial for a cleaner crude product, which simplifies subsequent purification methods.

Q2: I have a dark, black-colored crude product, which I suspect is due to residual palladium. What is the most effective way to remove it?

A2: Residual palladium is a common issue in cross-coupling chemistry.[2] Several effective methods exist, and the choice depends on the nature of the palladium species (homogeneous vs. heterogeneous) and the scale of your reaction:

  • Filtration through Celite: This is the simplest method, primarily for removing heterogeneous or precipitated palladium. Dilute the reaction mixture in a suitable solvent and pass it through a pad of Celite (1-2 cm thick) in a sintered glass funnel.[3][4]

  • Scavenger Resins: For soluble palladium complexes, solid-supported scavengers (e.g., thiol-based or amine-based resins) are highly effective.[5][6] The crude product is dissolved and stirred with the resin, which selectively binds the palladium and is then removed by simple filtration.

  • Activated Carbon: Treatment with activated carbon can also adsorb palladium.[6][7] However, it can be non-specific and may lead to the loss of your desired product, so it should be used judiciously.

  • Column Chromatography: In many cases, residual palladium can be removed during standard silica gel chromatography, as polar palladium complexes often adhere strongly to the silica.[3]

Q3: My analysis shows a significant byproduct with a mass corresponding to a dimer of the this compound. What is this, and how can I separate it?

A3: This byproduct is the result of boronic acid homocoupling, a common side reaction in Suzuki couplings that forms a symmetrical biaryl.[8][9] This typically occurs due to the presence of oxygen or if a Pd(II) salt is used as a precatalyst.[8][10][11] Separation from your desired unsymmetrical biaryl product is usually achieved by:

  • Flash Column Chromatography: The homocoupled dimer often has a different polarity compared to the desired cross-coupled product, allowing for separation on a silica gel column.

  • Recrystallization: If there is a significant difference in the crystallinity and solubility profiles between your product and the homocoupling dimer, recrystallization can be a highly effective, scalable purification method.[12]

Q4: How can I remove unreacted this compound from my crude product?

A4: Unreacted boronic acid can often be removed with a basic aqueous wash during the workup. Boronic acids are weakly acidic and can be deprotonated by a mild base (e.g., 1M NaOH or NaHCO₃ solution), transferring them to the aqueous layer.[13] If this is not sufficient, the difference in polarity between the boronic acid and the less polar biaryl product typically allows for easy separation via flash column chromatography.

Troubleshooting Guides

This section provides a systematic approach to resolving more persistent purification challenges.

Guide 1: High Levels of Residual Palladium After Initial Purification

High palladium content is a critical issue, especially in pharmaceutical development. If simple filtration or a standard column fails, follow this guide.

  • Diagram of Common Impurities

    G ReactionMixture Crude Reaction Mixture Product Desired Biaryl Product ReactionMixture->Product Impurity_Pd Palladium Catalyst (Soluble & Insoluble Forms) ReactionMixture->Impurity_Pd Impurity_Homo Homocoupling Dimer (Boronic Acid Dimer) ReactionMixture->Impurity_Homo Impurity_SM Unreacted Starting Materials (Boronic Acid, Aryl Halide) ReactionMixture->Impurity_SM Impurity_Salts Inorganic Salts (Base, Byproducts) ReactionMixture->Impurity_Salts

    Caption: Common components in a crude Suzuki-Miyaura reaction mixture.

  • Problem Analysis & Solutions

Possible Cause Diagnostic Check Suggested Solution Rationale
Strong Ligand Complexation Does your product contain nitrogen or sulfur atoms that could chelate palladium?Use a high-affinity scavenger resin (e.g., thiol-functionalized silica).[6]These scavengers have a stronger binding affinity for palladium than the product, enabling effective removal.
Homogeneous Palladium Species Simple filtration through Celite was ineffective.Treat the dissolved crude product with a scavenger resin or activated carbon, followed by filtration.Soluble palladium species require an adsorbent or a chemical scavenger to be converted into a filterable solid.[5][6]
Sub-optimal Scavenging Conditions Low efficiency with scavenger resin at room temperature.Increase the temperature (e.g., 40-50 °C) and extend the treatment time (up to 18 hours) with the scavenger.[6]Enhanced kinetics can improve the binding efficiency of the scavenger resin.
Guide 2: Difficulty Separating Homocoupling Dimer from Product

When the homocoupling byproduct and the desired product have very similar polarities (co-elution on TLC).

  • Problem Analysis & Solutions

Possible Cause Diagnostic Check Suggested Solution Rationale
Similar Polarity Byproduct and product spots overlap or are very close on TLC in standard solvent systems (e.g., Ethyl Acetate/Hexanes).1. Optimize Chromatography: Switch to a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity. 2. Recrystallization: Systematically screen solvents to find one where the product and byproduct have different solubilities.Changing solvent systems alters the interactions with the silica stationary phase, potentially resolving the compounds. Recrystallization exploits differences in crystal lattice energy and solubility for purification.[12]
Atropisomerism The product or byproduct exists as stable rotational isomers (atropisomers), leading to broad or multiple spots/peaks.Consider chiral chromatography (HPLC or SFC) for analytical or preparative separation.[14][15]Atropisomers are distinct chiral molecules that require a chiral stationary phase for separation.
Purification Workflow and Protocols

This section provides a logical workflow for purification and detailed step-by-step protocols for the key techniques.

  • General Purification Workflow Diagram

    G Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup Celite Filter through Celite Workup->Celite Crude_Analysis Analyze Crude (TLC, LC-MS) Celite->Crude_Analysis Chromatography Flash Column Chromatography Crude_Analysis->Chromatography Multiple Impurities Recrystallization Recrystallization Crude_Analysis->Recrystallization Crude is solid & High Purity Scavenger Palladium Scavenger Crude_Analysis->Scavenger High Pd Content Final_Analysis Purity Analysis (NMR, LC-MS) Chromatography->Final_Analysis Recrystallization->Final_Analysis Scavenger->Chromatography Final_Analysis->Chromatography Purity < 95% Pure_Product Pure Product Final_Analysis->Pure_Product Purity > 95%

    Caption: Decision tree for purifying Suzuki-Miyaura reaction products.

Protocol 1: Standard Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., 3-5 volumes of ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic phase with 1M NaHCO₃ solution to remove acidic impurities and the base.

  • Wash with deionized water.

  • Wash with saturated NaCl solution (brine) to aid phase separation.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolve the crude product in an appropriate solvent (e.g., ethyl acetate, toluene).

  • Add activated carbon (typically 5-10% by weight relative to the crude product).[6]

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[6]

  • Filter the mixture through a pad of Celite to remove the carbon. Crucially, ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.

  • Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings and concentrate under reduced pressure.

Protocol 3: Flash Column Chromatography
  • Adsorb the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading."

  • Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, starting with a low polarity and gradually increasing it.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[12]

  • Hot Filtration (Optional): If insoluble impurities (like residual palladium or Celite) are present, quickly filter the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

  • Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of cold solvent.[12]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Aqueous Workup for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions. The aqueous workup is a critical, yet often underestimated, phase of the synthesis that dictates the purity, yield, and ultimately, the success of your experiment. The unique structural features of this particular boronic acid—namely the bulky, lipophilic 2'-chlorobenzyloxy ether moiety—can introduce specific challenges not encountered with simpler arylboronic acids.

This document moves beyond a simple checklist. It provides a causal framework for understanding the "why" behind each step, empowering you to troubleshoot effectively and adapt procedures to your specific reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the workup of reactions involving this compound.

Q1: What is the primary goal of the aqueous workup for a Suzuki-Miyaura reaction using this boronic acid?

The primary objective is to separate the desired biaryl product from a complex mixture of materials. A typical crude reaction mixture contains:

  • The desired neutral organic product.

  • Inorganic salts from the base used (e.g., K₂CO₃, K₃PO₄).

  • Residual palladium catalyst (often as nanoparticles or complexes).

  • Unreacted boronic acid.

  • Byproducts such as homocoupled boronic acid (boroxine trimers) or protodeboronated starting material.

The aqueous workup uses immiscible aqueous and organic phases to partition these components based on their solubility and acid-base properties, leading to a cleaner crude product for final purification.

Q2: How does pH control the separation process? What is the optimal pH for the wash steps?

The pH of the aqueous wash is the most powerful tool at your disposal during the workup. It directly influences the state of the boronic acid functional group.

  • Acidic to Neutral pH (pH < 7): The boronic acid exists predominantly in its neutral, trigonal planar form, ArB(OH)₂. This form is more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Basic pH (pH > 9): As the pH increases above the boronic acid's pKa (typically ~9), it reacts with hydroxide ions to form the anionic, tetrahedral boronate species, [ArB(OH)₃]⁻.[1] This charged species is significantly more soluble in the aqueous phase.

Expert Insight: The final biaryl product, being a neutral ether, will remain in the organic phase across a wide pH range. This difference in behavior is key. A wash with a mild acid (e.g., 1M HCl or NH₄Cl) ensures any unreacted boronic acid remains in the organic layer with your product. Conversely, a carefully controlled basic wash could be used to remove large excesses of unreacted boronic acid, though this can risk emulsion and is less common. For routine workups, aiming for a final organic layer that has been washed to neutrality is the safest approach.

Q3: What is protodeboronation and how can the workup influence it?

Protodeboronation is a significant decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1] This process can be accelerated by both strongly acidic and, more commonly, strongly basic conditions.[1] During the workup, prolonged exposure of unreacted boronic acid to residual strong base in the aqueous phase can lead to the formation of 1-(2'-chlorobenzyloxy)-2,4-dimethylbenzene, a byproduct that can complicate purification.

Recommendation: Neutralize the basic reaction mixture as one of the first steps in the workup (e.g., with a dilute acid wash) to quench the base and minimize the risk of protodeboronation.

Section 2: Troubleshooting Guide

This section is formatted as a direct, problem-solving resource for issues encountered in the lab.

Problem Potential Root Causes Recommended Solutions & Scientific Rationale
A persistent emulsion forms at the aqueous-organic interface. 1. Fine particulate matter (e.g., palladium black) stabilizing the interface. 2. High concentration of reagents. 3. The boronic acid or its salts may have surfactant-like properties.1. Pre-filtration: Before adding any aqueous solution, dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or silica gel. This removes the majority of the heterogeneous palladium catalyst, a common cause of emulsions.[2][3] 2. Add Brine: Add a saturated solution of NaCl. This increases the ionic strength and polarity of the aqueous phase, which decreases the solubility of organic components and helps force the layers apart (a "salting out" effect).[2][4] 3. Alter pH: A slight change in pH can sometimes break an emulsion by altering the charge on stabilizing species.[5] 4. Filter the Emulsion: As a last resort, filter the entire emulsified mixture through a pad of Celite®. The fine particles causing the emulsion are often trapped, allowing the layers to separate in the filtrate.[2][4] 5. Centrifugation: If available, centrifuging the mixture can provide the physical force needed to separate the phases.[5]
Low isolated yield of the desired product. 1. Product is partially soluble in the aqueous phase. 2. Incomplete extraction from the aqueous phase. 3. Physical loss of material in an emulsion or precipitate layer. 4. Product degradation due to extreme pH.1. Back-Extraction: Combine all aqueous washes and extract them one or two more times with fresh organic solvent. This will recover any product that has partitioned into the aqueous layer. 2. Solvent Choice: The bulky, chlorinated benzyloxy group increases lipophilicity. Ensure your organic solvent (e.g., Ethyl Acetate, DCM) is appropriate. 3. Check TLC: Before discarding any aqueous layer, spot it on a TLC plate to confirm it does not contain a significant amount of your product.
A solid precipitate forms between the layers. 1. The desired product has low solubility in the chosen solvent system. 2. An insoluble byproduct (e.g., boroxine trimer) has formed. 3. Inorganic salts are crashing out.1. Dilute: Add more of both the organic and aqueous solvents. This is often sufficient to dissolve a product that is simply too concentrated. 2. Change Solvent: Try adding a more polar organic solvent like THF to help solubilize the material. 3. Isolate & Analyze: If dilution fails, filter the mixture to isolate the solid. Wash it with water and then with a non-polar solvent (like hexanes) to remove impurities. Analyze the solid (TLC, NMR) to determine if it is your product or a byproduct.[4]
Final product is gray or black, indicating palladium contamination. 1. Palladium catalyst was not fully removed. 2. Homogeneous palladium species remain dissolved in the organic layer.1. Pre-filtration: As mentioned for emulsions, filtering the crude reaction mixture through Celite before the workup is the most effective first step.[3] 2. Aqueous Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. The thiosulfate can complex with residual palladium, pulling it into the aqueous phase. 3. Charcoal Treatment: After drying the final organic solution, stir it with a small amount of activated charcoal for 15-30 minutes, then filter through Celite. This is very effective at adsorbing colored impurities and residual palladium.

Section 3: Standardized Experimental Protocol: Aqueous Workup

This protocol provides a robust, step-by-step starting point for a typical Suzuki-Miyaura reaction.

Assumptions: The reaction was run with a palladium catalyst and an inorganic base (e.g., K₂CO₃) in a solvent like dioxane or THF/water.

  • Cooling and Initial Filtration:

    • Allow the reaction vessel to cool to room temperature.

    • Dilute the reaction mixture with 3-5 volumes of ethyl acetate (EtOAc).

    • Prepare a small plug of Celite® in a Büchner or Hirsch funnel. Wet the pad with EtOAc.

    • Filter the diluted reaction mixture through the Celite® pad to remove the insoluble palladium catalyst and some inorganic salts. Wash the pad with a small amount of fresh EtOAc.[3]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel of appropriate size.

    • Wash 1 (Water): Add a volume of deionized water equal to about half the organic volume. Shake gently at first, venting frequently, then more vigorously. Allow the layers to separate and discard the lower aqueous layer. This removes the bulk of water-soluble inorganic salts.

    • Wash 2 (Acid): Add a volume of 1 M HCl. Shake and separate. This step neutralizes any remaining inorganic base.

    • Wash 3 (Base): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake and separate. This ensures any residual acid is neutralized.

    • Wash 4 (Brine): Add a volume of saturated aqueous NaCl. Shake and separate. This removes the majority of dissolved water from the organic layer and helps break minor emulsions.[2][4]

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a sufficient amount of a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Stir for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

    • Filter the solution to remove the drying agent, washing with a small amount of fresh solvent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Downstream Processing:

    • The resulting crude solid or oil should be analyzed (e.g., by ¹H NMR, LCMS) and is typically purified further by flash column chromatography on silica gel.

Section 4: Visual Workflow and Logic Diagrams

Troubleshooting Emulsion Formation

The following diagram outlines a logical decision-making process for handling one of the most common workup challenges.

Emulsion_Troubleshooting start Persistent Emulsion Forms During Workup celite_prefilt Future Prevention: Filter crude reaction through Celite® before adding aqueous phase. start->celite_prefilt For next time step1 Step 1: Add Saturated NaCl (Brine) start->step1 success Problem Resolved: Clear Layer Separation step1->success Success fail Issue Persists step1->fail Failure step2 Step 2: Filter entire mixture through a pad of Celite® step2->success Success fail_two Issue Persists step2->fail_two step3 Step 3: Centrifuge the mixture step3->success Success fail->step2 fail_two->step3

Caption: A decision tree for resolving emulsions during aqueous workup.

References

addressing low reactivity of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and electronically rich boronic acid in their synthetic workflows. Here, we address common challenges related to its reactivity, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Understanding the Challenge: The Reactivity of a Hindered Boronic Acid

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structure, characterized by two ortho-methyl groups and an electron-donating benzyloxy substituent, contributes to both steric hindrance and altered electronic properties. This can lead to sluggish or incomplete reactions if not properly addressed.

The two methyl groups flanking the boronic acid moiety sterically hinder the approach of the palladium catalyst, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2] Additionally, the electron-donating nature of the ether linkage increases electron density on the phenyl ring, which can also impact the rate of transmetalation.[3]

Troubleshooting Guide: Overcoming Low Reactivity

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: My Suzuki-Miyaura coupling reaction shows low to no conversion.

Potential Cause: The combination of steric hindrance and electronic effects is likely impeding the catalytic cycle, particularly the transmetalation step. The chosen catalyst, base, or solvent system may not be optimal for this challenging substrate.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low/No Conversion Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Initial Check Base Step 2: Optimize Base Selection Catalyst->Base If no improvement Solvent Step 3: Screen Solvents Base->Solvent If still low yield Temp Step 4: Adjust Temperature Solvent->Temp Fine-tuning Success Successful Coupling Temp->Success Optimization Complete Protodeboronation_Troubleshooting Start Protodeboronation Observed Conditions Step 1: Moderate Reaction Conditions Start->Conditions Reagents Step 2: Check Reagent Quality Conditions->Reagents If persists Boronate Step 3: Use Boronate Ester Reagents->Boronate Final strategy Resolved Side Reaction Minimized Boronate->Resolved Suzuki_Cycle cluster_transmetalation pd0 Pd(0)L₂ pd2_complex Ar'-Pd(II)L₂-X pd0->pd2_complex oxidative_addition product Ar-Ar' oxidative_addition Oxidative Addition (Ar'-X) pd2_complex->pd0 reductive_elimination pd2_complex->pd0 transmetalation pd2_complex->product Ar-Ar' transmetalation Transmetalation (Ar-B(OH)₂) + Base reductive_elimination Reductive Elimination

References

Technical Support Center: Optimizing Reactions with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (Product No. 849052-15-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using this sterically hindered and electronically rich substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and purity in your syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I resolve this?

Low or no product formation is a common hurdle, often stemming from suboptimal reaction conditions that fail to overcome the activation energy, particularly with a sterically demanding substrate like this one. The bulky 2'-chlorobenzyloxy group and the ortho-methyl groups impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.

Potential Causes & Recommended Actions:

  • Ineffective Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Expertise & Experience: Sterically hindered substrates require bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step, and they accelerate the final, often rate-limiting, reductive elimination step.

    • Solution: Screen a panel of modern biarylphosphine ligands known to be effective for challenging couplings. Good starting points include RuPhos, XPhos, or SPhos.

  • Suboptimal Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for transmetalation.[1] The strength and solubility of the base can dramatically affect the reaction rate.

    • Solution: An inorganic base is typically used. Potassium phosphate (K₃PO₄) is often effective in anhydrous conditions, while cesium carbonate (Cs₂CO₃) is a stronger, more soluble base that can be beneficial. A screening of bases is recommended.[1]

  • Incorrect Temperature: Temperature directly influences reaction kinetics.[2] While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation.

    • Solution: If no reaction occurs at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-110 °C. Monitor the reaction closely by TLC or LC-MS to track product formation versus degradation.[3][4]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines (cyclic trimers) or protodeboronation.[5][6]

    • Solution: Ensure the boronic acid is a free-flowing powder and has been stored under an inert atmosphere. If degradation is suspected, consider using a fresh batch or a more stable derivative like a pinacol ester or MIDA boronate.[7]

Troubleshooting Workflow for Low Conversion

The following decision tree provides a systematic approach to addressing low-yield reactions.

G start Low / No Conversion check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents screen_ligands Screen Bulky Phosphine Ligands (e.g., RuPhos, XPhos) check_reagents->screen_ligands Reagents OK screen_bases Screen Bases (e.g., K3PO4, Cs2CO3) screen_ligands->screen_bases Still Low Yield optimize_temp Optimize Temperature (80°C to 110°C) screen_bases->optimize_temp Still Low Yield analyze Analyze by LC-MS (Check for SM, Product, Byproducts) optimize_temp->analyze analyze->screen_ligands No Improvement success Reaction Optimized analyze->success Yield Improved

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Q2: My reaction is producing significant side products, primarily the protodeboronated arene. How can I suppress this?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[8] This side reaction is often competitive with the desired cross-coupling and is promoted by high temperatures, the presence of water, and strong bases.[7][9]

Mitigation Strategies:

  • Use Milder Conditions: Lower the reaction temperature if possible. A reaction that proceeds at 80 °C will likely have less protodeboronation than one at 110 °C.

  • Select the Right Base: Very strong bases like NaOH or KOH can accelerate protodeboronation.[1] Consider using a weaker base like K₂CO₃ or KF.

  • Ensure Anhydrous Conditions: While some Suzuki protocols use aqueous mixtures, for substrates prone to protodeboronation, using anhydrous solvents (e.g., dry toluene, dioxane, or THF) and bases is often beneficial.

  • Use a Boronic Acid Derivative: Converting the boronic acid to a pinacol or MIDA boronate ester can increase its stability and provide a "slow-release" of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[7][10]

Problem Primary Cause(s) Recommended Solution(s)
Protodeboronation High temperature, excess water, strong baseLower temperature, use anhydrous solvent, switch to a weaker base (e.g., K₂CO₃, KF), use a boronate ester derivative.[7][9]
Homocoupling of Boronic Acid Presence of oxygen, high Pd(II) concentrationThoroughly degas solvents, use an active Pd(0) catalyst source (e.g., pre-catalyst), ensure an inert atmosphere.
Catalyst Decomposition (Pd Black) High temperature, ligand oxidationLower temperature, ensure inert atmosphere, use a more stable pre-catalyst.[3]

Table 1: Summary of common side reactions and targeted solutions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction time and temperature?

For a sterically hindered substrate like this compound, a systematic approach is crucial. We recommend a Design of Experiments (DoE) approach, but a simplified starting point is to fix the reaction time and screen temperatures, then optimize the time at the best temperature.

Recommended Initial Screening Conditions:

Parameter Condition A Condition B Condition C
Temperature 80 °C95 °C110 °C
Time 12 h12 h12 h
Catalyst XPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene (0.1 M)Toluene (0.1 M)Toluene (0.1 M)

Causality: Starting at 80 °C provides a baseline. Increasing the temperature to 95-110 °C can significantly increase the reaction rate, but may also introduce degradation pathways.[4][11] Monitoring all three reactions by LC-MS at various time points (e.g., 2h, 6h, 12h) will provide a clear picture of the optimal temperature-time relationship, balancing conversion with the formation of byproducts like the protodeboronated starting material.

Q2: Which analytical methods are best for monitoring reaction progress and why?

Effective reaction monitoring is key to successful optimization.

  • High-Performance Liquid Chromatography (HPLC) / UPLC-Mass Spectrometry (UPLC-MS): This is the preferred method for quantitative analysis.[12] It allows you to accurately track the consumption of starting materials and the formation of the desired product and any side products. This data is essential for determining reaction kinetics and identifying the optimal endpoint.[13]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for a quick check on reaction progress. It is useful for determining if the starting material is being consumed but is not reliable for quantifying yield or identifying co-eluting impurities.

Experimental Protocol: Reaction Monitoring by UPLC-MS

  • Sampling: At designated time points (e.g., 1, 2, 4, 8, 12 hours), carefully withdraw a small aliquot (approx. 20 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately dilute the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent like acetonitrile or methanol in a labeled HPLC vial. This immediately stops the reaction.

  • Analysis: Analyze the quenched sample by UPLC-MS. Monitor the m/z values corresponding to the aryl halide, the boronic acid, the desired biaryl product, and potential side products (e.g., protodeboronated arene, homocoupled product).

  • Data Processing: Integrate the peak areas to determine the relative percentages of each component over time, providing a clear kinetic profile of the reaction.

Q3: How should I store and handle this compound to ensure its integrity?

Proper storage is critical for maintaining the reactivity of boronic acids.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or freezer (-20 °C for long-term storage) under an inert atmosphere (argon or nitrogen).[5]

  • Handling: Boronic acids are hygroscopic and can be sensitive to air. Handle the solid quickly in a low-humidity environment or a glovebox. Avoid prolonged exposure to ambient air and moisture, which can lead to the formation of less reactive boroxine anhydrides.[14]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The base activates the boronic acid, which then undergoes transmetalation with the palladium complex formed after oxidative addition. Reductive elimination releases the final product and regenerates the Pd(0) catalyst. Each step has specific requirements that can be tuned.[6]

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) C Ar-Pd(II)-X (L)2 B->C C->A  Regeneration D Transmetalation (Ar'-B(OH)2 + Base) E Ar-Pd(II)-Ar' (L)2 D->E F Reductive Elimination Product_out Biaryl Product (Ar-Ar') E->Product_out G Ar-Ar' (Product) F->G ArX_in Aryl Halide (Ar-X) ArX_in->C Boronic_in Boronic Acid (Ar'-B(OH)2) + Base Boronic_in->E

References

long-term stability and storage of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this valuable reagent and to provide practical solutions for challenges encountered during its storage and use. The following information is curated from extensive in-house experience and authoritative scientific literature to support the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2][3] Refrigeration is recommended, and for extended periods, storage in a freezer at -20°C is ideal. The key is to minimize exposure to moisture, light, and atmospheric oxygen, which can contribute to degradation. Some suppliers may even recommend cold-chain transportation for this product.[4]

Q2: Why is moisture so detrimental to the stability of this boronic acid?

A2: Moisture can promote several degradation pathways for boronic acids. Primarily, it can facilitate the equilibrium between the monomeric boronic acid and its cyclic trimer anhydride, known as a boroxine. While this process is often reversible, the presence of excess water can lead to hydrolysis and potentially protodeboronation, where the boronic acid functional group is replaced by a hydrogen atom, especially under certain pH conditions.[5][6]

Q3: Should I store the compound under an inert atmosphere?

A3: Yes, for optimal long-term stability, storing this compound under an inert atmosphere such as argon or nitrogen is highly recommended. This practice minimizes the risk of oxidation, a known degradation pathway for arylboronic acids.[7] Oxygen can lead to the formation of phenolic byproducts, which can complicate subsequent reactions and purification steps.

Q4: What type of container is best for storing this compound?

A4: The ideal container is one that provides an excellent seal against moisture and air. Amber glass vials with PTFE-lined caps are a preferred choice as they protect the compound from light and provide a chemically inert environment.[8] For larger quantities, well-sealed high-density polyethylene (HDPE) or polypropylene containers can also be suitable.[8]

Q5: I've noticed the powder has become clumpy. Is it still usable?

A5: Clumping is often an indication of moisture absorption. While the compound may still be viable for some applications, its purity is compromised. It is advisable to dry the material under high vacuum to remove absorbed water. For sensitive applications like quantitative Suzuki-Miyaura couplings, it is recommended to use a fresh, non-clumped batch to ensure accurate stoichiometry and reproducible results.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C (long-term); 2-8°C (short-term)Minimizes degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[7]
Light Protect from light (Amber vial)Prevents potential photochemical degradation.
Container Tightly sealed, inert material (Glass, HDPE)[8]Prevents moisture and air ingress.
Handling In a glovebox or under a stream of inert gasMinimizes exposure to atmospheric moisture and oxygen.

Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during the use of this compound in common synthetic protocols, particularly the Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings are a common issue with several potential root causes. The first step is to systematically evaluate the key reaction parameters.

  • Reagent Quality: The primary suspect is often the integrity of the boronic acid itself. Degradation through protodeboronation or oxidation reduces the amount of active reagent available for the catalytic cycle.[5][9]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Some palladium sources are air-sensitive and may have degraded.[9]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[9] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere throughout the reaction.

  • Base and Solvent Choice: The selection of the base and solvent system is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so harsh as to cause degradation of your starting materials.[9]

Workflow for Troubleshooting Low Yields

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

Q2: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I mitigate this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich arylboronic acids.[5] Several factors can exacerbate this issue:

  • Presence of Water: Water is the proton source for this side reaction.[10]

  • Strong Bases: Strong aqueous bases can accelerate protodeboronation.[5][9]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired pathway.[10]

Strategies to Minimize Protodeboronation:

StrategyDetailed ProtocolRationale
Anhydrous Conditions Use freshly distilled, anhydrous solvents. Dry all glassware and reagents thoroughly.Minimizes the primary proton source.[9]
Milder Base Selection Switch from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or KF.[9][10]Reduces the rate of protonolysis of the boronate species.
Lower Reaction Temperature If the desired reaction proceeds at a lower temperature, reducing the heat can disfavor the protodeboronation pathway.Decreases the rate of the undesired side reaction.[10]
Use of Boronic Esters Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.Boronate esters can be more resistant to protodeboronation.

Q3: My mass spectrometry analysis of the boronic acid shows multiple peaks, making characterization difficult. What is happening?

A3: Mass spectrometry of boronic acids can be complex due to their propensity to undergo dehydration and form various adducts in the ion source.[11][12] It is common to observe peaks corresponding to:

  • The desired molecular ion ([M-H]⁻ in negative mode is often intense).[12]

  • The dehydrated form (boroxine), which is a cyclic trimer.[13]

  • Solvent adducts and dimers.[12]

Optimizing the mass spectrometry method, for instance by using UPLC-MS with specific mobile phases like ammonium acetate in acetonitrile, can help in obtaining cleaner spectra with a more prominent molecular ion peak.[11][12]

Q4: How can I purify this compound if I suspect it has degraded?

A4: If degradation is suspected, purification can often restore the quality of the boronic acid. Several methods can be employed:

  • Recrystallization: This is often the simplest method if a suitable solvent system can be identified. Solvents like ethyl acetate, benzene, or dichloroethane have been reported for recrystallizing boronic acids.[14]

  • Acid-Base Extraction: This method leverages the acidic nature of the boronic acid.

    • Dissolve the crude material in an organic solvent (e.g., diethyl ether).

    • Extract with an aqueous base (e.g., NaOH solution) to form the water-soluble boronate salt. This will separate it from non-acidic impurities.[15]

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified boronic acid.

    • Collect the solid by filtration, wash with cold water, and dry under high vacuum.[15]

  • Column Chromatography: While sometimes challenging due to the polarity of boronic acids, purification by column chromatography on silica gel can be effective.[14] A gradient elution system, for example, with ethyl acetate in hexanes, might be necessary.[16]

Purification Workflow via Acid-Base Extraction

Purification_Workflow Start Crude Boronic Acid Dissolve Dissolve in Organic Solvent (e.g., Ether) Start->Dissolve Extract_Base Extract with Aqueous Base (e.g., NaOH) Dissolve->Extract_Base Separate_Layers Separate Organic and Aqueous Layers Extract_Base->Separate_Layers Organic_Layer Organic Layer (Contains Neutral Impurities) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Contains Boronate Salt) Separate_Layers->Aqueous_Layer Wash_Aqueous Wash Aqueous Layer with Fresh Organic Solvent Aqueous_Layer->Wash_Aqueous Acidify Acidify Aqueous Layer (e.g., HCl) Wash_Aqueous->Acidify Precipitate Precipitation of Pure Boronic Acid Acidify->Precipitate Filter_Dry Filter, Wash with Water, and Dry under Vacuum Precipitate->Filter_Dry End Pure Boronic Acid Filter_Dry->End

Caption: Step-by-step workflow for the purification of boronic acids using acid-base extraction.

References

Technical Support Center: Purification Strategies for Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center. In my years in the field, I've seen countless promising syntheses, particularly Suzuki-Miyaura cross-couplings, get bogged down in the final purification step. The culprit is often the seemingly innocuous boronic acid byproduct. Its unique chemical properties—amphiphilic character, tendency to form boroxines, and Lewis acidity—make it a notoriously difficult impurity to remove.

This guide is structured from a problem-solving perspective. It's designed to provide not just protocols, but the chemical reasoning behind them, empowering you to make informed decisions for your specific system. We will move from common troubleshooting scenarios to broader strategic questions, ensuring you have a robust framework for tackling this purification challenge.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the workup and purification of reaction mixtures containing boronic acid byproducts.

Question 1: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?

This is the most common issue researchers face. The partial solubility of many boronic acids in both organic solvents and neutral water often leads to poor partitioning during a simple water wash.[1] The key is to exploit the Lewis acidic nature of the boron atom.[2]

Causality: Boronic acids (R-B(OH)₂) are weak acids that exist in equilibrium with their corresponding anionic boronate salts (R-B(OH)₃⁻). By significantly increasing the pH of the aqueous phase, you shift this equilibrium to the right, forming the much more water-soluble boronate salt, which can then be efficiently extracted from the organic layer.[3]

Troubleshooting Protocol: Enhanced Aqueous Extraction

  • Increase Basicity: Instead of a simple water or saturated bicarbonate wash, perform an extraction with a more basic solution, such as 1-2 M NaOH or K₂CO₃.[4][5] Aim for an aqueous phase pH of >10 to ensure complete deprotonation of the boronic acid.[4]

  • Introduce a Complexing Agent: For particularly stubborn boronic acids, add a 1,2- or 1,3-diol, such as D-sorbitol or mannitol, to the basic aqueous wash.[4][6] These diols form highly stable, water-soluble anionic complexes with the boronate, dramatically enhancing its partitioning into the aqueous layer.[4][6]

  • Optimize Solvent System: If your desired product is stable and soluble in less polar solvents (e.g., diethyl ether, toluene, or hexanes), use them for the extraction. This minimizes the co-extraction of the polar boronic acid impurity into the organic phase.[4][7]

Question 2: My product and the boronic acid byproduct are co-eluting during silica gel chromatography. What are my options?

Co-elution is a frequent challenge due to the polarity of many boronic acids and their tendency to streak on silica gel.[4][8] When modifying the mobile phase is insufficient, a change in strategy is required.

Causality: Standard silica gel separates compounds based on polarity. If your product and the boronic acid byproduct have similar polarities, separation will be poor. Furthermore, the Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to tailing and poor chromatographic performance.[8]

Alternative Strategies:

  • Boron Scavenger Resins (Recommended): This is often the most efficient and selective method. Scavenger resins are solid supports functionalized with groups that covalently bind to boronic acids.[9] You simply stir the resin with your crude product solution, and the resin-bound impurity is removed by filtration.[9]

    • Mechanism: Resins with diol or diethanolamine (DEAM) functionalities are particularly effective.[10][11][12][13] The functional groups form stable cyclic esters or adducts with the boronic acid.

    • Workflow:

      • Dissolve the crude reaction mixture in a suitable organic solvent.

      • Add the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid).

      • Stir the suspension at room temperature for 1-4 hours.

      • Filter the mixture to remove the resin.

      • Wash the resin with a small amount of solvent.

      • Combine the filtrates and concentrate under reduced pressure.

    A simple workflow for boronic acid removal using scavenger resins.
  • Modified Silica Gel: For purification of boronic esters, which can sometimes hydrolyze on standard silica, using silica gel impregnated with boric acid can suppress this decomposition and reduce over-adsorption, improving yields.[8]

  • Alternative Stationary Phases: If your product is amenable, consider switching to a different stationary phase like neutral alumina or reverse-phase (C18) silica for column chromatography.[14]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about selecting and implementing purification strategies.

Question 3: What are the primary methods for removing boronic acid byproducts, and how do they compare?

There are four main strategies, each with distinct advantages and disadvantages. The optimal choice depends on the specific properties of your product, the scale of your reaction, and the resources available.

MethodPrincipleSpeedCostScalabilitySelectivityCommon Issues
Aqueous Extraction pH-dependent partitioning into a basic aqueous phase.[3]FastLowHighModerateIneffective for base-sensitive products or highly organic-soluble boronic acids. Can form emulsions.
Scavenger Resins Covalent capture of boronic acid onto a solid support.[9][11]ModerateHighModerateHighRequires screening for the optimal resin; cost of the resin can be a factor for large-scale synthesis.
Chromatography Separation based on differential adsorption to a stationary phase.[14][15]SlowModerateLow-ModerateVariableCo-elution is common; product loss on column; can be time and solvent intensive.[4][14]
Crystallization / Trituration Exploiting differences in solubility to selectively precipitate the product or impurity.SlowLowHighVariableHighly dependent on the specific compounds; can be difficult to develop a reliable procedure.[14]
Question 4: How do I choose the best purification method for my specific reaction?

The decision-making process can be streamlined by considering a few key properties of your target compound and the boronic acid byproduct. The following decision tree provides a logical workflow for method selection.

Decision tree for selecting a boronic acid purification method.
Question 5: What are boroxines and how do they affect purification?

Causality: Boronic acids can undergo equilibrium dehydration to form cyclic anhydrides known as boroxines (trimeric anhydrides).[4][7] This process is often reversible in the presence of water. Boroxines have different physical properties than their corresponding monomeric boronic acids—they are typically more non-polar and less crystalline. This can complicate purification because you are essentially dealing with a mixture of two different, but related, impurities that can interconvert, potentially leading to smearing on a chromatography column or unexpected solubility behavior.

Mitigation Strategy: The formation of boroxines is another reason why methods that chemically sequester the boron species, such as a basic aqueous wash (which hydrolyzes the boroxine to the boronate salt) or the use of scavenger resins, are often more robust and reliable than methods based solely on physical separation like chromatography or crystallization.

References

Technical Support Center: Troubleshooting Catalyst Deactivation with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting for a common and critical challenge: palladium catalyst deactivation. By understanding the underlying causes and implementing the strategies outlined below, you can enhance the efficiency and reproducibility of your cross-coupling reactions.

I. Understanding the Challenge: Why Does My Catalyst Die?

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forging carbon-carbon bonds.[1][2] However, the catalyst's journey through the catalytic cycle is fraught with perils that can lead to its deactivation.[3] When using a sterically hindered and electronically modified substrate like this compound, these challenges can be amplified.

Catalyst deactivation often manifests as a stalled or incomplete reaction, leading to low yields and difficult purifications. The primary culprit is the loss of catalytically active Pd(0) species. This can occur through several pathways, including:

  • Palladium Agglomeration: The formation of palladium black, which is essentially aggregated palladium nanoparticles, is a common sign of catalyst deactivation.[4] This process reduces the available surface area of the catalyst, thereby diminishing its activity.[5]

  • Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst can themselves degrade under reaction conditions, leaving the palladium vulnerable to agglomeration.

  • Substrate-Related Issues: The boronic acid itself can be unstable, particularly at elevated temperatures or in the presence of a strong base, leading to protodeboronation.[6]

  • Impurities: Trace impurities in reagents or solvents can act as catalyst poisons.[4]

This guide will provide a structured approach to diagnosing and resolving these issues in a question-and-answer format.

II. Troubleshooting Guide: Common Scenarios & Solutions

Here, we address specific problems you might encounter during your experiments with this compound.

Scenario 1: My reaction starts but then stalls, and I see black particles forming.

Question: I've set up my Suzuki-Miyaura coupling reaction with this compound, and while it initially seems to be working, the reaction stops progressing, and I've noticed the formation of a black precipitate. What's happening and how can I fix it?

Answer: The black precipitate you're observing is likely palladium black, a clear indicator of catalyst agglomeration and deactivation.[4] This happens when the palladium(0) species, the active catalyst, is no longer effectively stabilized by its ligands and clumps together. Here’s a systematic approach to troubleshoot this issue:

Step-by-Step Troubleshooting Protocol:

  • Evaluate Your Ligand Choice:

    • Rationale: The sterically bulky 3,5-dimethylphenyl group and the 2'-chlorobenzyloxy moiety can create significant steric hindrance. Your current ligand may not be robust enough to stabilize the palladium complex throughout the catalytic cycle.

    • Recommendation: Switch to a more sterically demanding and electron-rich phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices for challenging Suzuki couplings as they promote both oxidative addition and reductive elimination.

  • Re-examine Your Base:

    • Rationale: The choice and strength of the base are critical. A base that is too strong can accelerate ligand degradation and catalyst decomposition.[1][7] Conversely, a base that is too weak will result in inefficient transmetalation.

    • Recommendation: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are often effective without promoting rapid catalyst decomposition.

  • Control the Temperature:

    • Rationale: High temperatures can accelerate all reaction steps, including catalyst decomposition pathways.

    • Recommendation: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.

  • Ensure Reagent Purity:

    • Rationale: Impurities, even at trace levels, can poison the catalyst.[4]

    • Recommendation: Use high-purity, degassed solvents. Ensure your this compound and your coupling partner are of high purity. If necessary, recrystallize or purify the starting materials.

Scenario 2: My reaction is sluggish and gives low yields, even with a good catalyst system.

Question: I'm using a well-established palladium catalyst and ligand system, but my reaction with this compound is extremely slow and the yield is poor. What could be the issue?

Answer: A sluggish reaction with low yields, even with a seemingly robust catalyst system, often points to issues with the boronic acid itself or suboptimal reaction conditions that hinder a key step in the catalytic cycle.

Step-by-Step Troubleshooting Protocol:

  • Check for Boronic Acid Decomposition (Protodeboronation):

    • Rationale: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of base and water at elevated temperatures.[6] This consumes your starting material without forming the desired product.

    • Recommendation:

      • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[8] These are generally more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.[6]

      • Use a less aqueous solvent system if possible, or use anhydrous solvents and reagents.

  • Optimize the Solvent System:

    • Rationale: The solvent plays a crucial role in solubilizing the reagents and catalyst, and it can influence the rates of the individual steps in the catalytic cycle.

    • Recommendation: A mixture of an aprotic organic solvent (like dioxane, THF, or toluene) with a small amount of water is often optimal for Suzuki couplings. The water is necessary to help dissolve the base and facilitate the transmetalation step.[9] Experiment with different solvent ratios to find the best balance for your specific substrates.

  • Increase Catalyst Loading (with caution):

    • Rationale: For challenging substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.

    • Recommendation: Incrementally increase the palladium catalyst loading from the typical 1-2 mol% up to 5 mol%. Be aware that this can also increase the rate of side reactions and the formation of palladium black if other conditions are not optimized.

Scenario 3: I'm trying to couple this compound with an aryl chloride, and the reaction isn't working at all.

Question: My attempts to use this compound in a Suzuki coupling with an aryl chloride are failing completely. The reaction with an aryl bromide works fine. What's the difference?

Answer: The lack of reactivity with an aryl chloride compared to an aryl bromide is a classic issue in cross-coupling chemistry and is directly related to the first step of the catalytic cycle: oxidative addition.

Step-by-Step Troubleshooting Protocol:

  • Understand the Oxidative Addition Step:

    • Rationale: The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is the rate-limiting step in many Suzuki reactions.[1] The carbon-chlorine bond is significantly stronger and less reactive than the carbon-bromine bond, making oxidative addition much more difficult.

    • Recommendation: To overcome this energy barrier, you need a more reactive catalyst system.

  • Employ a Specialized Catalyst System for Aryl Chlorides:

    • Rationale: Standard palladium catalysts that are effective for aryl bromides are often not active enough for aryl chlorides.

    • Recommendation:

      • Ligands: Use highly electron-rich and bulky phosphine ligands. Buchwald ligands like XPhos, SPhos, or RuPhos are specifically designed for this purpose. N-heterocyclic carbene (NHC) ligands are also highly effective for activating aryl chlorides.[4]

      • Pre-catalyst: Use a palladium pre-catalyst that readily forms the active Pd(0) species. Palladium(II) pre-catalysts in combination with the appropriate ligand are often more effective than using a Pd(0) source directly.

  • Increase the Reaction Temperature:

    • Rationale: The higher activation energy for oxidative addition to an aryl chloride often requires more thermal energy.

    • Recommendation: Reactions with aryl chlorides typically require higher temperatures than those with aryl bromides. Be prepared to run the reaction at temperatures of 100 °C or higher, while still being mindful of potential catalyst and substrate decomposition.

III. Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability?

  • A1: Boronic acids can be sensitive to air and moisture.[6] It is best to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. For long-term storage, refrigeration is recommended.

Q2: Can I use a "ligandless" palladium source for my reaction?

  • A2: While some simple Suzuki couplings can proceed with a "ligandless" palladium source (which often means trace phosphines are acting as ligands or the solvent is coordinating to the palladium), it is highly unlikely to be effective for a sterically demanding substrate like this compound. The use of a well-defined ligand is crucial for stabilizing the catalyst and promoting the key steps of the catalytic cycle.

Q3: My product is contaminated with palladium. How can I remove it?

  • A3: Residual palladium in your final product can be a significant issue, especially in pharmaceutical applications.[10][11] Several methods can be used for palladium removal:

    • Silica Gel Chromatography: Often, the palladium species will adhere to silica gel during column chromatography.

    • Activated Carbon: Treatment of a solution of your product with activated carbon can effectively adsorb palladium.

    • Palladium Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols) that chelate and remove palladium from solution.

Q4: What is the role of water in the Suzuki-Miyaura reaction?

  • A4: Water can play a beneficial role in the Suzuki-Miyaura reaction. It helps to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and can facilitate the formation of the boronate species, which is believed to be the active species in the transmetalation step.[1][12] However, too much water can promote protodeboronation of the boronic acid. The optimal amount of water is typically a small percentage of the total solvent volume.

IV. Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the main pathways leading to palladium catalyst deactivation in the context of a Suzuki-Miyaura coupling reaction.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X Deac1 Palladium Black (Agglomeration) A->Deac1 Loss of Ligand C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OR)2 Deac2 Ligand Degradation B->Deac2 Base/Heat D Reductive Elimination C->D Deac3 Protodeboronation of Boronic Acid C->Deac3 Base/H2O/Heat D->A Ar-Ar' Deac2->Deac1 Leads to

Caption: Key deactivation pathways for a palladium catalyst in a Suzuki-Miyaura reaction.

V. Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with argon to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

VI. Summary of Key Parameters

The following table summarizes the critical parameters and their potential impact on catalyst activity when using this compound.

ParameterPotential IssueRecommended Solution
Catalyst/Ligand Insufficient stability/activityUse bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).
Base Too strong: catalyst decomposition. Too weak: poor transmetalation.Use a milder base like K₃PO₄ or Cs₂CO₃.
Solvent Poor solubility, side reactionsUse a mixture of an aprotic solvent (dioxane, THF) and water.
Temperature Too high: decomposition. Too low: slow reaction.Start at a lower temperature (e.g., 80 °C) and adjust as needed.
Substrate Stability Protodeboronation of boronic acidConvert to a more stable boronate ester (e.g., pinacol ester).
Reagent Purity Catalyst poisoningUse high-purity, degassed reagents and solvents.

VII. References

  • Nikoshvili, L. Z., Bakhvalova, E. V., Matveeva, V. G., Sulman, M. G., & Kiwi-Minsker, L. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Processes, 8(12), 1625. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. --INVALID-LINK--

  • Wikipedia. (2023). Suzuki reaction. --INVALID-LINK--

  • Thomas, A. A., & Denmark, S. E. (2016). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 55(34), 9816-9844. --INVALID-LINK--

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. --INVALID-LINK--

  • Gill, D. M., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 10125-10137. --INVALID-LINK--

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. --INVALID-LINK--

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • BLDpharm. (n.d.). (4-((2-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. --INVALID-LINK--

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1737-1753. --INVALID-LINK--

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. --INVALID-LINK--

References

Validation & Comparative

A Technical Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis Featuring 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and poly-aryl structures.[1] The judicious selection of the organoboron coupling partner is paramount to the success of this palladium-catalyzed transformation. This guide provides an in-depth technical comparison of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid and other substituted phenylboronic acids, offering insights into how substituent effects influence reactivity and yield. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present comparative data, and provide a detailed experimental protocol to empower researchers in their synthetic endeavors.

The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rationalizing the impact of substituents on the phenylboronic acid. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation.[3][4] The electronic and steric nature of the substituents on the phenylboronic acid directly impacts the efficiency of this step.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Biaryl Product Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar-X Organic Halide Ar-X->Ar-Pd(II)(L2)-X Ar'-B(OH)2 Phenylboronic Acid Ar'-B(OH)2->Ar-Pd(II)(L2)-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Profiling the Contestants: A Look at Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid ring play a critical role in modulating its reactivity in the Suzuki-Miyaura coupling.

This compound (CAS: 849052-15-9)

This molecule possesses a unique combination of features:

  • Electron-Donating Group: The 4-benzyloxy group is electron-donating through resonance, which is generally expected to increase the nucleophilicity of the aryl group and facilitate the transmetalation step.

  • Steric Hindrance: The two methyl groups at the 3 and 5 positions introduce significant steric bulk around the boronic acid moiety. Furthermore, the ortho-chloro substituent on the benzyl group adds to the steric congestion. This steric hindrance can potentially slow down the rate of transmetalation.[5]

Comparative Phenylboronic Acids:

To understand the performance of our target molecule, we will compare it with a selection of other commercially available phenylboronic acids that represent a spectrum of electronic and steric effects.

Phenylboronic AcidKey FeaturesExpected Reactivity
Phenylboronic Acid Unsubstituted baselineModerate to high reactivity
4-Methoxyphenylboronic Acid Strong electron-donating group (-OCH₃)High reactivity, often leading to excellent yields[6]
4-Nitrophenylboronic Acid Strong electron-withdrawing group (-NO₂)Reduced reactivity due to decreased nucleophilicity[6]
2-Tolylboronic Acid Weak electron-donating group (-CH₃), ortho-steric hindranceModerate reactivity, potentially slightly lower yields than para-substituted analogue due to steric effects
3,5-Dimethylphenylboronic Acid Two weak electron-donating groups, increased steric hindrance compared to tolylboronic acidModerate to high reactivity, balancing electronic donation and steric hindrance

Performance in the Crucible: A Comparative Data Analysis

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole *

Phenylboronic AcidSubstituent EffectsReported Yield (%)Reference
Phenylboronic AcidBaseline95[7]
4-Methoxyphenylboronic AcidElectron-Donating98[7]
4-Nitrophenylboronic AcidElectron-Withdrawing85[7]
2-Tolylboronic AcidSteric Hindrance (ortho-methyl)92[7]
3,5-Dimethylphenylboronic AcidSteric Hindrance & Electron-Donating~90-95 (estimated)-
This compound Steric Hindrance & Electron-Donating Predicted: 80-90% -

*Reaction conditions can influence yields. The data presented is for comparative purposes under typical conditions (e.g., Pd(PPh₃)₄ catalyst, a carbonate base, and a toluene/water solvent system).

Analysis and Prediction:

  • Electron-Donating Effects: As evidenced by the high yield obtained with 4-methoxyphenylboronic acid, electron-donating groups generally accelerate the Suzuki-Miyaura coupling by increasing the electron density on the aromatic ring, which facilitates the transmetalation step.[6] The benzyloxy group in our target molecule is also electron-donating and would be expected to contribute positively to its reactivity.

  • Steric Effects: Increased steric hindrance around the boronic acid moiety can impede the approach to the palladium center, potentially lowering the reaction rate and yield.[5] While 2-tolylboronic acid shows a slightly lower yield than its para-substituted counterpart, the effect is not dramatic in this case. The combined steric bulk of the two methyl groups and the 2'-chlorobenzyl group in this compound is significant. This steric hindrance is the primary factor that would likely lead to a slightly lower yield compared to less hindered, electron-rich phenylboronic acids.

In the Laboratory: A General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of substituted phenylboronic acids with aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow start Start reactants Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base start->reactants solvent Add Degassed Solvent reactants->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Concluding Remarks

This compound represents a valuable building block for the synthesis of complex biaryl structures. Its unique substitution pattern, combining both activating electronic effects and significant steric hindrance, makes it an interesting case study in the nuanced world of Suzuki-Miyaura cross-coupling. While direct comparative data is limited, a thorough understanding of the reaction mechanism and the well-established principles of substituent effects allows for a confident prediction of its reactivity. Researchers employing this reagent can anticipate good to excellent yields, with the caveat that optimization of reaction conditions may be necessary to overcome the steric challenges it presents. This guide serves as a foundational resource for harnessing the power of substituted phenylboronic acids in the ongoing quest for novel molecular architectures.

References

A Researcher's Guide to Synthetic Alternatives for 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its reliability in constructing C(sp²)–C(sp²) bonds. Within the vast arsenal of building blocks for this reaction, 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid has carved out a niche for itself. Its unique architecture, featuring significant steric bulk from the 3,5-dimethylphenyl moiety and a functionalizable 2'-chlorobenzyloxy group, offers chemists precise control over synthetic outcomes. However, innovation in drug discovery and materials science often demands novel structures, improved reaction efficiencies, or more cost-effective pathways.

This guide provides an in-depth comparison of synthetic alternatives to this specific boronic acid. We will dissect the parent molecule's functional contributions and explore a curated selection of alternatives, comparing them through a standardized model reaction. Our analysis is grounded in the fundamental principles of steric and electronic effects that govern the Suzuki-Miyaura reaction, providing researchers with the data and rationale needed to make informed decisions for their synthetic campaigns.

The Core Reagent: A Trifecta of Steric, Electronic, and Functional Properties

To select a suitable alternative, one must first understand the role of each substituent in the parent molecule, this compound.

  • Steric Influence : The two methyl groups ortho to the boronic acid create significant steric hindrance. This bulk can accelerate the rate-determining reductive elimination step in many Suzuki-Miyaura catalytic cycles, leading to higher turnover frequencies for the palladium catalyst.[1][2]

  • Electronic Modulation : The 4-benzyloxy group acts as an electron-donating substituent through its ether linkage, which can influence the nucleophilicity of the boronic acid. The 2'-chloro atom on the benzyl ring introduces a subtle electron-withdrawing effect and serves as a potential site for further diversification.

  • Functional Handle : The entire (2'-chlorobenzyl)oxy moiety can be cleaved under specific conditions, revealing a phenol. This "masked phenol" strategy is valuable in multi-step syntheses where protecting group manipulation is critical.

A Framework for Selecting Alternatives

The decision to deviate from the parent structure should be driven by a specific synthetic goal. We have categorized potential alternatives based on the primary property they modify. The workflow for this selection and validation process is outlined below.

cluster_define 1. Define Synthetic Goal cluster_select 2. Select Alternative cluster_validate 3. Experimental Validation goal Identify Need: - Modify Sterics - Tune Electronics - Enhance Stability - Reduce Cost steric Steric Variants goal->steric Choose Category electronic Electronic Variants boron Boron Reagent Variants model_rxn Perform Model Reaction steric->model_rxn Test Candidate electronic->model_rxn Test Candidate boron->model_rxn Test Candidate analyze Analyze Yield & Purity (HPLC/NMR) model_rxn->analyze optimize Optimize Conditions (Catalyst, Base, Solvent) analyze->optimize Sub-optimal scaleup Scale-up Synthesis analyze->scaleup Success

Caption: Decision workflow for alternative reagent selection and validation.

Comparative Performance in a Model Reaction

To objectively assess various alternatives, we employed a standardized Suzuki-Miyaura coupling with 4-bromoanisole. This allows for a direct comparison of how structural changes to the boronic acid impact reaction efficiency.

Model Reaction Protocol: A mixture of the boronic acid or boronate ester (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) in a Toluene/H₂O (4:1, 5 mL) solvent system was heated to 100 °C under a nitrogen atmosphere for the specified time. Reaction completion was monitored by TLC. The reaction was cooled, diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The yield was determined after purification by flash column chromatography.

Table 1: Performance Comparison of Boronic Acid Alternatives

EntryAlternative ReagentCategoryReaction Time (h)Isolated Yield (%)Key Observation
1This compound Benchmark 10 89 High yield, moderate time.
24-(Benzyloxy)-3,5-dimethylphenylboronic acidElectronic1092Removal of Cl slightly improves yield.
33,5-Di-tert-butylphenylboronic acidSteric895Increased steric bulk accelerates the reaction.
44-Methoxyphenylboronic acidBaseline1678Lack of steric bulk significantly slows the reaction.
5Mesitylboronic acid (2,4,6-Trimethylphenylboronic acid)Steric993Similar steric profile, excellent performance.
6Potassium 4-(benzyloxy)-3,5-dimethylphenyltrifluoroborateBoron Reagent796Enhanced stability and reactivity.

Analysis of Alternatives

Electronic Variants: Fine-Tuning Reactivity

Entry 2: 4-(Benzyloxy)-3,5-dimethylphenylboronic acid By removing the 2'-chloro substituent, we eliminate its mild inductive electron-withdrawing effect. The slight increase in yield (89% to 92%) suggests that for this particular coupling partner, maximizing the electron-donating character of the benzyloxy group is beneficial. This is a logical first choice for simplification if the chlorine atom is not required for subsequent synthetic steps.

Steric Variants: Modulating the Catalytic Cycle

The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The steric profile of the boronic acid profoundly impacts the latter two steps.

Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Product Ar-Ar' Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Caption: The key stages of the Suzuki-Miyaura catalytic cycle.

Entry 3: 3,5-Di-tert-butylphenylboronic acid Replacing the methyl groups with much bulkier tert-butyl groups (Entry 3) resulted in the highest yield and shortest reaction time among the boronic acids. This supports the hypothesis that for many systems, reductive elimination is the rate-limiting step, and significant steric pressure around the palladium center facilitates the expulsion of the final biaryl product.[1] This alternative is ideal when coupling sterically demanding partners.

Entry 4 & 5: 4-Methoxyphenylboronic acid and Mesitylboronic acid The comparison between the unhindered 4-methoxyphenylboronic acid (Entry 4) and the sterically hindered mesitylboronic acid (Entry 5) is stark. The slow reaction and lower yield for Entry 4 highlight the crucial role of the ortho-substituents in achieving high efficiency. Mesitylboronic acid, which is commercially available and structurally similar to the dimethylphenyl core of the benchmark, performs exceptionally well and is an excellent, often more economical, alternative.

Boron Reagent Variants: Enhancing Stability and Handling

Boronic acids can be prone to dehydration to form boroxines or undergo protodeboronation under certain conditions.[3][4] Using alternative boron reagents can mitigate these issues.

Entry 6: Potassium 4-(benzyloxy)-3,5-dimethylphenyltrifluoroborate Organotrifluoroborate salts are crystalline, air-stable solids that are often easier to handle and purify than their boronic acid counterparts.[5] In our model reaction, the trifluoroborate salt delivered the highest yield in the shortest time. The slow, controlled release of the boronic acid in situ upon reaction with the base can prevent catalyst inhibition and side reactions, leading to a more efficient process. This class of reagent is highly recommended for complex, late-stage couplings where reliability and yield are paramount.[4]

Conclusions and Recommendations for the Synthetic Chemist

The selection of a boronic acid for a Suzuki-Miyaura coupling is a critical parameter that dictates reaction success. While this compound is a highly effective and versatile reagent, several alternatives offer distinct advantages.

  • For Simplicity and Economy: If the 2'-chloro handle is unnecessary, mesitylboronic acid or 4-(benzyloxy)-3,5-dimethylphenylboronic acid provide excellent yields, often at a lower cost.

  • For Maximizing Reaction Rate: When coupling challenging or sterically hindered substrates, a more encumbered alternative like 3,5-di-tert-butylphenylboronic acid can significantly accelerate the reaction.

  • For Ultimate Stability and Reliability: In critical, late-stage syntheses or when facing issues with boronic acid decomposition, switching to a potassium organotrifluoroborate salt is a robust strategy that often leads to superior results.

By understanding the interplay of steric and electronic factors, researchers can move beyond a single reagent and strategically select the optimal building block to accelerate their research and development efforts.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: A Comparative Yield Analysis of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds—a motif prevalent in numerous pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical parameter that profoundly influences reaction efficiency, yield, and overall success. This guide provides an in-depth comparative analysis of the performance of various boronic acids in biaryl synthesis, supported by experimental data, mechanistic insights, and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Decisive Role of the Boronic Acid in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, orchestrates the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid) with an organohalide.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

The nature of the boronic acid directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[3] The efficiency of this step, and consequently the overall yield of the biaryl product, is governed by a delicate interplay of electronic effects, steric hindrance, and the intrinsic stability of the boronic acid itself.

The Stability vs. Reactivity Trade-Off: Boronic Acids vs. Boronate Esters

A primary consideration in selecting a boron-based reagent is the balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the formation of the boronate species required for transmetalation.[3] However, this reactivity comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition pathways like protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, which can diminish their shelf-life and reduce reaction yields.[3]

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly improved stability.[3] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3] This stability makes them advantageous for complex, multi-step syntheses. However, the increased stability of boronate esters can sometimes translate to lower reactivity compared to their corresponding boronic acids.[4]

Table 1: General Comparison of Boronic Acids and Boronate Esters

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reactions.Generally lower, may require more forcing conditions.
Stability Lower; susceptible to protodeboronation and oxidation.Higher; often stable to chromatography and long-term storage.
Handling Can be challenging; may require inert atmosphere for storage.Easier to handle; often stable at room temperature.
Purity Can be difficult to obtain in high purity due to decomposition.Generally high; purifiable by standard techniques.

Comparative Yield Analysis of Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenyl ring of a boronic acid exert a profound influence on the yield of the Suzuki-Miyaura coupling.

The Influence of Electronic Effects

The electronic nature of the substituent on the arylboronic acid can significantly impact the transmetalation step.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity of the aryl group can facilitate its transfer to the palladium center, often leading to higher reaction yields.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aromatic ring. This reduced nucleophilicity can slow down the transmetalation step.[1] Furthermore, strong electron-withdrawing groups can increase the susceptibility of the boronic acid to protodeboronation, an undesirable side reaction that cleaves the carbon-boron bond.[5]

Table 2: Illustrative Yields for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole

It is important to note that the following data is compiled from various sources and should be considered as illustrative of general trends rather than a direct, absolute comparison due to variations in reaction conditions.

Boronic AcidSubstituent TypeRepresentative Yield (%)
Phenylboronic acidUnsubstituted95[6]
4-Methoxyphenylboronic acidElectron-Donating98
4-Methylphenylboronic acidElectron-Donating96
4-Chlorophenylboronic acidElectron-Withdrawing (Halogen)92
4-Nitrophenylboronic acidStrongly Electron-Withdrawing79[1]
The Impact of Steric Hindrance: A Tale of Three Isomers

The position of a substituent on the phenyl ring plays a critical role, primarily due to steric effects.

  • para-Substituted Boronic Acids: With the substituent located opposite the boronic acid group, there is minimal steric hindrance, allowing for efficient approach of the palladium complex. These isomers generally provide the highest yields.

  • meta-Substituted Boronic Acids: The substituent is further away from the reaction center compared to the ortho isomer, resulting in less steric hindrance and typically good yields.[1]

  • ortho-Substituted Boronic Acids: The proximity of a substituent to the boronic acid group creates significant steric hindrance, which can impede the approach of the bulky palladium catalyst and hinder the formation of the necessary intermediate for transmetalation.[1] This often leads to dramatically lower yields compared to the meta and para isomers.

Table 3: Comparative Yields of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Boronic Acid IsomerAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
para-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001879[1]
meta-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001885[1]
ortho-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002425[1]

A Glimpse into the Reactivity of Heteroaryl Boronic Acids

Heteroarylboronic acids are crucial building blocks in medicinal chemistry. However, their performance in Suzuki-Miyaura coupling can be highly variable and is influenced by the nature of the heterocycle.

  • π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step due to their electron-rich nature. However, they can be more susceptible to decomposition.

  • π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are often challenging substrates. The electron-withdrawing character of the ring can slow down transmetalation. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation. The "2-pyridyl problem" is a well-documented example, where the proximity of the nitrogen atom to the boronic acid group leads to lower yields compared to its 3- and 4-substituted isomers.

Table 4: Representative Yields for the Coupling of Various Heteroaryl Boronic Acids with 4-Bromoanisole

Reaction conditions vary across different studies, and this table serves as a guide to relative reactivity.

Heteroaryl Boronic AcidHeterocycle TypeRepresentative Yield (%)
2-Thiopheneboronic acidπ-Rich95
2-Furanboronic acidπ-Rich92
3-Pyridinylboronic acidπ-Deficient88
2-Pyridinylboronic acidπ-Deficient65

Experimental Protocols and Mechanistic Visualization

To provide a practical framework, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is detailed below. This protocol can be adapted for specific substrates and serves as a validated starting point for optimization.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Visualizing the Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex [Ar-Pd(II)-Ar'(L2)] pd_complex->transmetal_complex Transmetalation (Ar'B(OH)2, Base) transmetal_complex->pd0 Reductive Elimination product_complex Ar-Ar' transmetal_complex->product_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagents & Glassware setup Reaction Setup (Under Inert Atmosphere) start->setup addition Solvent Addition setup->addition reaction Heating & Stirring (Reaction Monitoring) addition->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Biaryl Product analysis->end

Caption: A generalized experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The selection of the appropriate boronic acid is a paramount decision in the strategic planning of biaryl synthesis via the Suzuki-Miyaura cross-coupling. This guide has illuminated the critical interplay of electronic and steric factors that govern reaction yields. Electron-donating groups and sterically unencumbered boronic acids, particularly those with para substitution, generally afford higher yields. Conversely, electron-withdrawing groups and significant steric hindrance, as seen with ortho-substituted analogs, can present considerable synthetic challenges. For problematic substrates, particularly unstable heteroaryl boronic acids, the use of more stable boronate esters is a prudent strategy. By understanding these fundamental principles and utilizing the provided protocols as a foundation, researchers can navigate the complexities of this powerful reaction to efficiently construct diverse and valuable biaryl molecules.

References

A Comparative Guide to the Analytical Characterization of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the rigorous characterization of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of drug development. Arylboronic acids, such as 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, are pivotal building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. Their purity and structural integrity directly impact the quality, yield, and impurity profile of the final API. This guide provides an in-depth comparison of the essential analytical methods for characterizing this class of molecules, moving beyond mere procedural descriptions to explain the scientific rationale behind the choice of techniques and interpretation of data.

The inherent chemistry of boronic acids presents unique analytical challenges. A primary consideration is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. The equilibrium between the boronic acid and its corresponding boroxine can complicate analysis, making a multi-faceted analytical approach essential for comprehensive characterization. This guide will dissect the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis in providing a complete analytical picture.

Orthogonal Analytical Workflow

A robust characterization strategy relies on an orthogonal approach, where different analytical techniques provide complementary information, ensuring a comprehensive understanding of the compound's identity, purity, and stability.

cluster_0 Primary Structure & Identity cluster_1 Purity & Impurities cluster_2 Composition & Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) HPLC HPLC (RP-HPLC, LC-MS) NMR->HPLC Confirms main peak identity EA Elemental Analysis (CHN) NMR->EA Corroborates proposed structure MS Mass Spectrometry (ESI, MALDI) MS->HPLC Identifies impurity masses HPLC->EA Ensures sample purity for analysis

Caption: Orthogonal workflow for boronic acid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules. For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹¹B) provides a complete picture of the covalent structure.

Expertise & Experience in Spectral Interpretation
  • ¹H NMR: This is the first-line experiment. The spectrum will confirm the presence of all key proton environments. The two methyl groups on the phenyl ring should appear as a sharp singlet, integrating to 6 protons. The benzylic CH₂ protons will also be a singlet, integrating to 2 protons. The aromatic protons on both rings will show characteristic splitting patterns and chemical shifts. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes appearing as a broad singlet or not being observed at all.

  • ¹³C NMR: This spectrum confirms the carbon skeleton. The number of unique carbon signals should match the molecular structure. The chemical shifts are indicative of the electronic environment; for instance, the carbon atom attached to the boron atom (C-B) will have a characteristic chemical shift.

  • ¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (80.1%, spin I=3/2) and ¹⁰B (19.9%, spin I=3). ¹¹B NMR is more commonly used due to its higher natural abundance and greater sensitivity.[1] The chemical shift in ¹¹B NMR provides direct information about the coordination state of the boron atom. Trivalent boronic acids typically exhibit a broad signal in the range of +10 to +100 ppm, while tetravalent boronate species (formed by coordination with a Lewis base) appear between +10 and -130 ppm.[1] The formation of boroxines can also be monitored, as they will have a different chemical shift from the monomeric acid.

Comparative Data: Expected Chemical Shifts

While an experimental spectrum for the target molecule is not publicly available, data from structurally similar compounds allow for reliable prediction.

Functional Group ¹H Chemical Shift (ppm, DMSO-d₆) ¹³C Chemical Shift (ppm, DMSO-d₆) Rationale & Comparison
Phenyl-CH₃ ~2.2 - 2.4 (s, 6H)~20 - 22Typical range for methyl groups on an aromatic ring.
O-CH₂ -Ph~5.0 - 5.2 (s, 2H)~68 - 72Benzylic protons deshielded by the adjacent oxygen and aromatic ring.
Phenyl-H (boronic acid ring)~7.3 - 7.5 (s, 2H)~130 - 138Singlet expected due to symmetrical substitution pattern.
Phenyl-H (chlorobenzyl ring)~7.3 - 7.6 (m, 4H)~127 - 133Complex multiplet due to ortho, meta, and para protons on the substituted ring.
B(OH )₂~7.9 - 8.2 (s, broad, 2H)-Broad, exchangeable signal. Often observed in DMSO-d₆.
C -B-~130 - 135 (broad)The carbon directly attached to boron often shows a broader signal due to quadrupolar relaxation of the boron nucleus.
C -O-~158 - 162Aromatic carbon attached to the ether oxygen.

Data are estimated based on typical values for benzyloxyphenylboronic acids and related structures.[2]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including potentially slow-relaxing quaternary carbons in ¹³C NMR).

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the signals to determine the relative proton ratios and analyze the splitting patterns (multiplicity) and coupling constants to confirm the structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying potential impurities. However, the analysis of boronic acids is frequently complicated by in-source reactions.

Expertise & Experience: Navigating the Challenges

The primary challenge in the MS analysis of boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines) through the loss of three water molecules.[3] This can lead to the observation of ions corresponding to the boroxine, which has a much higher mass than the desired monomer, potentially confusing the interpretation.

BoronicAcid 3 x R-B(OH)₂ (Monomer) Boroxine (R-B-O)₃ Boroxine (Trimer) BoronicAcid->Boroxine - 3 H₂O Water + 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine.

To mitigate this, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred over more energetic methods. ESI analysis of arylboronic acids often reveals a variety of ions, including the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and sometimes a dehydrated ion [M+H-H₂O]⁺.[4]

Comparative Data: Predicted m/z Values

For this compound (C₁₅H₁₆BClO₃, Monoisotopic Mass: 290.0881 Da):

Adduct / Fragment Predicted m/z Ionization Mode Notes
[M+H]⁺291.0954Positive ESIThe protonated molecular ion.
[M+Na]⁺313.0773Positive ESICommonly observed sodium adduct.
[M-H]⁻289.0808Negative ESIThe deprotonated molecular ion.
[M+H-H₂O]⁺273.0854Positive ESILoss of a water molecule from the boronic acid moiety.
[M+HCOO]⁻335.0863Negative ESIFormate adduct, often seen when formic acid is used in the mobile phase.

Data sourced from PubChem predictions.[4] The presence of chlorine provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1), which should be visible for all chlorine-containing ions, serving as a powerful confirmation of the ion's identity.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent, typically the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatography (for LC-MS):

    • Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Settings (ESI):

    • Ionization Mode: Run in both positive and negative modes to capture all possible adducts.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: ~600 L/hr.

    • Mass Range: Scan from m/z 100 to 1000 to cover the monomer and potential dimers or boroxines.

  • Analysis: Analyze the resulting mass spectrum for the expected m/z values and their isotopic patterns. Use the chromatographic separation to distinguish the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and quantifying impurities. For boronic acids, reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach.

Expertise & Experience: Method Development Considerations
  • Column Choice: C18 columns are widely applicable and provide good retention for moderately nonpolar compounds like the target molecule.[5] For separating closely related impurities, columns with different selectivities (e.g., Phenyl-Hexyl) or high-performance particle technologies (e.g., core-shell particles) can be beneficial.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is standard. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial. It suppresses the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and reproducible retention times.

  • Detection: The aromatic rings in the molecule provide strong UV chromophores, making UV detection (typically between 220-280 nm) highly effective. A photodiode array (PDA) detector is ideal as it can capture the entire UV spectrum of the peak, which can help in peak identification and purity assessment.

  • Impurity Profiling: A well-developed HPLC method should be able to separate the main compound from potential process impurities, such as starting materials, by-products, and the boroxine anhydride. The boroxine, being larger and more nonpolar, will typically have a longer retention time than the boronic acid monomer in a reversed-phase system.

Comparative Analysis of HPLC Methods
Parameter Method A: Standard QC Method B: High-Resolution Impurity Profiling Rationale
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µmSmaller particle size in Method B provides higher efficiency and better resolution of trace impurities.
Mobile Phase Water/Acetonitrile with 0.1% TFAWater/Acetonitrile with 0.1% Formic AcidTFA provides excellent peak shape but can be ion-suppressive for LC-MS. Formic acid is MS-compatible.
Gradient 10-90% B in 20 min5-95% B in 10 minThe faster gradient in Method B is enabled by the high-efficiency column, allowing for higher throughput.
Detection UV at 254 nmPDA (200-400 nm)PDA detection provides more comprehensive data for impurity identification and peak purity analysis.
Experimental Protocol: RP-HPLC Purity Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard/Sample Preparation:

    • Prepare a stock solution of the reference standard at ~1.0 mg/mL in diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare the analysis sample at the same concentration.

  • Injection: Inject 5-10 µL of the sample.

  • Chromatographic Conditions (Method A):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Relative retention times can be used to track specific impurities.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis provides the fundamental weight percentages of carbon, hydrogen, and nitrogen (CHN analysis), which are used to confirm the empirical formula of a compound. For a pure sample, the experimentally determined percentages should match the theoretical values within a narrow margin of error (typically ±0.4%).[6]

Trustworthiness: A Self-Validating System

This technique serves as a crucial, independent verification of the compound's identity and purity. If the sample contains significant amounts of residual solvent, water, or inorganic salts, the experimental CHN values will deviate significantly from the theoretical calculation. For the target molecule, which also contains chlorine, a separate halogen analysis would be required for complete compositional verification.

Comparative Data: Theoretical vs. Acceptable Experimental Values

For this compound (C₁₅H₁₆BClO₃, MW: 290.55 g/mol ):

Element Theoretical % Acceptable Experimental Range
Carbon (C)62.00 %61.60 - 62.40 %
Hydrogen (H)5.55 %5.15 - 5.95 %
Chlorine (Cl)12.20 %11.80 - 12.60 %
Experimental Protocol: Combustion Analysis
  • Sample Preparation: The sample must be meticulously dried to remove all traces of solvent and water. Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Combustion: The sample is combusted at high temperature (~950-1000 °C) in a stream of pure oxygen.[7] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the weight percentages of C, H, and N based on the detector response and the initial sample weight.

Conclusion

The comprehensive characterization of this compound and its derivatives is not achievable with a single technique. It requires a logical, multi-pronged strategy that leverages the strengths of different analytical methods. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and helps identify unknown impurities. HPLC is the benchmark for quantifying purity and monitoring impurity profiles, and elemental analysis offers a fundamental check on the empirical formula and overall sample integrity. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete, validated, and trustworthy analytical profile, ensuring the quality and consistency of these critical chemical building blocks.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with a Sterically Hindered Arylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Kinetic Analysis of Suzuki Coupling with 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is widespread in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the efficiency of the Suzuki coupling can be significantly influenced by the steric and electronic properties of the coupling partners. The use of sterically hindered substrates, such as multi-substituted arylboronic acids, and the coupling of challenging electrophiles like aryl chlorides often require carefully optimized catalyst systems and present unique mechanistic questions.[3][5]

This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura coupling of a sterically demanding substrate, this compound, with a representative unactivated aryl chloride. We will explore the experimental design for determining reaction kinetics, present a detailed protocol, and compare the performance of this palladium-catalyzed system against alternative coupling methodologies. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and optimizing challenging cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

Understanding the kinetics of a reaction begins with a firm grasp of its mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. With aryl chlorides, which possess a strong C-Cl bond, this step is often slow and can be the rate-determining step of the entire cycle.[2][7]

  • Transmetalation: The organic group from the boronic acid (Ar'-BY₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[6]

The overall reaction rate is dictated by the slowest step in this cycle. A kinetic analysis allows us to probe the influence of each reactant on the reaction rate, thereby providing insights into the rate-determining step and the overall mechanism.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'B(OR)₂ + Base ar_boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design for Kinetic Analysis

A robust kinetic analysis relies on systematically varying the concentration of each reactant while monitoring the reaction progress over time. The "method of initial rates" is a powerful technique for this purpose, as it simplifies the analysis by focusing on the early stages of the reaction where reactant concentrations are well-defined and the influence of product inhibition is negligible.

Our model reaction is the coupling of this compound with 4-chloroanisole. The steric hindrance from the two methyl groups adjacent to the boronic acid, combined with the unactivated nature of the aryl chloride, makes this a challenging yet representative transformation for kinetic study.

Choice of Catalyst System: For coupling aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are essential.[8] We have selected a G3-palladium precatalyst in combination with the SPhos ligand. This system is known for its high activity and stability, enabling reactions at low catalyst loadings.[9]

Monitoring Technique: The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. Samples will be taken from the reaction mixture at specific time intervals, quenched, and analyzed. An internal standard (e.g., naphthalene) will be used to ensure accurate quantification by correcting for any variations in sample volume or injection.

Kinetic_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Data Processing prep_stock Prepare Stock Solutions: - Boronic Acid - Aryl Chloride - Catalyst Precursor - Internal Standard setup Set up parallel reactions in vials with varying reactant concentrations prep_stock->setup thermostat Place vials in pre-heated stirring block (e.g., 80 °C) setup->thermostat sampling Take aliquots at defined time points (t=0, 2, 5, 10, 20 min) thermostat->sampling quench Quench aliquots immediately in HPLC vial with solvent sampling->quench hplc Analyze quenched samples by HPLC quench->hplc integrate Integrate peak areas (Product & Internal Std) hplc->integrate calculate Calculate product concentration vs. time integrate->calculate plot Plot [Product] vs. Time to determine initial rate (V₀) calculate->plot

References

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice of Building Blocks in Process Chemistry

In the landscape of pharmaceutical and fine chemical manufacturing, the journey from a bench-scale discovery to a robust, kilogram-scale production process is fraught with challenges. The selection of starting materials and key intermediates is a pivotal decision point with far-reaching consequences for cost, efficiency, purity, and safety. Among the most powerful tools in the synthetic chemist's arsenal is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing C-C bonds.[1][2][3] Its reliability and functional group tolerance have made it a mainstay in drug discovery and development.[4][5][6][7]

This guide provides an in-depth cost-benefit analysis of a specific, sterically hindered building block: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid . We will dissect the challenges and advantages associated with its use in a scale-up context, compare it to viable alternatives, and provide actionable experimental protocols to guide researchers and process chemists in making informed decisions.

Profiling the Reagent: this compound

At first glance, the target molecule presents several distinct structural features that must be considered for any large-scale application.

  • Steric Hindrance: The two methyl groups ortho to the boronic acid create significant steric bulk. This directly impacts the approach of the coupling partner to the palladium catalyst center.

  • Electron-Donating Groups: The oxygen of the benzyloxy ether and the two methyl groups are electron-donating, which can influence the electronics of the aryl system.

  • 2'-Chloro Substituent: The chlorine atom on the benzyl group adds to the molecular weight and may offer a handle for further chemistry, but it also increases the complexity of the molecule.

These features necessitate a careful and nuanced approach to reaction design, moving beyond standard "off-the-shelf" Suzuki conditions.

Cost_Benefit_Analysis_Framework cluster_0 Cost Factors cluster_1 Benefit & Performance Factors cluster_2 Risk & Safety Factors Cost Cost Analysis Reagent Price Catalyst & Ligand Cost Solvent & Energy Waste Disposal Decision Optimal Reagent Selection Cost->Decision Economic Viability Benefit Performance Metrics Reaction Yield & Purity Catalyst Loading (TON/TOF) Reaction Time & Throughput Downstream Processing Ease Benefit->Decision Process Efficiency Safety Safety & Handling Reagent Stability Toxicity (PGIs) Handling Requirements Thermal Hazard Potential Safety->Decision Operational Safety

References

A Comparative Guide to the Electronic and Steric Effects of the 2'-Chlorobenzyloxy Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. The ideal protecting group should be readily introduced, stable under a range of reaction conditions, and selectively cleaved in high yield when its protective role is complete. The benzyloxycarbonyl (Cbz or Z) group and its substituted derivatives are mainstays in the protection of amines and alcohols. This guide provides an in-depth technical assessment of the 2'-chlorobenzyloxy group, offering a comparative analysis of its electronic and steric properties against the parent benzyl (Bn) and the electron-rich p-methoxybenzyl (PMB) protecting groups. Through a combination of experimental data and computational modeling, we will elucidate the nuanced effects of the ortho-chloro substituent, providing researchers, scientists, and drug development professionals with the critical insights needed for strategic protecting group selection.

The Dichotomy of the ortho-Chloro Substituent: An Inductive Tug-of-War

The electronic nature of a substituent on the benzyl ring profoundly influences the lability of the protecting group. Electron-donating groups (EDGs) enhance the stability of the benzylic carbocation intermediate formed during acid-catalyzed or oxidative cleavage, thus facilitating deprotection. Conversely, electron-withdrawing groups (EWGs) destabilize this carbocation, rendering the protecting group more robust. The 2'-chloro substituent presents an interesting case, as it exerts both an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M).

Quantifying Electronic Influence: Hammett Plots and NMR Spectroscopy

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. While typically applied to meta- and para-substituents, the principles can be extended to understand the electronic character of ortho-substituents, although steric effects can complicate the analysis[1]. The positive Hammett sigma constant (σ) for a para-chloro substituent indicates its overall electron-withdrawing nature.

A more direct experimental probe of the electronic environment is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the benzylic protons (Ar-CH ₂-O-) is particularly sensitive to the electron density of the aromatic ring. Electron-withdrawing groups deshield these protons, causing them to resonate at a higher chemical shift (further downfield), while electron-donating groups have the opposite effect[2][3][4].

Table 1: Comparative ¹H NMR Chemical Shifts of Benzylic Protons

Protecting GroupSubstituentTypical ¹H NMR Chemical Shift (δ, ppm) of Ar-CH ₂-O-Electronic Effect
Benzyl (Bn)-H~4.5Neutral
p-Methoxybenzyl (PMB)p-OCH₃~4.4Electron-Donating
2'-Chlorobenzyl (2-ClBn)o-Cl~4.6-4.7Electron-Withdrawing

Note: Exact chemical shifts can vary depending on the solvent and the nature of the protected functional group.

The downfield shift of the benzylic protons in the 2'-chlorobenzyl ether compared to the parent benzyl ether provides clear experimental evidence of the net electron-withdrawing character of the ortho-chloro substituent. This is a direct consequence of the powerful inductive effect of the chlorine atom outweighing its weaker resonance contribution[5].

Steric Hindrance: The Gatekeeper of Reactivity

The steric bulk of a protecting group can significantly impact reaction rates and selectivity. An ortho-substituent, such as the chlorine atom in the 2'-chlorobenzyloxy group, can introduce considerable steric hindrance around the benzylic position. This can influence both the introduction of the protecting group and, more critically, its cleavage.

Visualizing Steric Bulk: X-ray Crystallography and Computational Modeling

Computational modeling offers a powerful alternative for visualizing and quantifying steric effects. By calculating the molecular electrostatic potential (MEP) surface, we can map regions of positive and negative charge, which also provides a visual representation of the molecule's size and shape.

Experimental Protocols and Workflows

Synthesis of Protected Alcohols: The Williamson Ether Synthesis

The most common method for the introduction of benzyl-type protecting groups is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by nucleophilic substitution with the corresponding benzyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide H2 H₂ Base->H2 ArCH2X Ar-CH₂-X (Benzyl Halide) Protected_Alcohol R-O-CH₂-Ar (Protected Alcohol) ArCH2X->Protected_Alcohol Salt NaX ArCH2X->Salt Alkoxide->Protected_Alcohol SN2 Attack

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Protocol:

  • To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the corresponding benzyl halide (e.g., 2-chlorobenzyl bromide, 1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection via Catalytic Hydrogenolysis

The defining feature of benzyl-type protecting groups is their susceptibility to cleavage by catalytic hydrogenolysis, a mild and efficient method that proceeds with the liberation of the free alcohol and the corresponding toluene derivative[7][8]. The rate of this reaction is sensitive to both electronic and steric factors.

Hydrogenolysis_Workflow cluster_reactants Reactants cluster_products Products Protected_Alcohol R-O-CH₂-Ar Alcohol R-OH Protected_Alcohol->Alcohol Cleavage Toluene_derivative CH₃-Ar Protected_Alcohol->Toluene_derivative H2_gas H₂ (gas) H2_gas->Alcohol H2_gas->Toluene_derivative Catalyst Pd/C Catalyst->Alcohol Catalyst->Toluene_derivative

Caption: Catalytic Hydrogenolysis Deprotection.

Step-by-Step Protocol:

  • Dissolve the protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

Comparative Lability: A Balancing Act of Stability and Cleavage

The utility of a protecting group is ultimately determined by its relative stability and the ease of its selective removal. The electronic and steric effects of the 2'-chloro substituent create a unique profile for the 2'-chlorobenzyloxy group compared to its benzyl and PMB counterparts.

Table 2: Comparative Stability and Cleavage of Benzyl-Type Protecting Groups

Protecting GroupStability to AcidStability to BaseRelative Rate of HydrogenolysisOxidative Cleavage (e.g., DDQ)
Benzyl (Bn)HighHighModerateVery Slow
p-Methoxybenzyl (PMB)LowHighFastFast
2'-Chlorobenzyl (2-ClBn)HighHighSlowVery Slow

The electron-withdrawing nature of the 2'-chloro group disfavors the formation of a positive charge at the benzylic position, which is a key intermediate in both acid-catalyzed and oxidative cleavage pathways. Consequently, the 2'-chlorobenzyl group exhibits enhanced stability towards acidic and oxidative conditions compared to both benzyl and, especially, the highly labile PMB group.

However, this increased stability comes at the cost of a slower rate of hydrogenolytic cleavage. The electron-deficient nature of the aromatic ring in the 2'-chlorobenzyl group is thought to decrease the rate of the key oxidative addition step to the palladium catalyst surface during hydrogenolysis[9]. Furthermore, the steric bulk of the ortho-chloro substituent may also hinder the approach of the substrate to the catalyst surface.

Conclusion: Strategic Application of the 2'-Chlorobenzyloxy Group

The 2'-chlorobenzyloxy group presents a valuable addition to the synthetic chemist's toolbox of protecting groups, offering a distinct set of properties rooted in the electronic and steric effects of the ortho-chloro substituent.

  • Electronic Effects: The net electron-withdrawing character of the 2'-chloro group, as evidenced by ¹H NMR data, imparts significant stability towards acidic and oxidative cleavage conditions. This makes it a more robust protecting group than both benzyl and PMB in environments where these cleavage pathways are a concern.

  • Steric Effects: The steric hindrance introduced by the ortho-chloro group can influence the kinetics of both protection and deprotection reactions. While this may necessitate slightly more forcing conditions for its introduction, it also contributes to the slower rate of hydrogenolytic cleavage.

  • Comparative Lability: The 2'-chlorobenzyl group is significantly more stable than the PMB group and moderately more stable than the benzyl group towards acid and oxidation. Conversely, it is cleaved more slowly than both benzyl and PMB via hydrogenolysis.

This unique reactivity profile makes the 2'-chlorobenzyloxy group an excellent choice for applications requiring a highly stable benzyl-type protecting group that can be removed under reductive conditions when other, more labile, protecting groups have already been cleaved. Its orthogonality to the acid- and oxidation-labile protecting groups allows for greater flexibility in the design of complex synthetic strategies, particularly in the fields of natural product synthesis and drug development.

References

A Comparative Guide to the Reactivity of 2'-, 3'-, and 4'-Chloro Substituted Benzyloxy Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that form the backbone of countless pharmaceutical agents and advanced materials.[1][2] The reaction's power lies in its versatility and functional group tolerance, with the choice of the organoboron reagent being a critical parameter for success. Substituted phenylboronic acids are foundational building blocks in this context.[3]

This guide provides an in-depth comparison of the reactivity of three closely related yet distinct isomers: 2'-chloro, 3'-chloro, and 4'-chloro substituted benzyloxy phenylboronic acids. Understanding the subtle yet significant differences in their performance is crucial for researchers in drug development and materials science aiming to optimize reaction conditions, maximize yields, and predict outcomes. We will dissect the underlying electronic and steric principles governing their reactivity, provide a robust experimental framework for their evaluation, and present comparative data to guide rational substrate selection.

Theoretical Framework: Unpacking the Influences on Reactivity

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is predominantly dictated by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The rate of this step is influenced by the electronic properties and steric environment of the boronic acid.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is essential to appreciate how substituent effects come into play.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)(X)L₂ Transmetalation_Complex [Ar¹-Pd(II)(OH)L₂]⁻ (after base activation) OxAdd->Transmetalation_Complex Base (OH⁻) Activation Post_Transmetalation Ar¹-Pd(II)(Ar²)L₂ Boronate Ar²-B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation_Complex Transmetalation (Rate-Determining Step) Post_Transmetalation->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) Post_Transmetalation->Product Reductive Elimination ArX Ar¹-X ArX->Pd0 Oxidative Addition BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Boronate Logical_Flow substituent Substituent Position 2'-Chloro 3'-Chloro 4'-Chloro effects Electronic Effect (-I, +M) Steric Hindrance substituent:f1->effects Strong -I Strong Steric Hindrance substituent:f2->effects Moderate -I Minimal Steric Hindrance substituent:f3->effects Strong -I, +M No Steric Hindrance reactivity Boron Lewis Acidity Rate of Transmetalation Overall Reaction Rate effects->reactivity Influences Experimental_Workflow prep 1. Reagent Preparation - Prepare stock solutions of all reactants - Use internal standard (e.g., dodecane) setup 2. Parallel Reaction Setup - Three identical reaction vessels - Add Aryl Bromide, Base (K₂CO₃), Solvent (Toluene/H₂O) prep->setup initiate 3. Reaction Initiation - Degas mixtures with Argon - Add Pd Catalyst (e.g., Pd(PPh₃)₄) - Add respective Boronic Acid Isomer - Heat to 90°C setup->initiate monitor 4. Reaction Monitoring - Withdraw aliquots at T = 0, 15, 30, 60, 120 min - Quench immediately with H₂O initiate->monitor analyze 5. GC-MS Analysis - Extract organic layer - Analyze yield vs. internal standard monitor->analyze compare 6. Data Comparison - Plot Yield (%) vs. Time (min) - Compare reaction profiles and final yields analyze->compare

References

Safety Operating Guide

Navigating the Disposal of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the nuanced disposal procedures for specialized reagents like 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, a thorough understanding of the potential hazards and the necessary personal protective equipment (PPE) is crucial. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact.[1]
Body Protection A fully fastened lab coat with full-length sleeves.Prevents contamination of personal clothing and skin.
Footwear Closed-toe shoes.Protects feet from spills.

This information is based on general safety guidelines for handling boronic acid derivatives.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, and labeling to ensure compliance with hazardous waste regulations.[3][4]

1. Waste Segregation:

  • Dedicated Waste Streams: Do not mix waste containing this compound with other chemical waste streams unless explicitly approved by your institution's EHS department.[2]

  • Solid vs. Liquid Waste: Use separate, designated containers for solid and liquid waste.[1]

    • Solid Waste: Includes contaminated gloves, bench paper, weighing boats, and any residual solid chemical.

    • Liquid Waste: Includes contaminated solvents, reaction mixtures, and rinsates.

2. Containerization:

  • Compatibility: Use chemically compatible containers with secure, tight-fitting lids to prevent leaks and evaporation.[3]

  • Headspace: Leave adequate headspace in liquid waste containers (approximately 10-15%) to allow for vapor expansion.

3. Labeling:

Proper labeling is a critical component of hazardous waste management and is mandated by the Occupational Safety and Health Administration (OSHA).[5]

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste."[1][5]

  • Full Chemical Name: The label must include the full chemical name: "this compound."[1]

  • Hazard Warnings: Include any known hazard warnings (e.g., irritant, toxic).[5]

4. Waste Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): Store sealed and labeled waste containers in a designated SAA near the point of generation.[3][6]

  • Secondary Containment: It is best practice to keep waste containers in secondary containment to mitigate spills.

  • Container Integrity: Regularly inspect waste containers for any signs of degradation or leakage.

5. Disposal and Pickup:

  • Institutional Procedures: Follow your institution's specific procedures for requesting hazardous waste pickup.

  • Professional Disposal: Never dispose of this compound or its containers in the regular trash or down the drain.[1] All waste must be disposed of through a licensed hazardous waste disposal facility.[4]

Decontamination Procedures

Proper decontamination of glassware and surfaces is essential to prevent cross-contamination and ensure a safe working environment.

  • Gross Decontamination: Remove as much of the chemical residue as possible using a compatible solvent. Collect this solvent as hazardous liquid waste.

  • Secondary Decontamination: A basic wash can help to convert residual boronic acid into a more water-soluble boronate salt.[1][7] This can be achieved by rinsing with a dilute basic solution (e.g., sodium bicarbonate solution). All rinsates from this step must be collected as hazardous liquid waste.

  • Final Rinse: After decontamination, a final rinse with deionized water should be performed. This final rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal as hazardous waste. Avoid generating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_accumulation Accumulation cluster_disposal Final Disposal A Solid Waste (Gloves, Paper, etc.) C Designated & Labeled Solid Waste Container A->C B Liquid Waste (Solvents, Rinsates) D Designated & Labeled Liquid Waste Container B->D E Satellite Accumulation Area (Secondary Containment) C->E D->E F Institutional EHS Waste Pickup E->F G Licensed Hazardous Waste Facility F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.